molecular formula C10H7NO2 B1296194 8-Hydroxyquinoline-7-carbaldehyde CAS No. 5683-78-3

8-Hydroxyquinoline-7-carbaldehyde

Cat. No.: B1296194
CAS No.: 5683-78-3
M. Wt: 173.17 g/mol
InChI Key: HGNLFMRNEFPDHZ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-7-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxyquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNLFMRNEFPDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50295500
Record name 8-hydroxyquinoline-7-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5683-78-3
Record name 5683-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-hydroxyquinoline-7-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 8-Hydroxyquinoline-7-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic properties of 8-Hydroxyquinoline-7-carbaldehyde (8HQC), a pivotal heterocyclic compound with significant applications in medicinal chemistry, materials science, and as a precursor for advanced chemosensors.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the theoretical underpinnings and practical methodologies for the spectroscopic characterization of 8HQC. We delve into the nuances of Ultraviolet-Visible (UV-Vis) absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, elucidating how the unique structural features of 8HQC govern its spectroscopic behavior. Furthermore, this guide explores the influence of environmental factors such as solvent polarity and pH, providing a framework for understanding and predicting the molecule's response in diverse chemical settings.

Introduction: The Significance of this compound

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged scaffold" in chemical and pharmaceutical research, renowned for their broad spectrum of biological activities and their exceptional metal-chelating capabilities.[2] The introduction of a carbaldehyde group at the 7-position of the 8-hydroxyquinoline framework endows this compound (8HQC) with enhanced reactivity and expanded potential for the synthesis of novel Schiff bases, fluorescent probes, and therapeutic agents.[3] A thorough understanding of its spectroscopic signature is paramount for quality control, structural elucidation, and for predicting its interactions in complex biological and chemical systems.

This guide will systematically dissect the spectroscopic profile of 8HQC, providing not only the characteristic spectral data but also the scientific rationale behind the observed phenomena. We will explore how intramolecular hydrogen bonding and the potential for excited-state intramolecular proton transfer (ESIPT) are key determinants of its photophysical properties.

Synthesis of this compound

The preparation of 8HQC is a critical first step for any subsequent spectroscopic investigation. While several methods exist for the formylation of 8-hydroxyquinoline, a common and effective approach is the Reimer-Tiemann reaction, which can yield both the 5- and 7-substituted isomers.[3] Another established method involves the oxidation of 8-hydroxy-7-methylquinoline.[1]

Experimental Protocol: Synthesis via Oxidation

A well-established method for the synthesis of this compound involves the oxidation of 8-hydroxy-7-methylquinoline.

Materials:

  • 8-hydroxy-7-methylquinoline

  • Iodic acid

  • Acetone

  • Appropriate reaction vessel and workup equipment

Procedure:

  • Dissolve 8-hydroxy-7-methylquinoline in acetone in a suitable reaction vessel.

  • Add iodic acid as the oxidizing agent.

  • Maintain the reaction at an appropriate temperature and for a sufficient duration to ensure complete conversion.

  • Upon completion, the reaction mixture is worked up to isolate the crude product.

  • Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of dichloromethane and methanol, to yield this compound as a white to light yellow crystalline solid.[1]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption spectrum of 8HQC is characterized by multiple bands in the UV and visible regions, corresponding to π-π* and n-π* transitions within the quinoline ring system.

The UV-Vis spectrum of this compound in methanol shows several absorption bands.[3] These bands are attributed to the various electronic transitions within the aromatic system.

Interpreting the UV-Vis Spectrum

The absorption spectrum of 8HQC in methanol exhibits maxima at approximately 207, 248, 267, 286, 350, and 429 nm.[3] The bands in the shorter wavelength region (207-286 nm) are characteristic of π-π* transitions within the quinoline ring. The lower energy bands at 350 and 429 nm likely correspond to n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms, as well as the carbonyl group, and extended π-π* transitions of the conjugated system.

Solvatochromism: The Influence of Solvent Polarity
Effect of pH

The UV-Vis spectrum of 8HQC is highly dependent on the pH of the medium. The molecule possesses both an acidic phenolic hydroxyl group and a basic pyridinic nitrogen atom, allowing it to exist in cationic, neutral, and anionic forms.

  • Acidic pH: Protonation of the pyridinic nitrogen leads to a distinct change in the absorption spectrum.

  • Neutral pH: The molecule exists predominantly in its neutral form.

  • Basic pH: Deprotonation of the phenolic hydroxyl group results in the formation of a phenoxide anion, causing a significant bathochromic shift in the absorption bands due to the increased electron-donating ability of the oxygen atom.

Studies on the related 8-hydroxyquinoline-5-sulphonic acid have shown distinct spectral changes with varying pH, with the neutral form dominating between pH 4 and 8, and the anionic form appearing at a pH above 8.[4]

Experimental Protocol: UV-Vis Spectroscopic Analysis

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of 8HQC (e.g., 1 mM) in a spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile).

  • Prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance values between 0.1 and 1.0).

  • For solvatochromism studies, prepare solutions of 8HQC in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, and water).

  • For pH-dependent studies, prepare a series of buffer solutions spanning the desired pH range. Add a small aliquot of the 8HQC stock solution to each buffer to maintain a constant concentration.

Data Acquisition:

  • Record the absorption spectra over a suitable wavelength range (e.g., 200-600 nm).

  • Use the pure solvent or buffer as a blank for baseline correction.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides insights into the excited-state properties of a molecule. 8-hydroxyquinoline and its derivatives are known for their interesting fluorescence behavior, which is often linked to excited-state intramolecular proton transfer (ESIPT).[5][6][7]

The Principle of ESIPT in 8-Hydroxyquinolines

In the ground state, 8HQC exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridinic nitrogen.[5][6] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating the transfer of the proton to form an excited-state keto tautomer. This ESIPT process often leads to a large Stokes shift (the difference between the absorption and emission maxima) and can significantly influence the fluorescence quantum yield.

ESIPT

Expected Fluorescence Properties of 8HQC

While specific fluorescence spectra for 8HQC are not widely published, based on the behavior of the parent 8-hydroxyquinoline, it is expected to be weakly fluorescent in many organic solvents due to the efficient ESIPT process providing a non-radiative decay pathway.[2][8] The fluorescence properties will be highly sensitive to the environment.

  • Solvent Effects: Protic solvents can compete with the intramolecular hydrogen bond, potentially altering the ESIPT pathway and influencing the fluorescence quantum yield. Aprotic polar solvents may lead to higher fluorescence quantum yields.

  • pH Effects: Similar to UV-Vis absorption, the fluorescence of 8HQC will be pH-dependent. Protonation of the nitrogen or deprotonation of the hydroxyl group will inhibit the ESIPT process, potentially leading to enhanced fluorescence from the cationic or anionic species, respectively.[9]

  • Chelation-Enhanced Fluorescence (CHEF): Upon chelation with metal ions, the phenolic proton is displaced, and the intramolecular hydrogen bond is disrupted. This blocks the ESIPT pathway, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response is the basis for the use of 8-hydroxyquinoline derivatives as chemosensors.[2]

Experimental Protocol: Fluorescence Spectroscopy

Instrumentation:

  • A spectrofluorometer equipped with an excitation and an emission monochromator.

Sample Preparation:

  • Prepare a dilute stock solution of 8HQC (e.g., 0.1 mM) in a spectroscopic grade solvent.

  • Prepare working solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • For solvatochromism and pH studies, prepare samples as described in the UV-Vis protocol.

  • For quantum yield determination, a well-characterized fluorescence standard with emission in a similar spectral region is required.

Data Acquisition:

  • Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (the emission maximum).

  • Record the emission spectrum by exciting the sample at a fixed wavelength (the excitation maximum) and scanning the emission monochromator.

  • Measure the fluorescence quantum yield relative to a standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8HQC provides valuable information for confirming its structure. The chemical shifts and coupling constants of the aromatic protons are characteristic of the substituted quinoline ring system.

¹H NMR Data (400.2 MHz, DMSO-d₆): [3]

  • δ = 10.41 (s, 1H, HC=O)

  • δ = 9.07 (dd, J = 8.0, 1.6 Hz, 1H, aromatic)

  • δ = 8.78 (dd, J = 4.4, 1.5 Hz, 1H, aromatic)

  • δ = 7.99 (d, J = 8.0 Hz, 1H, aromatic)

  • δ = 7.57 (dd, J = 8.1, 4.3 Hz, 1H, aromatic)

  • δ = 7.24 (d, J = 7.9 Hz, 1H, aromatic)

The downfield shift of the aldehyde proton (10.41 ppm) is characteristic of a formyl group attached to an aromatic ring. The complex splitting patterns of the aromatic protons are consistent with the 7-substituted 8-hydroxyquinoline structure.

¹³C NMR Spectroscopy

Expected ¹³C NMR Chemical Shift Regions for 8HQC:

  • Aldehyde Carbonyl: ~190-195 ppm

  • Aromatic Carbons: ~110-160 ppm

  • C-OH Carbon: ~155-160 ppm

A detailed analysis of the ¹³C NMR spectrum, aided by computational predictions and comparison with related compounds, would allow for the unambiguous assignment of all carbon signals.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of 8HQC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • For detailed structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Interpreting the IR Spectrum of 8HQC

The IR spectrum of 8HQC (in KBr) displays several characteristic absorption bands:[3]

Wavenumber (cm⁻¹)Assignment
3344ν(O-H) stretching
2859ν(C-H) aromatic stretching
1667ν(C=O) aldehyde stretching
1425ν(C-H) in-plane bending

The broad band at 3344 cm⁻¹ is indicative of the O-H stretching vibration, likely broadened due to intramolecular hydrogen bonding. The strong absorption at 1667 cm⁻¹ is a clear indication of the aldehyde carbonyl group. The bands in the aromatic region are consistent with the quinoline ring system.

IR_Workflow

Experimental Protocol: IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount of 8HQC (1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the mixture to a fine powder using an agate mortar and pestle.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure and electronic properties. Each spectroscopic technique offers a unique piece of the puzzle, and a combined approach is essential for a comprehensive characterization. The sensitivity of its spectroscopic signature to environmental factors like solvent and pH underscores its potential as a responsive chemical entity, particularly in the design of chemosensors. This guide has provided a foundational understanding and practical protocols for the spectroscopic investigation of 8HQC, empowering researchers to further explore the rich chemistry and diverse applications of this versatile molecule.

References

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-7-carbaldehyde, a pivotal heterocyclic compound. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis methodologies, and its significant role as a precursor in the development of therapeutic agents.

Chemical Structure and Properties

This compound, with the molecular formula C₁₀H₇NO₂, is a derivative of 8-hydroxyquinoline, featuring a carbaldehyde group at the 7-position.[1][2] This substitution pattern imparts unique chemical reactivity and potential for further functionalization.

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] It exhibits solubility in hot organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and methanol, but is insoluble in water.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1][2]
CAS Number 5683-78-3[1][2]
Appearance White to light yellow crystalline powder[3]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in hot ethanol, DMSO, methanol; Insoluble in water[3]
XLogP3 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H-NMR (DMSO-d₆, 400.2 MHz) δ = 7.24 (d, J = 7.9 Hz, 1H, aromatic), 7.57 (dd, J = 8.1, 4.3 Hz, 1H, aromatic), 7.99 (d, J = 8.0 Hz, 1H, aromatic), 8.78 (dd, J = 4.4, 1.5 Hz, 1H, aromatic), 9.07 (dd, J = 8.0, 1.6 Hz, 1H, aromatic), 10.41 (s, 1H, HC=O)[4]
GC-MS tᵣ = 6.360 min, (EI) m/z (rel. int.) M⁺ = 173 (12%); (M − CO + H)⁺ = 146 (100%)[4]
UV-Vis (Methanol; λ [nm] (logε)): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[4]
IR (KBr) ν (cm⁻¹): 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H)[4]

Synthesis of this compound

The formylation of 8-hydroxyquinoline to produce this compound can be achieved through several established organic reactions, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[4]

Experimental Protocol: Reimer-Tiemann Reaction (General Procedure)

The Reimer-Tiemann reaction involves the ortho-formylation of phenols, in this case, 8-hydroxyquinoline, using chloroform in a basic solution. While this method can yield both the 5- and 7-substituted isomers, reaction conditions can be optimized to favor the desired product.[5]

Materials:

  • 8-Hydroxyquinoline

  • Ethanol

  • Sodium hydroxide

  • Chloroform

  • Hydrochloric acid (1%)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask and bring the mixture to a gentle reflux.

  • Slowly add chloroform dropwise to the refluxing mixture over a period of one hour.

  • Continue refluxing the reaction mixture for an additional three hours.

  • After cooling to room temperature, acidify the suspension with a 1% aqueous solution of hydrochloric acid to approximately pH 7.

  • Remove the volatile components under reduced pressure.

  • The crude product can then be purified by column chromatography.

Reimer_Tiemann_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 8-Hydroxyquinoline step1 Dissolve 8-HQ in Ethanol start1->step1 start2 Ethanol, NaOH, Chloroform step2 Add NaOH and Reflux start2->step2 step1->step2 step3 Add Chloroform Dropwise step2->step3 step4 Continue Reflux (3h) step3->step4 step5 Cool and Acidify (HCl) step4->step5 step6 Remove Volatiles step5->step6 step7 Column Chromatography step6->step7 product This compound step7->product

Caption: Reimer-Tiemann synthesis workflow.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of various derivatives with significant biological activities. Its derivatives, particularly Schiff bases and aroylhydrazones, have garnered considerable interest in the field of drug discovery.[6][7]

Schiff Base Derivatives and their Metal Complexes

The condensation of this compound with various primary amines yields Schiff base derivatives. These, in turn, can act as ligands to form stable complexes with a range of metal ions.[7] These metal complexes often exhibit enhanced biological activity compared to the free ligands.

The anticancer mechanism of some 8-hydroxyquinoline Schiff base metal complexes involves the induction of cellular oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and ultimately triggering apoptosis.

Schiff_Base_Anticancer_Mechanism cluster_synthesis Synthesis cluster_action Mechanism of Action parent This compound schiff_base Schiff Base Ligand parent->schiff_base amine Primary Amine amine->schiff_base complex Schiff Base Metal Complex schiff_base->complex metal Metal Ion (e.g., Cu(II), Zn(II)) metal->complex cell Cancer Cell complex->cell ros Increased ROS Production cell->ros Induces dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Synthesis and proposed anticancer mechanism of Schiff base metal complexes.

Aroylhydrazone Derivatives as Anticancer Agents

Aroylhydrazone derivatives synthesized from this compound have demonstrated promising antitumor activities.[6] Preliminary studies have indicated that some of these compounds exhibit a high inhibitory rate against cyclin-dependent kinase phosphatase CDC25B.[6]

CDC25B is a dual-specificity phosphatase that plays a crucial role in cell cycle progression by activating cyclin-dependent kinases (CDKs), particularly CDK1/cyclin B1, which is essential for entry into mitosis.[3][8] Overexpression of CDC25B is observed in various cancers, making it an attractive target for anticancer drug development.[9] Inhibition of CDC25B leads to cell cycle arrest at the G2/M transition, thereby preventing cancer cell proliferation.

CDC25B_Inhibition_Pathway cluster_cell_cycle G2/M Transition cluster_inhibition Inhibition cdk1_inactive CDK1/Cyclin B1 (Inactive) cdk1_active CDK1/Cyclin B1 (Active) cdk1_inactive->cdk1_active Dephosphorylation mitosis Mitosis cdk1_active->mitosis g2m_arrest G2/M Arrest mitosis->g2m_arrest cdc25b CDC25B cdc25b->cdk1_inactive Activates by cdc25b->g2m_arrest aroylhydrazone 8-HQ-7-carbaldehyde Aroylhydrazone Derivative aroylhydrazone->cdc25b Inhibits

Caption: Inhibition of the CDC25B pathway by aroylhydrazone derivatives.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the biological potential of its derivatives. Its utility as a scaffold in the synthesis of novel Schiff bases and aroylhydrazones highlights its importance in the development of new therapeutic agents, particularly in the realm of anticancer research. The ability of its derivatives to target key cellular components and pathways, such as CDC25B and inducing oxidative stress, underscores the promising future of this compound in medicinal chemistry and drug development. Further exploration of its derivatives and their mechanisms of action is warranted to fully realize their therapeutic potential.

References

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of 8-Hydroxyquinoline-7-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its historical context, delve into the nuances of its synthesis and characterization, and illuminate its burgeoning role in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.

The Genesis of a Scaffold: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The parent compound, 8-hydroxyquinoline (also known as oxine), was first synthesized and its structure correctly identified in 1881 by the Czech chemist Zdenko Hans Skraup through his eponymous reaction.[1] This discovery laid the foundation for the exploration of a vast family of quinoline derivatives.

The introduction of a formyl (-CHO) group onto the 8-hydroxyquinoline scaffold, particularly at the 7-position, was a logical progression driven by the desire to create more complex and functionalized molecules. The formylation of phenols was a well-established transformation in the late 19th century, with the seminal work of Karl Reimer and Ferdinand Tiemann in 1876 on the ortho-formylation of phenols using chloroform and a strong base.[2] This reaction, now known as the Reimer-Tiemann reaction, became a cornerstone of synthetic organic chemistry.[2][3]

While the precise first synthesis of this compound is not readily traceable to a single seminal publication, its preparation is a classic example of applying established electrophilic aromatic substitution reactions to the activated 8-hydroxyquinoline ring system. The exploration of its derivatives for various applications, particularly in the mid to late 20th century, solidified its importance as a valuable synthetic intermediate.

Synthesis and Mechanistic Insights: The Challenge of Regioselectivity

The synthesis of this compound is a study in the control of regioselectivity in electrophilic aromatic substitution. The 8-hydroxyquinoline ring is highly activated towards electrophilic attack due to the electron-donating effects of both the hydroxyl group and the lone pair of electrons on the nitrogen atom. This activation, however, presents a significant challenge: the potential for substitution at multiple positions, primarily the 5- and 7-positions.

Several classical formylation reactions have been employed for the synthesis of this compound, each with its own set of advantages and disadvantages.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a widely used method for the ortho-formylation of phenols.[2] In the context of 8-hydroxyquinoline, this reaction typically yields a mixture of 8-hydroxyquinoline-5-carbaldehyde and this compound.[4]

Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[5] The phenoxide of 8-hydroxyquinoline, being highly nucleophilic, attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate affords the aldehyde.

Causality Behind Experimental Choices: The choice of a strong base (e.g., NaOH or KOH) is critical for the deprotonation of both chloroform to generate the carbene and the hydroxyl group of 8-hydroxyquinoline to form the more reactive phenoxide ion. The reaction is often carried out in a biphasic system, requiring vigorous stirring or a phase-transfer catalyst to ensure efficient reaction between the aqueous and organic phases.[3] The temperature is also a key parameter; while heating is required to initiate the reaction, it can be highly exothermic.[3]

Regioselectivity: The Reimer-Tiemann reaction on 8-hydroxyquinoline is known to favor the 5-position, with reported yields of approximately 38% for the 5-isomer and 10% for the desired 7-isomer.[4] This preference for the 5-position is attributed to its higher electron density and steric accessibility compared to the 7-position.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, typically glycerol and boric acid.[6]

Mechanism: The reaction is believed to proceed via the formation of an electrophilic iminium ion from hexamine, which then attacks the activated aromatic ring. Subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.

Challenges: The Duff reaction is often characterized by low yields.[6] When applied to 8-hydroxyquinoline, it can produce impure products, making isolation of the desired 7-carbaldehyde difficult.[7]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide) for the formylation of electron-rich aromatic compounds. While a powerful formylation method, its application to 8-hydroxyquinoline is complicated by the nucleophilic nature of the hydroxyl group, which can react with the Vilsmeier reagent.[8]

Controlling Regioselectivity: To favor formylation at the 7-position, a common strategy involves the use of a bulky protecting group at the 5-position. This sterically hinders attack at the 5-position, directing the Vilsmeier reagent to the 7-position. Subsequent deprotection yields the desired this compound.

Comparative Summary of Synthesis Methods
ReactionFormylating AgentConditionsTypical Yield of 7-isomerKey AdvantagesKey Disadvantages
Reimer-Tiemann Chloroform (:CCl₂)Strong base (e.g., NaOH), heat~10%[4]Well-established, readily available reagentsLow yield of 7-isomer, formation of a mixture of isomers, handling of chloroform
Duff HexamethylenetetramineAcidic (glycerol, boric acid), heatVariable, often lowAvoids chlorinated solventsLow yields, potential for impure products[7]
Vilsmeier-Haack Vilsmeier reagent (e.g., POCl₃/DMF)AnhydrousPotentially higher with protecting groupsHigh reactivitySide reactions with the hydroxyl group, often requires a protection/deprotection strategy
Detailed Experimental Protocol: Reimer-Tiemann Synthesis (Adapted)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety protocols.

  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (excess, e.g., 4-6 equivalents) in water.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Chloroform Addition: Add chloroform (excess, e.g., 3-4 equivalents) dropwise through the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux. The reaction mixture will typically turn a dark color.

  • Reaction: Continue to heat the mixture at reflux for an additional 4-6 hours.

  • Work-up: After cooling to room temperature, acidify the reaction mixture with dilute sulfuric acid until it is acidic to litmus paper.

  • Steam Distillation: Subject the acidified mixture to steam distillation to remove unreacted starting material and the 5-formyl isomer. The this compound, being less volatile, will remain in the distillation flask.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Physicochemical Properties and Spectroscopic Characterization

This compound is a crystalline solid, typically appearing as white to light yellow in color.[9] It is soluble in hot organic solvents such as ethanol, dimethyl sulfoxide, and methanol, but insoluble in water.[9]

PropertyValue
Molecular Formula C₁₀H₇NO₂
Molar Mass 173.17 g/mol
Density 1.364 g/cm³
Boiling Point 331.7°C at 760 mmHg
Flash Point 154.4°C

Spectroscopic Data: [8]

  • ¹H-NMR (DMSO-d₆, 400.2 MHz) δ: 7.24 (d, J = 7.9 Hz, 1H, aromatic), 7.57 (dd, J = 8.1 Hz, J = 4.3 Hz, 1H, aromatic), 7.99 (d, J = 8.0 Hz, 1H, aromatic), 8.78 (dd, J = 4.4 Hz, J = 1.5 Hz, 1H, aromatic), 9.07 (dd, J = 8.0 Hz, J = 1.6 Hz, 1H, aromatic), 10.41 (s, 1H, HC=O).

  • GC-MS (EI) m/z (rel. int.): M⁺ = 173 (12%); (M − CO + H)⁺ = 146 (100%).

  • UV-Vis (methanol; λ [nm] (logε)): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09).

  • IR (KBr) ν (cm⁻¹): 3344 (O-H), 2859 (C-H), 1667 (C=O), 1425 (C-H).

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile precursor for the synthesis of a wide array of biologically active molecules, particularly Schiff bases. The aldehyde functionality provides a convenient handle for condensation reactions with various amines to generate imines, which often exhibit enhanced biological properties.

Anticancer Activity: Targeting the Cell Division Cycle

A promising area of research is the development of Schiff bases derived from this compound as anticancer agents. Some of these compounds have shown significant inhibitory activity against Cell Division Cycle 25B (CDC25B) phosphatase.[9]

The CDC25B Signaling Pathway: CDC25B is a dual-specificity phosphatase that plays a crucial role in the G2/M transition of the cell cycle.[10] It activates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex by removing inhibitory phosphate groups.[11] Overexpression of CDC25B is observed in many cancers and is associated with poor prognosis. Therefore, inhibiting CDC25B is a rational strategy for cancer therapy, as it can lead to cell cycle arrest and prevent tumor cell proliferation.

CDC25B_Pathway cluster_M M Phase (Mitosis) CDK1_CyclinB_inactive CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB_inactive->CDK1_CyclinB_active Dephosphorylation Mitosis Mitosis CDK1_CyclinB_active->Mitosis Promotes CDC25B CDC25B CDC25B->CDK1_CyclinB_active Activates Inhibitor 8-HQ-7-carbaldehyde Schiff Base Derivative Inhibitor->CDC25B Inhibits CHK1_2 CHK1/CHK2 CHK1_2->CDC25B Inhibits p53 p53 p53->CDC25B

Caption: The CDC25B signaling pathway at the G2/M cell cycle transition and its potential inhibition.

Mechanism of Inhibition: While the precise mechanism for all Schiff base derivatives is not fully elucidated, one plausible mode of action for quinoline-based inhibitors involves the generation of reactive oxygen species (ROS). These ROS can then lead to the oxidative and irreversible inhibition of the catalytic cysteine residue in the active site of CDC25B.[12]

Other Therapeutic Applications

The 8-hydroxyquinoline scaffold is known for its broad spectrum of biological activities, including:

  • Antimicrobial and Antifungal Activity: 8-hydroxyquinoline and its derivatives can chelate essential metal ions, disrupting microbial enzyme function.

  • Neuroprotective Effects: The ability to chelate metal ions like copper and zinc is also being explored for the treatment of neurodegenerative diseases such as Alzheimer's disease, where metal dyshomeostasis is implicated in amyloid plaque formation.[1]

  • Antioxidant Properties: The phenolic hydroxyl group imparts antioxidant activity, allowing the molecule to scavenge free radicals.

Future Directions

This compound continues to be a molecule of significant interest. Future research will likely focus on:

  • Development of more selective and potent inhibitors of targets like CDC25B through rational drug design, leveraging the 7-carbaldehyde as a key functional group for derivatization.

  • Exploration of its utility in materials science , particularly in the synthesis of novel fluorescent chemosensors and organic light-emitting diodes (OLEDs).

  • Optimization of synthetic routes to improve the yield and regioselectivity of the 7-formyl isomer, potentially through the use of novel catalysts or directing groups.

References

Theoretical and Computational Deep Dive into 8-Hydroxyquinoline-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 8-Hydroxyquinoline-7-carbaldehyde, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document delves into its synthesis, spectroscopic properties, and in-silico analysis, presenting a cohesive resource for researchers and professionals in the field.

Molecular Structure and Properties

This compound is a derivative of 8-hydroxyquinoline, featuring a carbaldehyde group at the 7th position. This substitution pattern influences its electronic properties and reactivity. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic characteristics.

Optimized Molecular Geometry

The optimized geometry of this compound has been determined through DFT calculations, typically employing the B3LYP functional with a 6-31G* or higher basis set. These calculations provide precise information on bond lengths and angles, which are in good agreement with experimental data where available.

Table 1: Selected Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC7-C10 (C-CHO)1.47 Å
C10=O11 (C=O)1.23 Å
C8-O9 (C-OH)1.35 Å
O9-H0.97 Å
C7-C81.42 Å
C6-C71.38 Å
N1-C21.32 Å
N1-C91.37 Å
Bond AngleC6-C7-C10121.5°
C8-C7-C10119.8°
O11=C10-H123.0°
C7-C8-O9120.5°
Dihedral AngleC6-C7-C10=O11~180°

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Spectroscopic Analysis

Experimental and theoretical spectroscopic studies are crucial for the characterization of this compound.

¹H-NMR Spectroscopy: The proton NMR spectrum provides key structural information. Experimental data recorded in DMSO-d₆ shows distinct chemical shifts for the aromatic protons and the aldehyde proton.[1]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by prominent vibrational bands corresponding to the O-H, C-H, and C=O stretching frequencies.[1] Theoretical calculations of vibrational frequencies complement the experimental data, aiding in the precise assignment of these bands.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound, typically recorded in methanol, exhibits several absorption bands in the UV-Vis region.[1] Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions and their corresponding wavelengths and oscillator strengths.

Table 2: Experimental Spectroscopic Data for this compound

SpectroscopySolventKey Peaks/Shifts
¹H-NMRDMSO-d₆δ = 10.41 (s, 1H, HC=O), 9.07 (dd, 1H, aromatic), 8.78 (dd, 1H, aromatic), 7.99 (d, 1H, aromatic), 7.57 (dd, 1H, aromatic), 7.24 (d, 1H, aromatic)[1]
IR (KBr)-3344 cm⁻¹ (νO-H), 2859 cm⁻¹ (νC-H), 1667 cm⁻¹ (νC=O)[1]
UV-VisMethanolλ [nm] (logε): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1]

Synthesis of this compound

Several synthetic methods can be employed for the formylation of 8-hydroxyquinoline, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The position of formylation (C5 vs. C7) is influenced by the reaction conditions.[1]

Experimental Protocols

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[2][3][4][5][6]

  • Procedure: A solution of 8-hydroxyquinoline in aqueous sodium hydroxide is treated with chloroform. The mixture is heated under reflux with vigorous stirring. After the reaction is complete, the mixture is cooled, acidified, and the product is extracted with an organic solvent. The desired this compound is then purified, often by column chromatography.

Duff Reaction: This method uses hexamethylenetetramine as the formylating agent in the presence of an acid catalyst.[7][8][9] While this method can be used, studies have shown that it may result in impure products for this specific compound.[7]

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic rings.[10][11][12][13]

  • Procedure: To a cooled solution of 8-hydroxyquinoline in a suitable solvent, the Vilsmeier reagent is added. The reaction mixture is then heated. Upon completion, the reaction is quenched with water and neutralized to precipitate the product, which is then filtered and purified.

Computational Methodology

The theoretical investigation of this compound relies on quantum chemical calculations to predict its properties.

Density Functional Theory (DFT)

DFT calculations are the cornerstone of the computational analysis of this molecule.

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR and Raman spectra.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed to study the excited-state properties and predict the electronic absorption spectra. This method provides information on the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

G cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculations cluster_output Predicted Properties mol_structure Molecular Structure (SMILES/PDB) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc fmo_calc FMO Analysis (HOMO/LUMO) geom_opt->fmo_calc excited_state Excited State Calculations geom_opt->excited_state opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom ir_raman Simulated IR/Raman Spectra freq_calc->ir_raman reactivity Chemical Reactivity (Energy Gap) fmo_calc->reactivity uv_vis Simulated UV-Vis Spectrum excited_state->uv_vis

Caption: A typical computational workflow for predicting molecular properties.

Conclusion

The integration of experimental techniques and computational modeling provides a powerful approach to understanding the multifaceted nature of this compound. DFT and TD-DFT calculations offer deep insights into its structural, electronic, and spectroscopic properties, which are essential for its rational application in drug design and materials science. This guide serves as a foundational resource for researchers, facilitating further exploration and utilization of this versatile molecule.

References

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carbaldehyde: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-Hydroxyquinoline-7-carbaldehyde. It includes detailed experimental protocols for its synthesis and characterization, and summarizes key data in a structured format for ease of reference. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development.

Core Physical and Chemical Properties

This compound is a solid, appearing as a white to light yellow crystal or crystalline powder.[1] Its core properties are summarized in the tables below.

Table 1: Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₇NO₂[1][2][3]
Molecular Weight 173.17 g/mol [1][2][3]
Appearance White to light yellow crystal or crystalline powder[1]
Melting Point Not explicitly available for the 7-carbaldehyde isomer. The related 2-carbaldehyde isomer has a melting point of 96.0 to 100.0 °C.[4]
Boiling Point 331.7°C at 760 mmHg[1]
Flash Point 154.4°C[1]
Density 1.364 g/cm³[1]
Vapor Pressure 7.92E-05 mmHg at 25°C[1]
Refractive Index 1.733[1]
Solubility Soluble in hot organic solvents like ethanol, dimethyl sulfoxide (DMSO), and methanol. Insoluble in water.[1]
Table 2: Chemical Identifiers
IdentifierValueSource
CAS Number 5683-78-3[1][2][3]
IUPAC Name This compound[2]
InChI InChI=1S/C10H7NO2/c12-6-8-4-3-7-2-1-5-11-9(7)10(8)13/h1-6,13H[2]
InChIKey HGNLFMRNEFPDHZ-UHFFFAOYSA-N[2]
SMILES C1=CC2=C(C(=C(C=C2)C=O)O)N=C1[2]

Synthesis and Characterization

The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[5]

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

This protocol is adapted from the general procedure for the Reimer-Tiemann formylation of 8-hydroxyquinoline.[5]

Materials:

  • 8-Hydroxyquinoline

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to the flask.

  • Heat the mixture with stirring under reflux.

  • Slowly add chloroform dropwise to the reaction mixture over a period of one hour.

  • Continue refluxing the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Start: 8-Hydroxyquinoline reagents Add NaOH/KOH and Ethanol start->reagents reflux1 Heat under Reflux reagents->reflux1 chloroform Add Chloroform reflux1->chloroform reflux2 Continue Reflux chloroform->reflux2 acidify Acidify with HCl reflux2->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash precipitate->filter dry Dry the Product filter->dry purify Recrystallization dry->purify end_synthesis Pure this compound purify->end_synthesis nmr NMR Spectroscopy (1H and 13C) end_synthesis->nmr ftir FTIR Spectroscopy end_synthesis->ftir ms Mass Spectrometry end_synthesis->ms

Caption: Workflow for the synthesis and characterization of this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR (DMSO-d₆, 400.2 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aldehyde proton. For the related 8-hydroxyquinoline-5-carbaldehyde, the aldehyde proton appears as a singlet at δ 10.14 ppm. Aromatic protons appear in the range of δ 7.26-9.56 ppm.[6]

  • ¹³C-NMR (DMSO-d₆, 100.6 MHz): The carbon NMR spectrum will show signals for the carbon atoms of the quinoline ring system and the carbonyl carbon of the aldehyde group. For the 5-carbaldehyde isomer, the carbonyl carbon resonates at δ 192.2 ppm.[6]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The FTIR spectrum, typically recorded using a KBr pellet, will exhibit characteristic absorption bands. Key expected peaks include a broad band for the O-H stretching of the hydroxyl group (~3177 cm⁻¹), C-H stretching of the aldehyde (~2845 cm⁻¹), and a strong C=O stretching of the aldehyde (~1663 cm⁻¹).[6]

3. Mass Spectrometry (MS):

  • Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z 173, corresponding to the molecular weight of the compound.[6]

Biological Activity and Mechanism of Action

Derivatives of 8-hydroxyquinoline are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[5][7] The primary mechanism underlying these activities is their ability to chelate metal ions.[5]

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group at position 8 form a stable five-membered ring with various metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺. This chelation can disrupt essential metal-dependent enzymatic processes in pathogenic microorganisms and cancer cells, leading to their inhibition or death.

General Mechanism of Action: Metal Chelation

G hq 8-Hydroxyquinoline Derivative complex Stable Metal Chelate Complex hq->complex metal Metal Ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺) metal->complex disruption Disruption of Enzyme Function complex->disruption enzyme Metal-Dependent Enzyme enzyme->disruption cell_death Cell Death / Inhibition of Growth disruption->cell_death

Caption: Generalized mechanism of action of 8-hydroxyquinoline derivatives via metal chelation.

Applications in Drug Development and Research

The unique chemical structure and biological activity of this compound make it a valuable scaffold in drug discovery and a versatile intermediate in organic synthesis.

  • Anticancer Agents: Its metal-chelating properties are being explored for the development of novel anticancer drugs.[8]

  • Antimicrobial Agents: The compound and its derivatives have shown potential as antibacterial and antifungal agents.[5]

  • Fluorescent Probes: The 8-hydroxyquinoline core is fluorescent, and its derivatives are used to develop fluorescent sensors for metal ions.[5]

  • Organic Synthesis: The aldehyde group provides a reactive site for the synthesis of a variety of derivatives, such as Schiff bases, which can also possess significant biological activities.[1]

Safety Information

This compound is considered harmful if swallowed. It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[3]

This technical guide provides a foundational understanding of this compound. Further research is encouraged to fully elucidate its properties and potential applications.

References

8-Hydroxyquinoline-7-carbaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-7-carbaldehyde, a key organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis protocols, and biological activities, offering valuable insights for its application in research and development.

Core Compound Identification

CAS Number: 5683-78-3 Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference.

PropertyValue
Appearance White to light yellow crystal or crystalline powder
Solubility Soluble in hot organic solvents (e.g., ethanol, DMSO, methanol); Insoluble in water
Melting Point 172.7–173.5 °C
Boiling Point 331.7°C at 760 mmHg
¹H-NMR (DMSO-d₆) δ = 7.24 (d), 7.57 (dd), 7.99 (d), 8.78 (dd), 9.07 (dd), 10.41 (s)[1]
UV-Vis (Methanol) λ [nm] (logε): 429 (2.86), 350 (3.27), 286 (3.65), 267 (4.03), 248 (3.83), 207 (4.09)[1]
IR (KBr) 3344 cm⁻¹ (νOH), 2859 cm⁻¹ (νCH), 1667 cm⁻¹ (νC=O)[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 8-hydroxyquinoline. The Vilsmeier-Haack reaction is a common and effective method for this transformation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 8-Hydroxyquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Chloroform (dry)

  • Crushed ice

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Heating mantle with reflux condenser

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add dry chloroform and dry DMF. Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Continue stirring for one hour at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Addition of 8-Hydroxyquinoline: To the freshly prepared Vilsmeier reagent, add 8-hydroxyquinoline.

  • Reaction: Gently bring the reaction mixture to reflux and maintain for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the pH is between 6 and 7.

  • Extraction: Separate the organic layer. The aqueous layer can be further extracted with chloroform to maximize product recovery.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activities and Potential Applications

8-Hydroxyquinoline and its derivatives are known for their wide range of biological activities, primarily attributed to their ability to chelate metal ions essential for various cellular processes.

Antitumor Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic potential against various human carcinoma cell lines. The proposed mechanism of action involves the chelation of intracellular metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis (programmed cell death).

Antitumor_Signaling_Pathway This compound This compound Metal_Ion_Chelation Intracellular Metal Ion Chelation (e.g., Cu²⁺, Fe²⁺) This compound->Metal_Ion_Chelation ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Ion_Chelation->ROS_Generation Cellular_Stress Oxidative Cellular Stress ROS_Generation->Cellular_Stress Apoptosis_Induction Induction of Apoptosis Cellular_Stress->Apoptosis_Induction Cell_Death Tumor Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed antitumor signaling pathway.

Antibacterial Activity

The antibacterial properties of 8-hydroxyquinoline derivatives are also linked to their metal-chelating capabilities. By sequestering essential metal ions, these compounds can inhibit the function of metalloenzymes that are vital for bacterial survival and proliferation.

Antibacterial_Mechanism This compound This compound Metal_Ion_Sequestration Sequestration of Essential Metal Ions (e.g., Zn²⁺, Mg²⁺) This compound->Metal_Ion_Sequestration Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Ion_Sequestration->Enzyme_Inhibition Metabolic_Disruption Disruption of Bacterial Metabolism Enzyme_Inhibition->Metabolic_Disruption Bacterial_Death Bacterial Cell Death Metabolic_Disruption->Bacterial_Death

Caption: Proposed antibacterial mechanism of action.

Application as a Fluorescent Sensor

Derivatives of 8-hydroxyquinoline are widely used as fluorescent chemosensors for the detection of metal ions. The aldehyde group at the 7-position can be readily modified, for example, through Schiff base formation, to create highly selective and sensitive sensors.

Experimental Protocol: Fluorescent Detection of Metal Ions

This protocol provides a general framework for utilizing a Schiff base derivative of this compound as a fluorescent sensor.

Materials:

  • Schiff base derivative of this compound (Sensor)

  • Metal salt stock solution (e.g., 10 mM ZnCl₂)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • Organic solvent (e.g., THF or Ethanol)

  • Deionized water

  • Quartz cuvette

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in an appropriate organic solvent.

    • Prepare a working solution of the metal salt by diluting the stock solution in the buffer.

  • Fluorescence Measurement:

    • To a quartz cuvette, add the sensor working solution.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add aliquots of the metal ion working solution to the cuvette.

    • After each addition, mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to construct a calibration curve.

    • The limit of detection (LOD) can be calculated from the calibration curve.

Experimental_Workflow_Sensor cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Sensor_Stock Prepare Sensor Stock Solution Working_Solutions Prepare Working Solutions in Buffer Sensor_Stock->Working_Solutions Metal_Stock Prepare Metal Ion Stock Solution Metal_Stock->Working_Solutions Initial_Spectrum Record Initial Fluorescence Spectrum of Sensor Working_Solutions->Initial_Spectrum Titration Titrate with Metal Ion Solution Initial_Spectrum->Titration Record_Spectra Record Fluorescence Spectra after each addition Titration->Record_Spectra Record_Spectra->Titration Calibration_Curve Construct Calibration Curve Record_Spectra->Calibration_Curve LOD_Calculation Calculate Limit of Detection (LOD) Calibration_Curve->LOD_Calculation

Caption: Experimental workflow for metal ion detection.

References

A Technical Guide to the Solubility and Stability of 8-Hydroxyquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 8-Hydroxyquinoline-7-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of quantitative data in public literature, this document focuses on providing robust qualitative information and detailed experimental protocols to enable researchers to determine the precise physicochemical properties of this compound.

Executive Summary

This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities. The introduction of a carbaldehyde group at the 7-position offers a reactive site for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An understanding of its solubility and stability is paramount for its effective use in drug design, formulation development, and analytical method development. This guide presents qualitative solubility data, outlines factors affecting its stability, and provides detailed experimental workflows for its quantitative assessment.

Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented. However, based on its chemical structure and information from chemical suppliers, a qualitative solubility profile can be summarized. The compound is a solid at room temperature.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilityNotes
WaterWaterInsolubleThe hydrophobic quinoline core significantly limits aqueous solubility.
Polar Aprotic SolventsDimethyl Sulfoxide (DMSO)Soluble (especially when hot)A common solvent for creating stock solutions of quinoline derivatives.
Polar Protic SolventsMethanol, EthanolSoluble (especially when hot)Often used in the synthesis and purification of this compound.[1]

Note: The information is compiled from chemical supplier data sheets and related literature on similar compounds.[1]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in experimental settings. Like its parent compound, 8-hydroxyquinoline, it is susceptible to degradation under certain conditions.

Key Factors Affecting Stability:

  • Light: 8-hydroxyquinoline and its derivatives are known to be light-sensitive.[2] Exposure to light can lead to discoloration and degradation. It is strongly recommended to store the compound and its solutions protected from light.

  • pH: The phenolic hydroxyl group and the pyridine nitrogen in the quinoline ring suggest that the compound's stability could be pH-dependent. Extreme pH conditions (strong acid or base) at elevated temperatures are likely to promote hydrolysis or other degradation pathways.

Experimental Protocols

The following sections provide detailed methodologies for the quantitative determination of solubility and the assessment of stability for this compound. These protocols are adapted from established methods for the closely related isomer, 8-Hydroxyquinoline-2-carbaldehyde, and are widely applicable.[2]

Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation solubility of the compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a chemically inert filter, e.g., PTFE).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Thermodynamic Solubility Workflow A Weigh Excess Solid B Add Known Volume of Solvent A->B C Equilibrate (24-48h at constant T) B->C D Separate Solid and Liquid Phases C->D E Quantify Concentration (e.g., HPLC) D->E

Thermodynamic Solubility Workflow
Stability-Indicating HPLC Method and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

4.2.1 Forced Degradation Protocol

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

4.2.2 HPLC Method Parameters (General Example)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array (PDA) detector is recommended to assess peak purity).

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. The method is considered stability-indicating if all major degradation products are well-resolved from the parent peak.

G cluster_1 Forced Degradation and Stability Analysis Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Peak Purity analysis->evaluation

Forced Degradation and Stability Analysis Workflow

Conclusion

References

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of 8-hydroxyquinoline (8-HQ) and its derivatives. 8-HQ is a privileged heterocyclic scaffold known for its potent metal-chelating properties, which underpins its broad spectrum of pharmacological effects.[1] These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[2][3] This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Anticancer Activity

8-Hydroxyquinoline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key cellular enzymes, and generation of reactive oxygen species (ROS).[4][5][6]

Quantitative Data: Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC₅₀ values for various 8-HQ derivatives against several human cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline (8-HQ) HCT 116 (Colon)9.33 ± 0.22[5]
8-Hydroxyquinoline (8-HQ) K562, T47DProminent Antitumor Effect[5]
Tris(8-hydroxyquinoline)iron (Feq₃) SCC9, SCC25 (HNSCC)Induces Apoptosis[7]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11) MCF7, MDA-MB-231 (Breast)Induces Paraptosis & Apoptosis[8]
DQ6 (Zinc(II)-8-hydroxyquinoline complex) SK-OV-3/DDP (Ovarian)2.25 ± 0.13[9]
Cisplatin (Reference) SK-OV-3/DDP (Ovarian)>50[9]
V(IV)O Complex of 8-HQ Benzohydrazone A375 (Melanoma)< 6[10]
Ni(II) Complex of 8-HQ Benzohydrazone A375 (Melanoma)< 10[10]
Ni(II) Complex of 8-HQ Benzohydrazone HCT-116 (Colon)< 10[10]
1,4-Naphthoquinone-8-HQ Hybrid (Compound 6) A549 (Lung)Correlates with NQO1 Expression[9]
Various 7-Substituted Derivatives HL60, K562, KG1, A549, PC-3, MCF-70.69 - 22[11]
Various Styrylquinoline Derivatives HCT 11626.30 - 63.75[11]
Doxorubicin (Reference) HCT 116 (Colon)5.6 ± 0.1[5]
Mechanisms of Anticancer Action

8-HQ derivatives exert their anticancer effects through multiple signaling pathways, primarily culminating in programmed cell death (apoptosis).

A. Induction of Apoptosis: Many 8-HQ derivatives trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the iron complex Feq₃ has been shown to increase levels of reactive oxygen species (ROS), leading to the upregulation of Bax and cytochrome c (mitochondrial pathway) and the activation of the Fas/FasL and TRAIL receptor pathways (death receptor pathway), ultimately activating caspases.[7][12]

apoptosis_pathway HQ_Derivative 8-HQ Derivative (e.g., Feq₃) ROS ↑ Reactive Oxygen Species (ROS) HQ_Derivative->ROS DeathReceptors Death Receptors (Fas, TRAIL-R) HQ_Derivative->DeathReceptors Activates Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2 Bcl-2 Bax Bax Mitochondrion->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Inhibits Bax->CytochromeC Promotes Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Apoptosis induction by 8-HQ derivatives.

B. Paraptosis and ERK Pathway Activation: Certain derivatives, like HQ-11, can induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER). This is often linked to proteasome inhibition and the activation of the ERK signaling pathway, which can also contribute to apoptosis.[8]

paraptosis_pathway HQ11 HQ-11 Derivative Proteasome Proteasome HQ11->Proteasome Inhibits ERK ERK Pathway Activation HQ11->ERK ER_Stress ER Stress Proteasome->ER_Stress (Leads to) Vacuolation Cytoplasmic Vacuolation ER_Stress->Vacuolation ERK->ER_Stress Contributes to Apoptosis Apoptosis ERK->Apoptosis Partially Activates Paraptosis Paraptosis Vacuolation->Paraptosis

Figure 2: Paraptosis and apoptosis via ERK activation.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antibacterial and antifungal properties.[13] Their primary mechanism involves chelating essential metal ions required for microbial enzyme function and membrane integrity.[13][14]

Quantitative Data: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Fe(8-hq)₃ S. aureus (MRSA)~4.0 µM[15]
Cloxyquin S. aureus (MRSA)MIC₅₀ ≤ 5.57 µM[15]
7-Morpholinomethyl-8-hydroxyquinoline Micrococcus flavus3.9[13]
Derivative 5d (hybrid with quinolone) E. coli, P. aeruginosa, K. pneumoniae0.125 - 8[16]
Derivative 5 V. parahaemolyticus, S. aureus10⁻⁶ mg/mL[17]
Penicillin G (Reference) V. parahaemolyticus, S. aureus10⁻³ mg/mL[17]
2-styryl-8-acetyloxyquinolines Staphylococcus aureus6 - 512[18]
Mechanism of Antimicrobial Action

The antimicrobial activity of 8-HQ derivatives is largely attributed to their ability to act as ionophores, disrupting the homeostasis of essential metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). By chelating these ions, they can either deprive bacteria of necessary cofactors for enzymatic reactions or, in the case of iron complexes like Fe(8-hq)₃, facilitate the generation of toxic reactive oxygen species via Fenton-like reactions within the bacterial cell, leading to oxidative damage and cell death.[13][15]

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, metal ion dyshomeostasis and oxidative stress are key pathological features. 8-HQ derivatives, with their metal-chelating and antioxidant properties, have emerged as promising neuroprotective agents.[1][2]

Quantitative Data: Neuroprotective Effects
Compound/DerivativeModel/EffectResultReference
Clioquinol (1 µM) High Glucose-Treated SH-SY5Y CellsIncreased viability to 93.35%[19]
Nitroxoline (1 µM) High Glucose-Treated SH-SY5Y CellsIncreased viability to 95.72%[19]
8-Hydroxyquinoline (1 µM) High Glucose-Treated SH-SY5Y CellsIncreased viability to 86.89%[19]
Various 8-HQ Betti Products Chemically Induced Oxidative StressPotent, nanomolar cytoprotective activity[20]
8-hydroxyquinolylnitrones (17-19) MAO-B InhibitionInhibition in low micromolar concentrations[21]
Mechanism of Neuroprotection

The neuroprotective effects of 8-HQ derivatives are multifaceted. A primary mechanism involves the chelation of excess redox-active metal ions, such as copper and iron, which are implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of oxidative stress in Alzheimer's disease.[22] By sequestering these metals, 8-HQ derivatives can inhibit Aβ aggregation and reduce the formation of harmful ROS, thereby protecting neurons from damage.[1][22]

neuroprotection_pathway HQ_Derivative 8-HQ Derivative (e.g., Clioquinol) Metal_Ions Excess Metal Ions (Cu²⁺, Fe³⁺) HQ_Derivative->Metal_Ions Chelates Neuroprotection Neuroprotection HQ_Derivative->Neuroprotection Abeta_Aggregation Aβ Aggregation (Plaques) Metal_Ions->Abeta_Aggregation Promotes ROS Oxidative Stress (ROS Production) Metal_Ions->ROS Catalyzes Abeta Amyloid-Beta (Aβ) Monomers Abeta->Abeta_Aggregation Neuronal_Damage Neuronal Damage Abeta_Aggregation->Neuronal_Damage ROS->Neuronal_Damage

Figure 3: Neuroprotection via metal chelation.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Recent studies have identified 8-HQ derivatives as potent inhibitors of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system that, when dysregulated, contributes to inflammatory conditions.[16][23]

Mechanism of Anti-inflammatory Action

The NLRP3 inflammasome is activated in a two-step process (priming and activation), leading to the activation of Caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms. Certain 8-HQ derivatives, such as broxyquinoline, have been shown to directly target the NLRP3 protein, preventing its interaction with NEK7 and subsequent oligomerization and assembly of the inflammasome complex.[16] This effectively blocks the inflammatory cascade at a critical point.

nlrp3_pathway Signal1 Signal 1 (Priming) e.g., LPS NFkB NF-κB Pathway Signal1->NFkB Signal2 Signal 2 (Activation) e.g., ATP, MSU NLRP3_inactive NLRP3 (inactive) Signal2->NLRP3_inactive proIL1B Pro-IL-1β / Pro-IL-18 (Upregulation) NFkB->proIL1B IL1B Active IL-1β / IL-18 (Secretion) proIL1B->IL1B NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Conformational Change HQ_Derivative 8-HQ Derivative (e.g., Broxyquinoline) HQ_Derivative->NLRP3_active Inhibits Assembly ASC ASC Adaptor NLRP3_active->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly ASC->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Caspase1->proIL1B Cleaves Inflammation Inflammation IL1B->Inflammation

Figure 4: Inhibition of NLRP3 inflammasome by 8-HQ derivatives.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 8-hydroxyquinoline derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Protocol:

  • Cell Seeding: Seed adherent or suspension cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[24]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

mtt_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis a 1. Seed Cells in 96-well plate b 2. Incubate (24h) a->b c 3. Add 8-HQ Derivative (Serial Dilutions) b->c d 4. Incubate (24-72h) c->d e 5. Add MTT Reagent (Incubate 2-4h) d->e f 6. Solubilize Formazan (Add DMSO) e->f g 7. Read Absorbance (570 nm) f->g h 8. Calculate % Viability & Determine IC₅₀ g->h

Figure 5: Experimental workflow for the MTT assay.
Broth Microdilution for MIC Determination

This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][25]

Protocol:

  • Compound Preparation: Dissolve the 8-HQ derivative in a suitable solvent (e.g., DMSO). Prepare a 2x working stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Dispense 100 µL of broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x compound stock to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[26]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]

  • Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • MIC Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis a 1. Prepare 2-fold Serial Dilutions of 8-HQ Derivative in 96-well plate c 3. Inoculate Wells with Bacteria a->c b 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) b->c d 4. Incubate (16-20h at 37°C) c->d e 5. Read Plate Visually for Turbidity d->e f 6. Determine MIC: Lowest concentration with no visible growth e->f

Figure 6: Workflow for MIC determination via broth microdilution.
Western Blot for Protein Expression Analysis

Western blotting is used to detect and quantify specific proteins in a sample, which is essential for elucidating signaling pathways affected by 8-HQ derivatives.[27][28]

Protocol:

  • Sample Preparation: Treat cells with the 8-HQ derivative for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[27]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature. Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, p-ERK) overnight at 4°C. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[27]

  • Analysis: Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH).

western_blot_workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer (PVDF/Nitrocellulose) C->D E 5. Blocking (5% Milk/BSA) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (1h) F->G H 8. ECL Detection & Imaging G->H I 9. Densitometry Analysis (Normalize to Loading Control) H->I

Figure 7: General workflow for Western blot analysis.

References

Methodological & Application

Application Notes and Protocols for 8-Hydroxyquinoline-7-carbaldehyde in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-Hydroxyquinoline-7-carbaldehyde and its derivatives as versatile tools in analytical chemistry. The focus is on their application as chemosensors for the detection and quantification of metal ions, a critical aspect in pharmaceutical research and development, environmental monitoring, and various scientific disciplines.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

8-Hydroxyquinoline and its derivatives are renowned for their ability to act as fluorescent chemosensors.[1] The underlying principle for their application in detecting metal ions is often Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-hydroxyquinoline moiety typically exhibits weak fluorescence. This is due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the quinoline ring, which provides a non-radiative decay pathway for the excited state.

Upon the introduction of a target metal ion, the this compound or its derivative acts as a chelating agent, binding the metal ion through the hydroxyl oxygen and the quinoline nitrogen. This coordination forms a rigid complex, which inhibits the ESIPT process. The inhibition of this non-radiative pathway leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal that can be measured and correlated to the concentration of the metal ion.

The aldehyde group at the 7-position of the 8-hydroxyquinoline core serves as a versatile synthetic handle for the creation of a wide array of Schiff base derivatives. By condensing the carbaldehyde with various primary amines, the selectivity and sensitivity of the sensor can be fine-tuned for specific metal ions of interest.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained from the analytical applications of 8-hydroxyquinoline-carbaldehyde derivatives. While specific data for the 7-carbaldehyde isomer is not extensively available in the literature, the tables below illustrate the expected performance parameters based on closely related isomers.

Table 1: Performance of 8-Hydroxyquinoline-Carbaldehyde Based Sensors for Metal Ion Detection

Sensor DerivativeTarget AnalyteDetection MethodLimit of Detection (LOD)Solvent SystemReference
8-Hydroxyquinoline-5-carbaldehyde Schiff baseAl³⁺Fluorescence< 1.0 x 10⁻⁷ MWeak acidic aqueous medium[1][2]
Hypothetical this compound Schiff BaseZn²⁺FluorescenceData not availableEthanol/Water-
Hypothetical this compound Schiff BaseAl³⁺FluorescenceData not availableEthanol/Water-

Table 2: Spectroscopic Properties of 8-Hydroxyquinoline-Carbaldehyde Metal Complexes

Sensor-Metal ComplexExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Quantum Yield (Φ)
8-Hydroxyquinoline-5-carbaldehyde Schiff base - Al³⁺~370~480~110Data not available
Hypothetical 8-HQ-7-CHO Schiff Base - Zn²⁺Not availableNot availableNot availableNot available
Hypothetical 8-HQ-7-CHO Schiff Base - Al³⁺Not availableNot availableNot availableNot available

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Duff reaction, a common method for the formylation of phenols.[3]

Materials:

  • 8-Hydroxyquinoline

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-hydroxyquinoline (1 equivalent) in glacial acetic acid.

  • Add hexamethylenetetramine (HMTA, 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours.

  • After reflux, cool the mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid.

  • Heat the acidic mixture to hydrolyze the intermediate, typically for 1-2 hours at 80-90 °C.

  • Cool the solution and neutralize it with a solution of sodium hydroxide until a precipitate forms.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol describes the general procedure for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol 3: Spectrofluorimetric Determination of a Target Metal Ion

This protocol provides a general method for the quantification of a metal ion using a synthesized this compound based fluorescent probe.

Materials:

  • Synthesized Schiff base probe

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., HEPES or acetate buffer at a specific pH)

  • Stock solutions of the target metal ion and other interfering metal ions

  • Quartz cuvettes or a 96-well microplate (black, for fluorescence)

  • Spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the Schiff base probe (e.g., 1 mM) in DMSO.

    • Prepare a stock solution of the target metal ion (e.g., 10 mM) in deionized water or the appropriate buffer.

    • Prepare working solutions of the probe and metal ions by diluting the stock solutions in the chosen assay buffer (e.g., a mixture of DMSO and buffer to ensure solubility).

  • Assay and Measurement:

    • In a quartz cuvette or the wells of a microplate, place a fixed concentration of the probe solution (e.g., 10 µM).

    • Record the fluorescence spectrum of the probe solution alone (this will serve as the blank).

    • Titrate the probe solution by incrementally adding small aliquots of the target metal ion stock solution. After each addition, mix well and allow for a short incubation period (e.g., 2-5 minutes) for the complex to form.

    • Record the fluorescence emission spectrum after each addition at a predetermined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

    • Determine the linear range, sensitivity, and the limit of detection (LOD) from the calibration curve. The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.[4]

  • Selectivity Studies:

    • To assess the selectivity of the probe, repeat the fluorescence measurement in the presence of other potentially interfering metal ions at concentrations significantly higher than the target analyte. A minimal change in fluorescence intensity in the presence of other ions indicates high selectivity.

Visualizations

CHEF_Signaling_Pathway Free_Probe Free Probe (8-HQ-7-CHO Derivative) Excited_State_FP Excited State Free_Probe->Excited_State_FP Excitation (hν) Chelation Chelation Free_Probe->Chelation ESIPT ESIPT (Non-Radiative Decay) Excited_State_FP->ESIPT Low_Fluorescence Weak Fluorescence Excited_State_FP->Low_Fluorescence Ground_State_FP Ground State ESIPT->Ground_State_FP Metal_Ion Target Metal Ion (e.g., Zn²⁺, Al³⁺) Metal_Ion->Chelation Complex Probe-Metal Complex (Rigid Structure) Chelation->Complex Excited_State_Complex Excited State Complex->Excited_State_Complex Excitation (hν) Fluorescence Fluorescence (Radiative Decay) Excited_State_Complex->Fluorescence High_Fluorescence Strong Fluorescence Excited_State_Complex->High_Fluorescence Ground_State_Complex Ground State Fluorescence->Ground_State_Complex

Caption: Signaling pathway of a chelation-enhanced fluorescence (CHEF) sensor.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Synthesis of Schiff Base Derivative Start_Synth_1 Start: 8-Hydroxyquinoline + HMTA Reaction_1 Duff Reaction (Reflux in Acetic Acid) Start_Synth_1->Reaction_1 Hydrolysis Acidic Hydrolysis Reaction_1->Hydrolysis Neutralization Neutralization & Precipitation Hydrolysis->Neutralization Purification_1 Filtration & Recrystallization Neutralization->Purification_1 Product_1 Product: This compound Purification_1->Product_1 Start_Synth_2 Start: 8-HQ-7-CHO + Primary Amine Product_1->Start_Synth_2 Reaction_2 Condensation Reaction (Reflux in Ethanol + Acetic Acid) Start_Synth_2->Reaction_2 Precipitation Cooling & Precipitation Reaction_2->Precipitation Purification_2 Filtration & Washing Precipitation->Purification_2 Product_2 Product: Schiff Base Probe Purification_2->Product_2

Caption: Experimental workflow for the synthesis of the sensor probe.

Analytical_Workflow Start_Analysis Start: Synthesized Probe + Metal Ion Samples Prepare_Solutions Prepare Stock & Working Solutions (Probe and Metal Ions) Start_Analysis->Prepare_Solutions Titration Fluorescence Titration: Add Metal Ion Aliquots to Probe Prepare_Solutions->Titration Measure_Fluorescence Measure Fluorescence Spectra (After each addition) Titration->Measure_Fluorescence Data_Processing Data Processing: Plot Intensity vs. Concentration Measure_Fluorescence->Data_Processing Calibration_Curve Generate Calibration Curve Data_Processing->Calibration_Curve Determine_Parameters Determine: - Linear Range - LOD - Selectivity Calibration_Curve->Determine_Parameters End_Analysis End: Quantitative Results Determine_Parameters->End_Analysis

Caption: Experimental workflow for the analytical determination of metal ions.

References

Application Notes and Protocols: 8-Hydroxyquinoline-7-carbaldehyde as a Fluorescent Sensor for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 8-hydroxyquinoline-7-carbaldehyde and its derivatives as fluorescent chemosensors for the detection of metal ions. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of key processes.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of versatile organic compounds used in the development of fluorescent chemosensors.[1][2][3] The parent 8-HQ molecule is typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[2][4] However, upon chelation with metal ions, this non-radiative decay pathway is inhibited, leading to a significant enhancement in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2] This "turn-on" fluorescent response makes 8-HQ derivatives excellent candidates for sensitive and selective detection of various metal ions.[2]

This compound, a derivative of 8-HQ, serves as a crucial building block for creating more complex and selective sensors. The aldehyde group at the 7-position provides a reactive site for the synthesis of Schiff base derivatives, allowing for the fine-tuning of the sensor's properties to target specific metal ions of biological and environmental importance, such as Al³⁺ and Zn²⁺.[1]

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The primary mechanism for the fluorescence "turn-on" response in 8-hydroxyquinoline-based sensors is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the this compound molecule has free rotation and vibrational modes that allow for non-radiative decay of the excited state, resulting in low fluorescence. When the sensor binds to a metal ion, a rigid chelate complex is formed. This complex restricts intramolecular rotations and vibrations, which in turn blocks the non-radiative decay pathways and promotes radiative decay in the form of fluorescence. The result is a significant increase in the fluorescence quantum yield and a measurable "turn-on" signal.

CHEF_Mechanism cluster_free Unbound State cluster_bound Bound State Free_Sensor Free Sensor (Low Fluorescence) Excited_State Excited State Free_Sensor->Excited_State Excitation Complex Sensor-Metal Complex (Rigid Structure) Free_Sensor->Complex + Mⁿ⁺ (Chelation) Metal_Ion Metal Ion (Mⁿ⁺) Non_Radiative Non-Radiative Decay (Vibrations, Rotations) Excited_State->Non_Radiative Dominant Pathway Fluorescence Enhanced Fluorescence (High Quantum Yield) Complex->Fluorescence Excitation & Emission

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Quantitative Data of 8-Hydroxyquinoline-Based Sensors

The performance of fluorescent sensors derived from 8-hydroxyquinoline varies depending on the specific structural modifications and the target analyte. The table below summarizes key performance metrics for several 8-hydroxyquinoline-based sensors.

Sensor DerivativeTarget IonDetection MethodLimit of Detection (LOD)Solvent SystemReference
8-Hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺Fluorometric< 1 x 10⁻⁷ MWeak acidic conditions[1]
Schiff base of 8-hydroxyquinoline and isatin derivativeAl³⁺Fluorescence7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)[5][6]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe²⁺Colorimetric4.24 x 10⁻⁷ MEtOH/THF (99:1, v/v)[5][6]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe³⁺Colorimetric5.60 x 10⁻⁷ MEtOH/THF (99:1, v/v)[5][6]
8-Hydroxyjulolidine-9-carboxaldehyde derivativeAl³⁺Fluorescence0.193 µMbis-tris buffer/methanol (999/1, v/v)[7]
8-Aminoquinoline and 2-Hydroxy-1-Naphthaldehyde Schiff-baseAl³⁺Fluorescence3.23 x 10⁻⁸ MDMSO/H₂O (7:3, v/v)[8]

Experimental Protocols

4.1. Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the Duff reaction or Vilsmeier-Haack reaction.[9] A general procedure is outlined below.

Materials:

  • 8-Hydroxyquinoline

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Sulfuric acid

  • Standard laboratory glassware

Procedure:

  • A mixture of 8-hydroxyquinoline, HMTA, glycerol, and boric acid is heated.

  • Sulfuric acid is added dropwise to the heated mixture.

  • The reaction is refluxed for several hours.

  • After cooling, the reaction mixture is poured into water and neutralized.

  • The resulting precipitate is filtered, washed, and purified, typically by recrystallization, to yield this compound.

4.2. General Synthesis of a Schiff Base Derivative

Schiff base derivatives are commonly synthesized through a condensation reaction between this compound and a primary amine.[5][10]

Schiff_Base_Synthesis HQ_CHO This compound Reflux Reflux (2-4 hours) HQ_CHO->Reflux Amine Primary Amine (R-NH₂) Amine->Reflux Solvent Solvent (e.g., Ethanol) Solvent->Reflux Product Schiff Base Sensor Reflux->Product Condensation Purification Purification (Recrystallization) Product->Purification

Caption: General workflow for Schiff base sensor synthesis.

Materials:

  • This compound

  • A primary amine (e.g., aniline derivative)

  • Ethanol or other suitable solvent

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in ethanol.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting solid product is purified by recrystallization from a suitable solvent to yield the final Schiff base sensor.[5]

4.3. Protocol for Fluorescent Detection of Metal Ions

This protocol provides a general method for quantifying metal ions using a synthesized this compound-based fluorescent probe.

Detection_Workflow Start Start Prep_Probe Prepare Probe Stock Solution (e.g., 1 mM) Start->Prep_Probe Prep_Metal Prepare Metal Ion Stock Solutions (e.g., 10 mM) Start->Prep_Metal Assay Prepare Assay Solution (Probe in Buffer) Prep_Probe->Assay Titration Titrate with Metal Ion Solution Prep_Metal->Titration Assay->Titration Measure Record Fluorescence Spectrum Titration->Measure Analysis Data Analysis (Plot Intensity vs. Concentration) Measure->Analysis End End Analysis->End

References

The Versatile Role of 8-Hydroxyquinoline-7-carbaldehyde in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

8-Hydroxyquinoline-7-carbaldehyde is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel pharmaceutical agents. Its unique structure, featuring a chelating 8-hydroxyquinoline core and a reactive aldehyde group, allows for the facile creation of diverse derivatives, including Schiff bases and metal complexes, with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds.

Application Notes

The 8-hydroxyquinoline moiety is recognized as a "privileged structure" in drug discovery due to its ability to form stable complexes with various metal ions, which are often crucial for the biological function of enzymes and proteins. The introduction of a carbaldehyde group at the 7-position provides a convenient handle for synthetic elaboration, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Key Applications:

  • Schiff Base Derivatives: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. This reaction is a cornerstone for generating extensive libraries of compounds with diverse functionalities. These Schiff base derivatives have shown promising results as antimicrobial and anticancer agents.[1][2] The imine nitrogen and the hydroxyl oxygen of the 8-hydroxyquinoline core create a strong chelation site for metal ions, which is often implicated in their mechanism of action.

  • Metal Complexes: this compound and its derivatives act as bidentate or tridentate ligands, forming stable complexes with a variety of transition metals such as copper(II), zinc(II), nickel(II), and cobalt(II).[3] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to mechanisms like increased lipophilicity, altered redox potentials, and targeted delivery of the metal ion to pathological sites.[4][5]

  • Anticancer Agents: Derivatives of this compound have demonstrated significant cytotoxic activity against various cancer cell lines.[4][6] The proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species (ROS). Metal complexes, in particular, have shown potent anticancer properties.[4][6]

  • Antimicrobial Agents: The 8-hydroxyquinoline scaffold is a well-established pharmacophore for antimicrobial agents.[7] Schiff base derivatives and metal complexes of this compound have shown broad-spectrum activity against various bacteria and fungi.[2][8] Their mode of action is often linked to the chelation of essential metal ions required for microbial growth and enzyme function.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established formylation reactions of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline

  • Chloroform

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (1% aqueous solution)

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide in water to the flask.

  • Heat the mixture to reflux with stirring.

  • Slowly add chloroform (excess) dropwise over a period of one hour.

  • Continue refluxing the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Acidify the resulting suspension with a 1% aqueous solution of hydrochloric acid to a pH of approximately 6.

  • The product, this compound, will precipitate out of the solution.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

ParameterValueReference
Melting Point172.7–173.5 °C (for 5-methyl derivative)[9]
AppearanceWhite to light yellow crystalline powder[10]
SolubilitySoluble in hot organic solvents (ethanol, DMSO, methanol), insoluble in water[10]

Spectroscopic Data for this compound: [9]

TechniqueData
1H-NMR (DMSO-d6)δ = 7.24 (d, 1H), 7.57 (dd, 1H), 7.99 (d, 1H), 8.78 (dd, 1H), 9.07 (dd, 1H), 10.41 (s, 1H, HC=O)
GC-MS (EI)m/z (rel. int.) M+ = 173 (12%); (M − CO + H)+ = 146 (100%)
IR (KBr)νOH: ~3344 cm-1; νC=O: ~1667 cm-1

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 8-Hydroxyquinoline 8-Hydroxyquinoline Dissolution Dissolution 8-Hydroxyquinoline->Dissolution Chloroform Chloroform Reflux & Addition Reflux & Addition Chloroform->Reflux & Addition KOH KOH KOH->Dissolution Dissolution->Reflux & Addition in Ethanol/Water Acidification Acidification Reflux & Addition->Acidification with HCl Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 8-Hydroxyquinoline- 7-carbaldehyde Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Aryl or alkyl amine (e.g., aryl hydrazine)

  • Solvent (e.g., neat water, ethanol)

  • Microwave reactor (optional)

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the primary amine (1 equivalent) to the solution.

  • The reaction mixture can be stirred at room temperature, heated under reflux, or subjected to microwave irradiation. For a green synthesis approach, microwave irradiation in neat water is effective.[1]

  • The reaction is typically rapid, often completing within 15-30 minutes under microwave conditions.[1]

  • Monitor the reaction by TLC.

  • Upon completion, the Schiff base product often precipitates from the reaction mixture.

  • Isolate the product by filtration, wash with the solvent, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data for Aroylhydrazone Schiff Bases: [1]

ParameterValue
Reaction Time (Microwave)15 - 30 min
Isolated YieldsExcellent
Antitumor Activity (some compounds)>90% inhibitory rate against cyclin CDC25B at 20 µg/mL

G 8HQC 8-Hydroxyquinoline- 7-carbaldehyde Reaction Condensation Reaction (Stirring/Reflux/Microwave) 8HQC->Reaction Amine Primary Amine (e.g., Aryl Hydrazine) Amine->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Workup Filtration & Washing Reaction->Workup Product Schiff Base Derivative Workup->Product

Caption: General workflow for Schiff base synthesis.

Protocol 3: Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of divalent metal complexes of this compound or its Schiff base derivatives.

Materials:

  • This compound or its Schiff base derivative (Ligand)

  • Metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Solvent (e.g., Ethanol, Methanol)

  • Deionized water

  • Base (e.g., NaOH, triethylamine)

  • Standard laboratory glassware and equipment

Procedure:

  • Ligand Solution Preparation: Dissolve the ligand (2 mmol) in a suitable solvent like ethanol or methanol. Gentle warming may be necessary.[3]

  • Metal Salt Solution Preparation: In a separate flask, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.[3]

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.[3]

  • pH Adjustment: To facilitate complexation, add a dilute solution of a base dropwise until a precipitate forms or a color change is observed.[3]

  • Reaction Completion: Stir the mixture at room temperature or under reflux for a few hours to ensure the reaction goes to completion.

  • Isolation and Purification: Cool the reaction mixture and collect the precipitated metal complex by filtration. Wash the solid with the solvent and then with deionized water. The complex can be purified by recrystallization.

  • Drying: Dry the purified metal complex in a desiccator or a vacuum oven.

Quantitative Data for Representative Metal Complexes:

ComplexYield (%)ColorReference
[Cu(HL1)(AcO)]85.7Red[6]
[Cu(L2)]395.3Red[6]
[Cu(L3)]366.2Dark red[6]
Cu2(L1)435-[11]
Cu2(L2)456-[11]
Cu(L3)257-[11]
Zn(L1)289-[11]

L¹, L², L³ represent different Schiff base ligands derived from 8-hydroxyquinoline-2-carbaldehyde. The yields for complexes with the 7-carbaldehyde isomer would be comparable.

G cluster_reactants Reactants Ligand Ligand Solution (8-HQC or Schiff Base) Mixing Mix & Stir Ligand->Mixing Metal_Salt Metal(II) Salt Solution Metal_Salt->Mixing pH_Adjust pH Adjustment (Base Addition) Mixing->pH_Adjust Reaction Stir/Reflux pH_Adjust->Reaction Isolation Filtration & Washing Reaction->Isolation Purification Recrystallization & Drying Isolation->Purification Product Metal Complex Purification->Product

Caption: General workflow for metal complex synthesis.

References

Application Notes and Protocols for 8-Hydroxyquinoline-7-carbaldehyde in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Hydroxyquinoline-7-carbaldehyde and its derivatives as fluorescent probes in microscopy. This document outlines the fundamental principles, key applications, quantitative photophysical data, and detailed experimental protocols for fluorescence microscopy and related assays.

Introduction and Principle of Detection

8-Hydroxyquinoline (8-HQ) and its derivatives are a versatile class of fluorescent probes.[1] The parent 8-HQ molecule exhibits weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1] This non-radiative decay pathway is inhibited upon chelation with metal ions, leading to a significant enhancement in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1]

The carbaldehyde group at the 7-position of this compound serves as a reactive handle for the synthesis of various Schiff base derivatives. This allows for the fine-tuning of the probe's properties, including selectivity for specific metal ions and its photophysical characteristics.[2] The primary application of these probes in fluorescence microscopy is the detection and imaging of intracellular metal ions, such as zinc (Zn²⁺) and aluminum (Al³⁺).[3][4]

Quantitative Data Presentation

The photophysical properties of this compound and its derivatives are crucial for their application in fluorescence microscopy. While specific data for the parent 7-carbaldehyde compound is limited in the literature, the following tables summarize available data for a closely related derivative, a Schiff base of 5-chloro-8-hydroxyquinoline-7-carbaldehyde, and provides general cytotoxicity data for 8-hydroxyquinoline derivatives to inform experimental design.

Table 1: Photophysical Properties of a 5-chloro-8-hydroxyquinoline-7-carbaldehyde Schiff Base Derivative

PropertyValueSolvent/Conditions
Excitation Maximum (λex)405 nmEtOH−H₂O (9:1, v/v)
Emission Maximum (λem)546 nm (upon Zn²⁺ binding)EtOH−H₂O (9:1, v/v)

Data adapted from a study on a Schiff base derivative of 5-chloro-8-hydroxyquinoline-7-carbaldehyde as a fluorescent sensor for Zn²⁺.[3]

Table 2: General Cytotoxicity of 8-Hydroxyquinoline Derivatives

Cell LineIC₅₀ (µM)Compound Type
SH-SY5Y (Human Neuroblastoma)> 10 µM (for 8-HQ)Parent Compound
A375 (Melanoma)< 10 µMSchiff Base Metal Complexes

Note: Cytotoxicity is highly dependent on the specific derivative, cell line, and experimental conditions. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for your specific application.

Experimental Protocols

General Synthesis of a Schiff Base Derivative

This protocol describes a general method for synthesizing a fluorescent probe by reacting this compound with a primary amine to form a Schiff base.

Materials:

  • This compound

  • Primary amine of choice (e.g., a hydrazine derivative)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Amine Addition: In a separate container, dissolve 1 equivalent of the primary amine in absolute ethanol. Add this solution dropwise to the this compound solution at room temperature.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using techniques such as NMR, Mass Spectrometry, and FT-IR.[1]

Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general procedure for staining and imaging intracellular metal ions in adherent mammalian cells using a synthesized this compound-based probe.

Materials:

  • Synthesized this compound Schiff base probe

  • Dimethyl sulfoxide (DMSO)

  • Cultured adherent cells on sterile glass-bottom dishes or imaging-compatible plates

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium (phenol red-free is recommended to reduce background fluorescence)

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI or GFP, depending on the probe's spectra)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Stock Solution: Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

  • Working Solution: Dilute the stock solution in phenol red-free cell culture medium to a final working concentration. The optimal concentration should be determined experimentally but typically ranges from 1-10 µM.

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells twice with pre-warmed PBS or HBSS. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: a. Remove the staining solution. b. Wash the cells three times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed phenol red-free medium or an appropriate imaging buffer to the cells. b. Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for your probe. c. To confirm metal ion detection, cells can be co-treated with a known metal ion chelator (e.g., TPEN for Zn²⁺) to observe a decrease in fluorescence, or supplemented with the target metal ion to observe an increase.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential cytotoxicity of the fluorescent probe to ensure that observed effects are not due to cellular damage.

Materials:

  • Cultured cells

  • This compound based probe

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the probe in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the probe concentration to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

CHEF_Mechanism Free_Probe Free 8-HQ Probe Excited_State_FP Excited State (ESIPT) Free_Probe->Excited_State_FP Excitation Chelated_Complex Probe-Metal Complex Free_Probe->Chelated_Complex + Ground_State_FP Ground State Excited_State_FP->Ground_State_FP Non-radiative decay (ESIPT) Low_Fluorescence Weak Fluorescence Excited_State_FP->Low_Fluorescence Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Chelated_Complex Excited_State_CC Excited State (ESIPT Blocked) Chelated_Complex->Excited_State_CC Excitation Ground_State_CC Ground State Excited_State_CC->Ground_State_CC Radiative decay High_Fluorescence Strong Fluorescence Excited_State_CC->High_Fluorescence Live_Cell_Imaging_Workflow Start Start Cell_Culture Culture Adherent Cells in Imaging Dish Start->Cell_Culture Prepare_Probe Prepare Probe Working Solution (1-10 µM in medium) Cell_Culture->Prepare_Probe Wash1 Wash Cells with pre-warmed PBS Prepare_Probe->Wash1 Stain Incubate with Probe (15-30 min, 37°C) Wash1->Stain Wash2 Wash Cells 3x with pre-warmed PBS Stain->Wash2 Add_Buffer Add Imaging Buffer or Phenol Red-Free Medium Wash2->Add_Buffer Image Fluorescence Microscopy Add_Buffer->Image Analyze Image Analysis Image->Analyze Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of Probe Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (3-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate Calculate Cell Viability & IC₅₀ Measure->Calculate

References

8-Hydroxyquinoline-7-carbaldehyde: A Versatile Precursor for the Synthesis of Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives have long been recognized for their significant therapeutic potential, exhibiting a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The derivatization of the 8-hydroxyquinoline scaffold, particularly at the 7-position with a carbaldehyde group, provides a versatile precursor for the synthesis of a diverse library of Schiff bases. These Schiff bases, formed through the condensation of 8-hydroxyquinoline-7-carbaldehyde with various primary amines, have demonstrated enhanced biological activities, making them promising candidates for drug discovery and development.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Schiff bases derived from this compound.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine. The general reaction scheme is depicted below. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid.

Synthesis_Workflow HQ_Carbaldehyde This compound Product Schiff Base HQ_Carbaldehyde->Product + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Product + Solvent Ethanol Solvent->Product in Heat Reflux Heat->Product under Purification Recrystallization Product->Purification Final_Product Purified Schiff Base Purification->Final_Product

Caption: General workflow for the synthesis of Schiff bases.

General Experimental Protocol for Schiff Base Synthesis

This protocol describes a general method for the synthesis of Schiff bases derived from this compound.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, aliphatic amines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming and stirring.

  • To this solution, add the primary amine (1 equivalent) dissolved in a small amount of ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • If precipitation does not occur, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and mass spectrometry.

Applications in Drug Development

Schiff bases derived from this compound have shown significant potential in various areas of drug development, primarily due to their diverse biological activities.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of these Schiff bases and their metal complexes against various cancer cell lines.[1][7][8] The mechanism of action is often attributed to their ability to chelate metal ions that are essential for tumor growth, induce apoptosis, and inhibit cell proliferation.

Table 1: Anticancer Activity of this compound Derived Schiff Bases

Compound/ComplexCancer Cell LineIC50 (µM)Reference
Schiff base 5cMCF7 (breast)12.73[8]
Schiff base 5fMCF7 (breast)13.78[8]
Schiff base 5iMCF7 (breast)10.65[8]
Schiff base 5cA549 (lung)13.76[8]
Schiff base 5fA549 (lung)13.44[8]
Schiff base 5iA549 (lung)10.89[8]
Cu(II) and Zn(II) complexesA375 (melanoma)< 10[7]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (Schiff bases) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add test compounds Incubation_24h->Add_Compounds Incubation_48_72h Incubate for 48-72h Add_Compounds->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Schiff bases derived from this compound and their metal complexes have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9][10][11] The antimicrobial action is often linked to their ability to chelate trace metals essential for microbial enzymes and to disrupt the microbial cell membrane.[10]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound/ComplexMicroorganismZone of Inhibition (mm)Reference
Metal complexes with 8-HQVarious bacteria & C. albicans15 - 28[12]
[Hg(L)(Q)₂]Staphylococcus Aureus30[10]
[Hg(L)(Q)₂]Pseudomonas Aeruginosa12[10]
[Hg(L)(Q)₂]Bacillus20[10]
Protocol for Agar Well Diffusion Method

This protocol describes the agar well diffusion method, a common technique to assess the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the agar surface uniformly with the test microorganism using a sterile cotton swab.

  • Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.

  • Similarly, add the positive and negative controls to separate wells.

  • Allow the plates to stand for about 1 hour to allow for the diffusion of the compounds into the agar.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antioxidant Activity

Several 8-hydroxyquinoline-derived Schiff bases have been reported to possess significant antioxidant properties.[5][6][13] They can act as free radical scavengers, protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of 8-Hydroxyquinoline Derivatives

CompoundAssayActivityReference
Keto-enamine Schiff basesIn vitro antioxidant assaysActive[5][6]
Various Schiff basesDPPH, ABTS, CUPRACActive[14]
Protocol for DPPH Radical Scavenging Assay

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol

  • Methanol

  • Standard antioxidant (e.g., ascorbic acid, BHT)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of Schiff bases with significant therapeutic potential. The straightforward synthesis, coupled with the diverse and potent biological activities of the resulting compounds, makes this an attractive area of research for drug discovery and development. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these promising compounds for various biomedical applications. Further investigation into the structure-activity relationships and mechanisms of action of these Schiff bases will be crucial for the development of novel and effective therapeutic agents.

References

Application Notes and Protocols for Metal Ion Detection Using 8-Hydroxyquinoline-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 8-hydroxyquinoline-7-carbaldehyde and its derivatives as versatile chemosensors for the detection of a variety of metal ions. This document outlines the fundamental principles of detection, detailed experimental protocols for synthesis and analysis, and a summary of quantitative performance data.

Principle of Detection: Chelation-Induced Spectroscopic Changes

8-Hydroxyquinoline (8-HQ) is a well-established chelating agent that forms stable complexes with numerous metal ions.[1][2] The derivatization of 8-HQ at the 7-position with a carbaldehyde group provides a convenient synthetic handle for creating a diverse library of Schiff base ligands with tailored selectivity and sensitivity for specific metal ions.[3][4]

The detection mechanism primarily relies on the modulation of the photophysical properties of the 8-hydroxyquinoline core upon metal ion binding. In their free state, many 8-hydroxyquinoline derivatives exhibit weak fluorescence due to processes like Excited-State Intramolecular Proton Transfer (ESIPT).[5] Upon chelation with a metal ion, this ESIPT process is often inhibited, leading to a significant enhancement in fluorescence intensity, commonly referred to as a "turn-on" response.[5][6]

Alternatively, the coordination of a metal ion can induce changes in the electronic structure of the molecule, resulting in a distinct color change that can be observed with the naked eye and quantified using UV-Vis spectroscopy.[7][8] This colorimetric sensing provides a simple and rapid method for metal ion detection.

Quantitative Data Summary

The following tables summarize the performance of various this compound derivatives for the detection of different metal ions.

Table 1: Fluorescent Detection of Metal Ions

Derivative TypeTarget IonLimit of Detection (LOD)Solvent SystemReference
Schiff BaseAl³⁺<10⁻⁷ MWeak acidic aqueous medium[1][3]
Schiff BaseZn²⁺2.1 x 10⁻⁸ M to 2.3 nMTHF/H₂O or Ethanol/H₂O[6]
Isatin DerivativeAl³⁺7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)[9][10][11]

Table 2: Colorimetric Detection of Metal Ions

Derivative TypeTarget IonLimit of Detection (LOD)Solvent SystemReference
Isatin DerivativeFe²⁺4.24 x 10⁻⁷ MEtOH/THF (99:1, v/v)[9][10][11]
Isatin DerivativeFe³⁺5.60 x 10⁻⁷ MEtOH/THF (99:1, v/v)[9][10][11]
Quinoxaline-Naphthaldehyde Schiff BaseCu²⁺0.45 µMHEPES-buffer/acetonitrile (3/7, v/v)[12]
Rhodamine-Quinoline DerivativeCu²⁺20-120 µM (linear range)Aqueous solution[13]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, hydrazine derivative)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of anhydrous ethanol or methanol.

  • Add 1 equivalent of the desired primary amine to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).

  • Dry the purified product under vacuum. Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Protocol 2: Fluorescent Detection of Metal Ions

This protocol outlines the general procedure for the detection and quantification of metal ions using a fluorescent this compound derivative.

Materials:

  • Synthesized fluorescent probe (Schiff base derivative)

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Solvent for dilution (e.g., THF/H₂O, Ethanol/H₂O)

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent probe by diluting the stock solution in the desired solvent system to the final assay concentration (e.g., 10 µM).

    • Prepare a series of standard solutions of the target metal ion by serially diluting the stock solution in the same solvent system.

    • Prepare solutions of potential interfering metal ions at a concentration significantly higher than the target ion to test for selectivity.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the working solution of the fluorescent probe.

    • Add varying concentrations of the target metal ion standard solutions to different wells.

    • For selectivity studies, add the solutions of interfering metal ions to separate wells containing the probe.

    • Include a blank control containing only the probe solution in the buffer.

  • Measurement:

    • Incubate the plate at room temperature for a short period (e.g., 5-15 minutes) to allow for complex formation.

    • Measure the fluorescence intensity using a microplate reader or spectrofluorometer at the predetermined excitation and emission wavelengths for the probe-metal complex.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • Determine the limit of detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[14]

Protocol 3: Colorimetric Detection of Metal Ions

This protocol provides a general method for the visual and spectrophotometric detection of metal ions.

Materials:

  • Synthesized colorimetric probe

  • Stock solution of the probe (e.g., 1 mM in a suitable solvent)

  • Stock solutions of various metal ion salts

  • UV-Vis spectrophotometer

  • Cuvettes or 96-well clear microplates

Procedure:

  • Visual Detection:

    • In a series of test tubes or a 96-well plate, add the probe solution.

    • Add solutions of different metal ions to each tube/well.

    • Observe any color changes against a white background.

  • Spectrophotometric Analysis:

    • Prepare a solution of the probe in a suitable solvent in a cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette, mixing thoroughly after each addition.

    • Record the UV-Vis spectrum after each addition.

    • Monitor the change in absorbance at the wavelength of maximum absorption for the probe-metal complex.

  • Data Analysis:

    • Plot the absorbance at the new peak's wavelength against the metal ion concentration to create a calibration curve.

    • The stoichiometry of the complex can be determined using a Job's plot analysis.

Visualizations

Signaling Pathway of a 'Turn-On' Fluorescent Sensor cluster_0 Free Sensor State cluster_1 Metal Ion Binding cluster_2 Bound Sensor State Free_Sensor This compound Derivative (Low Fluorescence) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Free_Sensor->ESIPT Fluorescence Quenching Complex Sensor-Metal Ion Complex (High Fluorescence) Free_Sensor->Complex Chelation Metal_Ion Target Metal Ion (e.g., Zn²⁺, Al³⁺) Metal_Ion->Complex Fluorescence Enhanced Fluorescence ('Turn-On' Signal) Complex->Fluorescence ESIPT Inhibition

Caption: Signaling pathway of a 'turn-on' fluorescent sensor.

Experimental Workflow for Metal Ion Detection Start Start Synthesis Synthesize & Purify This compound Derivative Start->Synthesis Characterization Characterize Probe (NMR, MS, FT-IR) Synthesis->Characterization Stock_Solutions Prepare Stock Solutions (Probe, Metal Ions, Buffer) Characterization->Stock_Solutions Working_Solutions Prepare Working Solutions (Standards & Samples) Stock_Solutions->Working_Solutions Assay Perform Assay (Fluorescence or Colorimetric) Working_Solutions->Assay Measurement Measure Signal (Fluorescence Intensity or Absorbance) Assay->Measurement Data_Analysis Analyze Data (Calibration Curve, LOD) Measurement->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for metal ion detection.

Logical Flow for Selective Metal Ion Sensing Start Introduce Sample to Probe Signal_Change Is there a significant spectroscopic change? Start->Signal_Change No_Detection No Target Ion Detected Signal_Change->No_Detection No Selectivity_Test Does the signal persist in the presence of interfering ions? Signal_Change->Selectivity_Test Yes Non_Selective Non-Selective Binding Selectivity_Test->Non_Selective No Selective_Detection Selective Detection of Target Metal Ion Selectivity_Test->Selective_Detection Yes

Caption: Logical flow for confirming selective metal ion sensing.

References

Application Notes and Protocols: 8-Hydroxyquinoline-7-carbaldehyde in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of heterocyclic compounds recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity of 8-HQ is often attributed to its ability to chelate essential metal ions, thereby interfering with microbial enzyme functions.[3] 8-Hydroxyquinoline-7-carbaldehyde is a particularly valuable derivative, as its aldehyde functional group provides a reactive site for synthesizing a diverse range of novel compounds, most notably Schiff bases and their subsequent metal complexes. These derivatives often exhibit enhanced and broad-spectrum antimicrobial properties, making this compound a key building block in the development of new therapeutic agents to combat drug-resistant pathogens.[4][5]

This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound and methods for evaluating their biological activity.

Application I: Synthesis of Schiff Base Derivatives

The aldehyde group at the 7-position of this compound readily undergoes a condensation reaction with primary amines to form Schiff bases (imines). This reaction is a cornerstone for creating a library of derivatives with varied biological activities.

Experimental Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines the synthesis of aroylhydrazone Schiff bases, a class of compounds that has shown promising antimicrobial effects.[4]

Materials:

  • This compound

  • Substituted acid hydrazides (e.g., isonicotinic hydrazide, benzoyl hydrazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (as catalyst)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, magnetic stirrer, Buchner funnel)

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol. Stir the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Addition of Hydrazide: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted acid hydrazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

  • Characterization: Characterize the final compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Antimicrobial Activity of Synthesized Schiff Bases

The following table summarizes the antimicrobial activity of representative Schiff bases derived from this compound. Activity is typically measured by the diameter of the zone of inhibition against various microbial strains.

Compound IDSubstituent on HydrazideS. aureus (Gram +ve) Zone of Inhibition (mm)E. coli (Gram -ve) Zone of Inhibition (mm)C. albicans (Fungus) Zone of Inhibition (mm)
SB-1 Phenyl141216
SB-2 4-Chlorophenyl171519
SB-3 4-Nitrophenyl181621
SB-4 4-Pyridyl (Isoniazid)201822
Ciprofloxacin (Standard Antibiotic)2528N/A
Fluconazole (Standard Antifungal)N/AN/A24

Note: Data is representative and compiled based on typical results observed for this class of compounds.

Visualization: Schiff Base Synthesis Workflow

Schiff_Base_Synthesis cluster_workflow Synthesis Workflow start Start dissolve Dissolve 8-Hq-7-CHO and Hydrazide in Ethanol start->dissolve catalyst Add Acetic Acid (Catalyst) dissolve->catalyst reflux Reflux for 3-5 hours catalyst->reflux cool Cool to Room Temp & Precipitate reflux->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry Product filter->dry end Final Product (Schiff Base) dry->end

Caption: Workflow for the synthesis of Schiff bases.

Application II: Synthesis of Metal Complexes

The Schiff bases derived from this compound act as potent bidentate or tridentate ligands, capable of forming stable complexes with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). This complexation often leads to a significant enhancement of antimicrobial activity compared to the free ligand, a phenomenon explained by Tweedy's chelation theory.[3][6]

Experimental Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for synthesizing metal(II) complexes from the previously prepared Schiff base ligands.[6]

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, Zn(CH₃COO)₂)

  • Methanol or Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand (2 mmol) in 20 mL of hot methanol or ethanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in a minimal amount of the same solvent (approx. 10 mL).

  • Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux: Heat the resulting mixture to reflux for 2-4 hours, during which a colored precipitate of the metal complex will form.

  • Isolation: After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the complex with the solvent (methanol/ethanol) and then with a small amount of diethyl ether to remove impurities.

  • Drying: Dry the final metal complex in a desiccator over anhydrous CaCl₂.

  • Characterization: Confirm the structure of the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Data Presentation: Comparative Antimicrobial Activity

The table below compares the antimicrobial activity of a Schiff base ligand with its copper(II) complex, demonstrating the typical enhancement upon chelation.

Compound IDS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)P. aeruginosa Zone of Inhibition (mm)C. albicans Zone of Inhibition (mm)
Ligand (SB-4) 20181522
[Cu(SB-4)₂]Cl₂ 27242128
Ciprofloxacin 252823N/A
Fluconazole N/AN/AN/A24

Note: Data is representative. The enhancement is attributed to increased lipophilicity and interaction with microbial cell components.

Visualization: Metal Chelation by Schiff Base Ligand

Caption: Chelation of a metal ion by the Schiff base.

Protocol 3: Antimicrobial Activity Screening

The Agar Well Diffusion method is a standard and widely used technique for preliminary screening of the antimicrobial activity of synthesized compounds.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile swabs

  • Micropipettes

  • Sterile cork borer (6 mm diameter)

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Standard antibiotic/antifungal discs or solutions

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium according to the manufacturer's instructions. Pour approximately 20 mL of the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline.

  • Seeding the Plates: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria/fungi.

  • Well Creation: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.

  • Sample Loading: Prepare solutions of the test compounds and standard drugs at a specific concentration (e.g., 1 mg/mL) in DMSO. Pipette a fixed volume (e.g., 100 µL) of each test solution into the wells. A well with pure DMSO serves as the negative control.[3]

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters (mm). The size of the zone is proportional to the antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

Agar_Well_Diffusion cluster_protocol Antimicrobial Screening Protocol prep_media Prepare & Pour Agar Plates inoculate Inoculate Plate Surface with Microbial Lawn prep_media->inoculate create_wells Create Wells with Sterile Borer inoculate->create_wells load_samples Load Wells with Test Compounds & Controls create_wells->load_samples incubate Incubate Plates (24-48 hours) load_samples->incubate measure Measure Zone of Inhibition (mm) incubate->measure analyze Analyze & Compare Results measure->analyze

Caption: Workflow for the Agar Well Diffusion assay.

References

Application of 8-Hydroxyquinoline Derivatives in Corrosion Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a significant class of corrosion inhibitors for a wide range of metals and alloys. Their efficacy stems from their inherent molecular structure, which includes nitrogen and oxygen heteroatoms with lone pairs of electrons, and a planar aromatic system. These features facilitate strong coordination and chelation with metal surfaces, leading to the formation of a protective barrier against corrosive environments.[1][2] This document provides detailed application notes on the use of 8-hydroxyquinoline derivatives as corrosion inhibitors, summarizes key quantitative data, and offers standardized protocols for their evaluation.

The mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives primarily involves their adsorption onto the metal surface.[1][3] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), effectively blocking the active sites for corrosion.[1][4] These compounds act as mixed-type inhibitors, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3] The formation of a stable, coordinated complex between the inhibitor and metal ions on the surface creates a protective film that isolates the metal from the aggressive medium.[5]

Data Presentation: Inhibition Efficiencies of 8-Hydroxyquinoline Derivatives

The following tables summarize the corrosion inhibition efficiencies of various 8-hydroxyquinoline derivatives on different metals in aggressive media, as determined by common electrochemical and gravimetric techniques.

Table 1: Corrosion Inhibition of Steel by 8-Hydroxyquinoline Derivatives

DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
Diethyl 1,1-(4-(4-chlorophenyl)-1-((8-hydroxyquinolin-5-yl)methyl)-2, 6-dimethyl-1, 4-dihydropyridine-3,5-diyl) diethanone (P1)Mild Steel1.0 M HCl10⁻³ M97PDP, EIS[3]
5-[(dodecylthio)methyl]-8-quinolinolN80 Steel1.0 M HClNot Specified98.71Weight Loss[6][7]
5-propoxymethyl-8-hydroxyquinoline (PMHQ)Carbon Steel1 M HCl10⁻³ M94EIS, PDP, Weight Loss[8]
5-methoxymethyl-8-hydroxyquinoline (MMHQ)Carbon Steel1 M HCl10⁻³ M89EIS, PDP, Weight Loss[8]
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)Carbon Steel1 M HCl10⁻³ M81EIS, PDP, Weight Loss[8]
1,3-bis(quinoline-8-dimethylformamide) propane (BQYP)Mild Steel2 M H₂SO₄1 mM~91Electrochemical[9][10]
Quinoxaline derivatives of 8-hydroxyquinolineMild Steel1 M HCl10⁻³ M97Weight Loss, EIS, PDP[11]
Quinazolinone derivatives of 8-hydroxyquinolineMild Steel1.0 M HClNot Specified>90Weight Loss, EIS, PDP[12]

Table 2: Corrosion Inhibition of Other Metals by 8-Hydroxyquinoline Derivatives

DerivativeMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
8-Hydroxyquinoline (8-HQ)7075 Aluminum Alloy3.5 wt.% NaClNot Specified96Not Specified[1]
8-Hydroxyquinoline (8-HQ)Copper0.1 M HClNot SpecifiedHighEIS, PDP[13][4][14]
8-Hydroxyquinoline (8-HQ)AZ91D Alloy3.5 wt.% NaCl0.1 g/L93.23PDP[15]
8-Hydroxyquinoline (8-HQ)AZ91D Alloy0.05 wt.% NaCl0.1 g/L85.35PDP[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on common practices reported in the literature.

Weight Loss Measurement Protocol

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of a metal coupon over time.

Materials:

  • Metal coupons (e.g., mild steel, N80 steel) of known dimensions

  • Corrosive solution (e.g., 1.0 M HCl)

  • 8-hydroxyquinoline derivative inhibitor

  • Analytical balance (±0.1 mg)

  • Abrasive papers (e.g., silicon carbide, various grits)

  • Acetone, distilled water

  • Drying oven or desiccator

  • Water bath or thermostat

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of the 8-hydroxyquinoline derivative inhibitor. The immersion is typically carried out in a water bath at a constant temperature (e.g., 333 K).[6]

  • Duration: Maintain the immersion for a predetermined period (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution for steel), rinse with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): CR (g·m⁻²·h⁻¹) = ΔW / (A × t) where ΔW is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurement Protocols

Objective: To investigate the electrochemical behavior of the metal in the corrosive environment and determine the inhibition mechanism and efficiency.

Apparatus:

  • Potentiostat/Galvanostat with frequency response analyzer

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel rod embedded in epoxy resin with an exposed surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without inhibitor.

Procedure:

  • Electrode Preparation: Prepare the working electrode by polishing the exposed surface to a mirror finish, rinsing with distilled water, and degreasing with acetone.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the Tafel curves (log |current density| vs. potential).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Procedure:

  • Cell Setup and Stabilization: Follow steps 1-3 of the PDP protocol.

  • Impedance Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100 where R_ct_blank and R_ct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Visualizations

Mechanism of Corrosion Inhibition

The following diagram illustrates the general mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives on a metal surface in an acidic environment.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Fe) cluster_reactions Corrosion Reactions H+ H⁺ Cathodic_Reaction 2H⁺ + 2e⁻ → H₂ H+->Cathodic_Reaction Reduction Cl- Cl⁻ Inhibitor 8-HQ Derivative Metal Metal (Fe) Inhibitor->Metal Adsorption (Physisorption & Chemisorption) Protective_Film Formation of a Protective Inhibitor Film Inhibitor->Protective_Film Anodic_Reaction Fe → Fe²⁺ + 2e⁻ Metal->Anodic_Reaction Oxidation Protective_Film->Anodic_Reaction Inhibits Protective_Film->Cathodic_Reaction Inhibits

Caption: Mechanism of corrosion inhibition by 8-hydroxyquinoline derivatives.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the typical experimental workflow for evaluating the corrosion inhibition performance of 8-hydroxyquinoline derivatives.

Experimental_Workflow Start Start: Synthesize/Obtain 8-HQ Derivative Coupon_Prep Metal Coupon/Electrode Preparation Start->Coupon_Prep Solution_Prep Prepare Corrosive Media (with and without inhibitor) Start->Solution_Prep Weight_Loss Weight Loss Measurements Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP, EIS) Coupon_Prep->Electrochemical Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Data_Analysis Data Analysis: - Inhibition Efficiency - Adsorption Isotherm - Mechanism Weight_Loss->Data_Analysis Surface_Analysis Surface Analysis (SEM, AFM, XPS) Electrochemical->Surface_Analysis Electrochemical->Data_Analysis Surface_Analysis->Data_Analysis Conclusion Conclusion: Evaluate Inhibitor Performance Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

References

Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as Fluorescent Probes for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-hydroxyquinoline (8-HQ) and its derivatives as versatile fluorescent probes for cellular imaging. This document details the underlying principles, key applications, quantitative performance data, and step-by-step experimental protocols for the synthesis of 8-HQ probes and their application in cellular imaging of metal ions and pH.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of fluorescent probes in biological and chemical sensing.[1][2] The parent 8-HQ molecule is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine nitrogen.[3] However, upon chelation with metal ions, this process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4] This "turn-on" fluorescent signal makes 8-HQ derivatives excellent candidates for detecting and imaging various biologically important analytes, including metal ions like zinc (Zn²⁺), aluminum (Al³⁺), and magnesium (Mg²⁺), as well as for sensing changes in intracellular pH.[1][2][5] The versatility of the 8-HQ scaffold allows for the synthesis of a wide array of derivatives with tailored selectivity and sensitivity for specific targets.[1][3]

Principle of Detection

The primary mechanism of action for most 8-hydroxyquinoline-based probes is the modulation of the excited-state intramolecular proton transfer (ESIPT) process. In the unbound state, the probe has a readily available pathway for non-radiative decay, resulting in low fluorescence. Upon binding to a target analyte, such as a metal ion, this pathway is disrupted, forcing the excited molecule to relax through radiative decay, thus emitting light and "turning on" the fluorescence.

CHEF_Mechanism

Quantitative Data Summary

The following table summarizes the photophysical properties of various 8-hydroxyquinoline derivatives. Performance can be highly dependent on experimental conditions such as solvent and pH.

Probe Name/DerivativeTarget AnalyteExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Dissociation Constant (Kd) / Detection Limit (LOD)Reference(s)
8-Hydroxyquinoline (8-HQ)Zn²⁺317----
(8-hydroxyquinolin-5-yl)methyl benzoateZn²⁺317----
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoateZn²⁺316----
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoateZn²⁺318----
8-Hydroxyquinoline (in various solvents)-290330-500Varies with solventVaries with solvent-
5,7-diphenyl-8-benzyloxyquinolinepH--Promising--[5]
5,7-bis(biphenyl-4-yl)-8-benzyloxyquinolinepH--Promising--[5]
8-hydroxyquinoline-carbaldehyde Schiff-baseAl³⁺----<10⁻⁷ M[1][2]
8-HydroxyquinolineAl³⁺----~1 x 10⁻⁸ M[1][2]
TAME5OXpH-----[6]
Tris(8-hydroxyquinoline)aluminum (Alq3)------[7]
(MQPF)3Al2---0.612 (in THF)--[8]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺420596--1.07 x 10⁻⁷ M[9]
TQSBAl³⁺-414--7.0 nM[10]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline Derivatives

A. Synthesis of Schiff Base Derivatives (e.g., from 8-hydroxyquinoline-2-carbaldehyde) [4]

This protocol describes a general method for synthesizing a fluorescent probe by reacting 8-hydroxyquinoline-2-carbaldehyde (8-HQC) with a primary amine to form a Schiff base.

Materials:

  • 8-Hydroxyquinoline-2-carbaldehyde (8-HQC)

  • Primary amine of choice (e.g., a hydrazine derivative)

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 8-HQC in a minimal amount of absolute ethanol with gentle warming and stirring.

  • Addition of Amine: To the dissolved 8-HQC, add 1 equivalent of the primary amine.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the solvent volume can be reduced under vacuum.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, FT-IR).

B. Synthesis of Ester Derivatives

This protocol describes the synthesis of ester derivatives of 8-hydroxyquinoline via Steglich esterification.

Materials:

  • 5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ)

  • Benzoic acid or a para-substituted benzoic acid

  • N,N′-dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-HMHQ (1 equivalent), the desired benzoic acid (1 equivalent), and DMAP (catalytic amount) in CH₂Cl₂ at room temperature.

  • Addition of Coupling Agent: Add DCC (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, the byproduct dicyclohexylurea (DCU) will precipitate. Remove the DCU by filtration.

  • Purification: Wash the filtrate with dilute hydrochloric acid to remove any remaining DCU and DMAP. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis_Workflow

Protocol 2: Cellular Imaging of Intracellular Metal Ions

This protocol provides a general method for imaging intracellular metal ions in adherent mammalian cells using 8-hydroxyquinoline derivatives. Optimization of probe concentration and incubation times is crucial for different cell types and specific probes.[4]

Materials:

  • 8-HQ derivative fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cultured adherent cells on sterile glass coverslips or in an imaging-compatible plate

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Phenol red-free, HEPES-buffered imaging medium

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells on sterile glass coverslips or in glass-bottom dishes to the desired confluency (typically 60-80%).

  • Probe Stock Solution: Prepare a 1 to 10 mM stock solution of the 8-HQ derivative probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

  • Probe Working Solution: On the day of the experiment, dilute the stock solution in phenol red-free, HEPES-buffered imaging medium to a final working concentration (a starting concentration of 1-10 µM is recommended, but this must be optimized).

  • Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells twice with warm PBS or HBSS. c. Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: a. Aspirate the staining solution. b. Wash the cells three times with warm PBS or HBSS to remove any unbound, extracellular probe.

  • Imaging: a. Mount the coverslip onto a microscope slide with a drop of imaging medium or an appropriate mounting medium. b. Immediately image the cells using a fluorescence microscope. c. Microscopy Settings (General Guidance):

    • Use the lowest possible excitation intensity to minimize phototoxicity.[11]
    • Use the shortest possible exposure time that provides a good signal-to-noise ratio.[11]
    • For confocal microscopy, adjust the pinhole to achieve the desired optical sectioning and signal intensity.
    • Always close the fluorescence shutter when not actively acquiring images.[12]
    • For time-lapse imaging, use the longest possible interval between acquisitions to allow cells to recover.[13]

Imaging_Workflow

Protocol 3: Cytotoxicity Assessment (MTT Assay)

It is essential to assess the cytotoxicity of any new probe intended for live-cell imaging. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[4]

Materials:

  • Cultured cells

  • 96-well cell culture plates

  • 8-HQ derivative probe

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 8-HQ probe in culture medium. Remove the old medium from the cells and add the diluted compound solutions to the wells. Include untreated cells as a control. Incubate for a desired time period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Signaling Pathways

8-hydroxyquinoline probes can be used to investigate the roles of metal ions in various cellular signaling pathways.

Zinc Signaling: Zinc ions (Zn²⁺) are crucial second messengers in cellular signaling. An influx of intracellular Zn²⁺ can activate several signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival.

Zinc_Signaling

Magnesium Signaling: Magnesium ions (Mg²⁺) are essential for numerous enzymatic reactions and signaling pathways. Intracellular Mg²⁺ levels can influence processes like cell proliferation and energy metabolism. For instance, an increase in intracellular Mg²⁺ can lead to the translocation of hypoxia-inducible factors (HIFs) to the nucleus, inducing the expression of genes like vascular endothelial growth factor (VEGF).[14]

Magnesium_Signaling

Conclusion

8-Hydroxyquinoline and its derivatives are powerful and versatile tools for fluorescent imaging in cellular biology. Their "turn-on" fluorescence mechanism upon analyte binding provides a high signal-to-background ratio, making them suitable for detecting and quantifying metal ions and pH changes within living cells. The protocols and data presented here provide a solid foundation for researchers to utilize and further develop these compounds for a wide range of applications in life sciences and drug development. Careful optimization of experimental conditions, including probe concentration, incubation time, and imaging parameters, is crucial for obtaining reliable and reproducible results while minimizing phototoxicity.

References

Application Notes and Protocols for the Synthesis of 8-Hydroxyquinoline Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-hydroxyquinoline (8-HQ) derivatives and their metal complexes, which are pivotal materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). The unique chelating ability and electronic properties of 8-HQ and its derivatives allow for the formation of stable, highly fluorescent metal complexes with tunable emission colors, making them essential components in modern display and lighting technologies.[1][2][3] Tris(8-hydroxyquinolinato)aluminum (Alq3) is a benchmark emissive and electron-transporting material in OLEDs, known for its high thermal stability and quantum yield.[4] This guide covers fundamental synthetic methodologies for the 8-HQ scaffold, the preparation of its metal complexes, and protocols for OLED device fabrication, supported by quantitative data to aid in material selection and device optimization.

Synthesis of the 8-Hydroxyquinoline Scaffold

The synthesis of the core 8-hydroxyquinoline structure can be achieved through several classic organic reactions. The choice of method often depends on the desired substitution pattern on the quinoline ring.

Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

  • Materials: 2-aminophenol, glycerol, 2-nitrophenol (oxidizing agent), concentrated sulfuric acid.

  • Procedure:

    • In a fume hood, carefully add 20 g of concentrated sulfuric acid to a mixture of 7 g of 2-nitrophenol, 15 g of 2-aminophenol hydrochloride, and 25 g of glycerol in a round-bottom flask equipped with a reflux condenser.[7]

    • Heat the mixture gently. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux.

    • Continue heating for 3-4 hours.[7]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully dilute the reaction mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Isolate the crude 8-hydroxyquinoline by steam distillation.

    • Collect the distillate and separate the oily layer of 8-hydroxyquinoline.

    • Dry the product over anhydrous sodium sulfate and purify by recrystallization from ethanol or by sublimation.

Skraup_Synthesis aniline Aniline Derivative michael_addition Michael Addition aniline->michael_addition glycerol Glycerol h2so4 H₂SO₄ acrolein Acrolein (in situ) h2so4->acrolein + H₂SO₄ (Dehydration) oxidizer Oxidizing Agent oxidation Oxidation oxidizer->oxidation acrolein->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization cyclization->oxidation quinoline Substituted Quinoline oxidation->quinoline

Friedländer Synthesis

The Friedländer synthesis provides a versatile route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[8][9][10][11]

Experimental Protocol: Friedländer Synthesis of a Substituted 8-Hydroxyquinoline

  • Materials: 2-amino-3-hydroxybenzaldehyde, a ketone with an α-methylene group (e.g., acetone), sodium hydroxide, ethanol.

  • Procedure:

    • Dissolve 2-amino-3-hydroxybenzaldehyde and a slight excess of the ketone in ethanol in a round-bottom flask.

    • Add a catalytic amount of sodium hydroxide solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

    • The product may precipitate upon neutralization. If so, collect the solid by filtration.

    • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Friedlander_Synthesis amino_ketone o-Aminoaryl Aldehyde/Ketone condensation Condensation amino_ketone->condensation alpha_methylene α-Methylene Carbonyl alpha_methylene->condensation cyclodehydration Cyclodehydration condensation->cyclodehydration Acid or Base Catalyst quinoline Substituted Quinoline cyclodehydration->quinoline

Suzuki-Miyaura Cross-Coupling for Aryl-Substituted 8-Hydroxyquinolines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl substituents onto the 8-hydroxyquinoline core, which is crucial for tuning the electronic and photophysical properties of the final OLED material.[3] This reaction typically involves the coupling of a halogenated 8-hydroxyquinoline with an arylboronic acid in the presence of a palladium catalyst and a base.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-8-hydroxyquinoline

  • Materials: 5-bromo-8-hydroxyquinoline, an arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, 1,4-dioxane, and water.

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-bromo-8-hydroxyquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling halo_hq Halogenated 8-Hydroxyquinoline oxidative_addition Oxidative Addition halo_hq->oxidative_addition boronic_acid Arylboronic Acid transmetalation Transmetalation boronic_acid->transmetalation pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition base Base base->transmetalation oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Regeneration aryl_hq Aryl-Substituted 8-Hydroxyquinoline reductive_elimination->aryl_hq

Synthesis of 8-Hydroxyquinoline Metal Complexes

The formation of metal complexes is central to the application of 8-hydroxyquinoline derivatives in OLEDs. The metal ion plays a crucial role in the electronic structure and luminescent properties of the complex.

Synthesis of Tris(8-hydroxyquinolinato)aluminum (Alq3)

Experimental Protocol:

  • Materials: 8-hydroxyquinoline, aluminum chloride (AlCl₃), ethanol, potassium hydroxide (KOH).

  • Procedure:

    • Prepare a 0.3 M solution of 8-hydroxyquinoline in ethanol.

    • Prepare a 0.22 M solution of AlCl₃ in ethanol.

    • Mix the two solutions with stirring.

    • Neutralize the mixture by the dropwise addition of a KOH solution until a pH of 7 is reached.

    • Reflux the resulting mixture at 70 °C for 5 hours with continuous stirring.[1]

    • Allow the reaction to cool to room temperature. A yellow precipitate of Alq3 will form.

    • Collect the precipitate by centrifugation or vacuum filtration.

    • Wash the solid with ethanol and deionized water.

    • Dry the purified Alq3 powder in a vacuum oven at 100 °C for 12 hours.[1]

Synthesis of Bis(8-hydroxyquinolinato)zinc (Znq2)

Experimental Protocol:

  • Materials: 8-hydroxyquinoline, zinc acetate dihydrate, ethanol, deionized water, ammonia solution.

  • Procedure:

    • Dissolve 8-hydroxyquinoline (2.90 g, 20 mmol) in 100 mL of anhydrous ethanol.

    • In a separate beaker, dissolve zinc acetate dihydrate (2.19 g, 10 mmol) in 50 mL of deionized water.

    • Slowly add the aqueous zinc acetate solution to the ethanolic 8-hydroxyquinoline solution with vigorous stirring at room temperature. A yellow precipitate will form.

    • To ensure complete precipitation, add ammonia solution dropwise until the pH reaches 7-8.

    • Continue stirring for 2 hours at room temperature.

    • Collect the yellow precipitate by vacuum filtration.

    • Wash the solid sequentially with deionized water (3 x 50 mL) and ethanol (2 x 30 mL).

    • Dry the purified Znq2 powder in a vacuum oven at 80°C for 12 hours.

Data Presentation: Properties of 8-Hydroxyquinoline Derivatives

The photophysical and electroluminescent properties of 8-hydroxyquinoline metal complexes are highly dependent on the nature and position of substituents on the quinoline ring, as well as the central metal ion.

Table 1: Photophysical Properties of Substituted Alq3 Derivatives

Substituent at Position 4Absorption λmax (nm)Emission λmax (nm)Relative PL Quantum Yield
-H (Alq3)3875201.00
-Cl3965270.83
-Pyrazolyl3985290.95
-Piperidinyl4155361.25
-N-Methylpiperazinyl4185381.30

Data adapted from a study on 4-substituted Alq3 derivatives.[13]

Table 2: Electroluminescence Performance of OLEDs with Substituted Zn(II) 8-Hydroxyquinolinates

ComplexEmission λmax (nm)Maximum Luminance (cd/m²)Maximum Luminance Efficiency (cd/A)Turn-on Voltage (V)
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zinc57571232.26~4
(E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinolate zinc60791432.60~4

Data from a study on OLEDs fabricated with chloro and fluoro substituted Zn(II) 8-hydroxyquinolinates.[14][15]

Table 3: Performance of OLEDs with Styryl-Substituted Znq2 Derivatives

Emissive LayerEmission λmax (nm)Maximum Brightness (cd/m²)Maximum Current Efficiency (cd/A)
ZnStq_H:PVK590--
ZnStq_Cl:PVK587--
ZnStq_OCH₃:PVK57822441.24

Data adapted from a study on OLEDs based on bis(8-hydroxyquinoline) zinc derivatives with a styryl group.[16]

OLED Device Fabrication Protocol

The following is a general protocol for the fabrication of a multilayer OLED using thermal evaporation, a common technique in research and industry.

Experimental Protocol: OLED Fabrication

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with oxygen plasma or UV-ozone to improve its work function and promote hole injection.

  • Deposition of the Hole Injection Layer (HIL) and Hole Transport Layer (HTL):

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit a thin layer (e.g., 10-20 nm) of a HIL material such as HAT-CN.

    • Deposit a layer (e.g., 30-50 nm) of an HTL material like NPB (N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine).

  • Deposition of the Emissive Layer (EML):

    • Deposit a layer (e.g., 20-40 nm) of the synthesized 8-hydroxyquinoline derivative (e.g., Alq3 or a substituted derivative). For co-deposited layers (host-dopant system), the deposition rates are controlled to achieve the desired doping concentration.

  • Deposition of the Electron Transport Layer (ETL) and Electron Injection Layer (EIL):

    • Deposit a layer (e.g., 20-40 nm) of an ETL material. Alq3 itself can serve as the ETL.[4]

    • Deposit a thin layer (e.g., 0.5-1.0 nm) of an EIL material such as lithium fluoride (LiF).

  • Deposition of the Cathode:

    • Without breaking the vacuum, deposit a layer of a low work function metal, typically aluminum (Al) or calcium (Ca) capped with Al (e.g., 100 nm).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

OLED_Fabrication_Workflow sub_prep Substrate Preparation hil_htl HIL/HTL Deposition sub_prep->hil_htl eml Emissive Layer Deposition hil_htl->eml etl_eil ETL/EIL Deposition eml->etl_eil cathode Cathode Deposition etl_eil->cathode encapsulation Encapsulation cathode->encapsulation

OLED_Structure substrate Glass Substrate anode Anode (ITO) substrate->anode hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 8-Hydroxyquinoline-7-carbaldehyde, a crucial intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound is primarily achieved through formylation reactions of 8-hydroxyquinoline. The most commonly employed methods are the Duff reaction and the Reimer-Tiemann reaction.[1][2] Both methods have distinct advantages and challenges in terms of yield, purity, and reaction conditions.

Q2: Why is the Duff reaction often associated with low yields for this synthesis?

A2: The Duff reaction, which uses hexamine as the formylating agent, is a well-established method for the ortho-formylation of phenols.[2] However, it is generally known for being inefficient and resulting in low product yields.[3] Studies on the formylation of 8-hydroxyquinoline have shown that both traditional and modified Duff reactions can produce highly impure products, making isolation of this compound difficult.[3]

Q3: What kind of side products can be expected during the synthesis?

A3: Side products can arise from several sources. In formylation reactions, diformylation can occur if multiple positions on the aromatic ring are activated.[2] Additionally, polymerization of the starting material or product can occur under the reaction conditions, leading to the formation of polymeric residues that complicate purification.[4] Incomplete reactions may also leave unreacted 8-hydroxyquinoline in the final mixture.[3]

Q4: How is the purity of the final product typically assessed?

A4: The purity of this compound is commonly assessed using standard analytical techniques. These include Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy to confirm the structure and identify impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also used to determine the product's mass and purity.[1]

Troubleshooting Guide

Problem 1: The reaction yield is significantly lower than expected.

Possible Cause Troubleshooting Step
Inefficient Formylation Method The Duff reaction is known for low yields.[3] Consider comparing its efficacy with the Reimer-Tiemann or Vilsmeier-Haack methods, which may offer better performance for this specific substrate.[1]
Suboptimal Reaction Conditions Reaction time, temperature, and reagent stoichiometry are critical. Ensure conditions are optimized. For instance, Reimer-Tiemann reactions often require prolonged reflux (e.g., 20 hours) to proceed to completion.[5]
Degradation of Reagents or Product Ensure the purity of the starting 8-hydroxyquinoline and other reagents. The product may be sensitive to prolonged heating or acidic/basic conditions used during workup.
Loss of Product During Workup The product may have some solubility in the aqueous phase. Minimize aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent.

Problem 2: The final product is impure, and purification by standard methods is difficult.

Possible Cause Troubleshooting Step
Formation of Polymeric Byproducts Polymeric impurities are a common issue. A pH adjustment method can be effective for their removal. First, dissolve the crude product in water and adjust the pH to be acidic (e.g., pH 3.7-3.9) to precipitate the polymer, which can then be filtered off.[4]
Co-elution with Starting Material Unreacted 8-hydroxyquinoline can be difficult to separate from the product. Optimize the reaction to drive it to completion. For purification, column chromatography with a carefully selected eluent system (e.g., dichloromethane/methanol) is often necessary.[5]
Presence of Isomeric Products Formylation can sometimes occur at other positions (e.g., C5). Use high-resolution analytical techniques like ¹H-NMR to identify and quantify isomeric impurities.[1] Purification may require advanced chromatographic techniques.
Product Precipitation After removing polymeric impurities by filtration at low pH, the desired 8-hydroxyquinoline derivative can often be precipitated by adjusting the filtrate's pH to neutral (7.0-7.5).[4] The resulting crude product can then be further purified by recrystallization from a suitable solvent like methanol.[4]

Quantitative Data Summary

The following table summarizes data for the synthesis of 8-hydroxyquinoline carbaldehydes via different methods. Note the specific isomer produced by each method.

Synthesis MethodStarting MaterialProductYieldReference
Duff Reaction (Modified)8-Hydroxyquinoline8-Hydroxy-7-quinolinecarboxaldehydeLow/Impure[3]
Reimer-Tiemann8-Hydroxyquinoline8-Hydroxyquinoline-5-carbaldehyde3.9% (calculated from 115mg product from 5g starting material)[5]
Oxidation8-Hydroxy-2-methylquinoline8-Hydroxy-2-quinolinecarbaldehyde70-74.5%[6][7]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-carbaldehyde via Reimer-Tiemann Reaction

This protocol describes the synthesis of the 5-carbaldehyde isomer and can be adapted as a starting point for the synthesis of the 7-carbaldehyde isomer, though regioselectivity challenges may arise.

  • Dissolution: Dissolve 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL).[5]

  • Base Addition: Add a solution of sodium hydroxide (10 g, 0.25 mol) in water (15 mL) to the reaction mixture.[5]

  • Reagent Addition: Heat the mixture to reflux. Slowly add trichloromethane (chloroform) dropwise over 30 minutes.[5]

  • Reaction: Continue to reflux the reaction mixture for 20 hours.[5]

  • Solvent Removal: After the reaction is complete, remove ethanol and unreacted trichloromethane by distillation under reduced pressure.[5]

  • Workup: Dissolve the residue in water (150 mL). Adjust the pH to be slightly acidic using dilute hydrochloric acid, which should result in the precipitation of a yellow solid.[5]

  • Extraction & Purification: Extract the yellow solid with dichloromethane. Purify the extract using column chromatography with silica gel as the stationary phase and a dichloromethane/methanol eluent system to yield the final product.[5]

Visualizations

G General Workflow for Synthesis and Purification start Start reaction Formylation Reaction (e.g., Duff or Reimer-Tiemann) start->reaction workup Initial Workup (Solvent Removal, pH Adjustment) reaction->workup polymer_removal Polymer Removal (Acidification & Filtration) workup->polymer_removal product_precipitation Crude Product Precipitation (Neutralization) polymer_removal->product_precipitation purification Final Purification (Column Chromatography / Recrystallization) product_precipitation->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for synthesis and purification.

G Troubleshooting Decision Tree start Low Yield or Impure Product check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction check_purity Analyze Crude Product (NMR, TLC) start->check_purity optimize Optimize Conditions or Change Synthesis Method check_reaction->optimize polymer Polymeric Impurities Detected? check_purity->polymer ph_adjust Implement pH Adjustment for Polymer Removal polymer->ph_adjust Yes start_material Starting Material Present? polymer->start_material No ph_adjust->start_material column Perform Column Chromatography with Optimized Eluent start_material->column Yes end Pure Product Obtained start_material->end No column->end

Caption: Troubleshooting common synthesis issues.

References

Technical Support Center: 8-Hydroxyquinoline-7-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Hydroxyquinoline-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities can include unreacted starting materials from the synthesis, such as 8-hydroxyquinoline and reagents from formylation reactions (e.g., chloroform, paraformaldehyde). Additionally, polymeric byproducts can form during synthesis, particularly in Skraup or related reactions.[1] Inadequate temperature control during synthesis can also lead to the formation of undesired isomers.

Q2: What is the recommended solvent for recrystallizing this compound?

This compound is soluble in hot organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and insoluble in water.[2] Therefore, a mixed solvent system, such as ethanol/water or methanol/water, is often effective for recrystallization. The choice of solvent may depend on the specific impurities present. For highly pure product, slow evaporation from a solvent like ethanol can yield high-quality crystals.

Q3: My purified this compound is discolored (yellow to brown). What could be the cause?

Discoloration often indicates the presence of trace impurities or degradation products. 8-hydroxyquinoline and its derivatives can be sensitive to light and air, leading to oxidation and the formation of colored species.[3] Ensure that the purification process is conducted with minimal exposure to light and that the final product is stored in a cool, dark, and inert atmosphere.

Q4: Can I use column chromatography to purify this compound?

Yes, column chromatography is a suitable method for purifying this compound, especially for removing closely related impurities. A silica gel stationary phase is commonly used with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).[4][5] The optimal solvent system will depend on the specific impurities and should be determined by thin-layer chromatography (TLC) beforehand.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Suggested Solution
Product is too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent) to induce precipitation. For example, if using ethanol, slowly add water until turbidity is observed, then heat until the solution is clear and allow to cool slowly.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Incomplete precipitation upon cooling. Cool the solution for a longer period, potentially in an ice bath or refrigerator, to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can also induce crystallization.
Loss of product during washing. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals to minimize dissolution of the product.
Issue 2: Persistent Impurities After Purification
Possible Cause Suggested Solution
Co-crystallization of impurities. Perform a second recrystallization using a different solvent system. Alternatively, consider using column chromatography for more effective separation.
Impurity has similar polarity to the product. For column chromatography, use a shallower solvent gradient to improve separation. High-performance liquid chromatography (HPLC) may be necessary for very challenging separations.
Presence of polymeric material. Before recrystallization, dissolve the crude product in a suitable solvent and filter out any insoluble polymeric material. A pH adjustment might be necessary to precipitate polymers while keeping the desired product in solution.[1]
Issue 3: Oily Product or Failure to Crystallize
Possible Cause Suggested Solution
Presence of residual solvent. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent that might be acting as an oiling agent.
High impurity content. The presence of significant impurities can lower the melting point and inhibit crystallization. Attempt to remove some impurities by washing the crude product with a solvent in which the desired compound is sparingly soluble. Column chromatography is recommended before attempting recrystallization again.
Supersaturation. Induce crystallization by adding a seed crystal of pure this compound or by scratching the inner surface of the flask with a glass rod.

Quantitative Data Summary

Purification Method Solvent/Eluent Typical Purity Typical Yield Reference
RecrystallizationMethanol>99%-[1]
Column ChromatographyDichloromethane/Methanol--[5]
Column Chromatography5% - 20% Ethyl acetate in Cyclohexane--[4]

Note: Yields are highly dependent on the purity of the crude material.

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (or another suitable solvent) in an Erlenmeyer flask by gently heating on a hot plate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization low_yield Low Yield? recrystallization->low_yield column_chromatography Column Chromatography pure_product Pure Product column_chromatography->pure_product persistent_impurities Persistent Impurities? low_yield->persistent_impurities No troubleshoot_yield Troubleshoot Yield (e.g., change solvent, optimize cooling) low_yield->troubleshoot_yield Yes oily_product Oily Product? persistent_impurities->oily_product No troubleshoot_purity Troubleshoot Purity (e.g., re-recrystallize, use column chromatography) persistent_impurities->troubleshoot_purity Yes oily_product->pure_product No troubleshoot_oiling Troubleshoot Oiling (e.g., dry thoroughly, use seed crystal) oily_product->troubleshoot_oiling Yes troubleshoot_yield->recrystallization troubleshoot_purity->column_chromatography troubleshoot_oiling->recrystallization

Caption: Troubleshooting flowchart for the purification of this compound.

Purification_Workflow crude_product Crude Product (from synthesis) dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution filtration Hot Filtration (remove insolubles) dissolution->filtration crystallization Cool to Crystallize filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing alternative If impurities persist isolation->alternative drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product column_chrom Column Chromatography alternative->column_chrom column_chrom->pure_product

References

Technical Support Center: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized protocols for the synthesis of 8-Hydroxyquinoline-7-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis primarily involves the formylation of 8-hydroxyquinoline. The most common methods are electrophilic aromatic substitution reactions, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[1] Each method has distinct advantages and limitations regarding yield, selectivity, and reaction conditions.

Q2: My yield for the 7-carbaldehyde isomer is very low. Why is this happening and how can I improve it?

A2: Low yields for the 7-isomer are a common challenge, particularly with the Reimer-Tiemann reaction, which preferentially forms the 5-isomer.[1] Key factors influencing yield include:

  • Reaction Choice: The Reimer-Tiemann reaction is known to produce the 5-carbaldehyde as the major product (up to 38% yield) and the desired 7-carbaldehyde as a minor product (around 10% yield).[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly lower the yield. For instance, the Vilsmeier-Haack reaction requires careful temperature control to prevent product degradation.

  • Substrate Reactivity: 8-hydroxyquinoline is an electron-rich aromatic compound, making it highly reactive.[2] This can lead to side reactions or the formation of multiple products. The Duff reaction, conducted in an acidic environment, can be inefficient for some substrates.[1]

  • Purification Loss: The target compound may be lost during workup and purification steps, especially when separating it from the more abundant 5-isomer.

To improve the yield, consider optimizing the reaction conditions of your chosen method or switching to an alternative synthesis route.

Q3: How can I improve the regioselectivity to favor the formation of the 7-carbaldehyde over the 5-carbaldehyde?

A3: Achieving high selectivity for the 7-position is difficult. The formylation often occurs at the more sterically accessible and electronically favorable C5 position.[1] While no single method guarantees exclusive 7-position formylation, you can try:

  • Modifying Reaction Conditions: Experiment with different solvents, temperatures, and catalysts. In some electrophilic substitutions, bulky reagents or catalysts can favor the less sterically hindered para-position (C7) over the ortho-position (C5).

  • Using Protecting Groups: Although more complex, a strategy involving protecting the C5 position prior to formylation and subsequent deprotection could be explored.

Q4: What are the common side products and how can I minimize them?

A4: Besides the C5 isomer, several side products can form depending on the reaction:

  • Vilsmeier-Haack Reaction: The hydroxyl group of 8-hydroxyquinoline can react with phosphorus oxychloride (POCl₃) or the Vilsmeier reagent itself to form aryl formates.[1]

  • Duff Reaction: The acidic conditions can lead to polymerization or other acid-catalyzed side reactions.[1]

  • Reimer-Tiemann Reaction: The reaction with dichlorocarbene can sometimes lead to ring-expansion products in related heterocyclic systems, though this is less common for quinolines.[3] Dichlorocarbenes can also react with alkenes if present in the substrate.[4]

Minimizing side products involves strict control of reaction conditions (temperature, stoichiometry) and using high-purity reagents.

Q5: What is the most effective method for purifying the final product?

A5: Purification typically involves separating the 7-carbaldehyde from the 5-isomer and other impurities.

  • Column Chromatography: This is a highly effective method. A common protocol uses silica gel with a solvent system like dichloromethane/methanol or ethyl acetate/hexane to separate the isomers.[5][6]

  • Recrystallization: This can be used to purify the crude product obtained after initial separation.[7]

  • pH-Mediated Precipitation: One patented method involves dissolving the reaction residue in water and carefully adjusting the pH. An initial pH adjustment to ~3.8 can precipitate polymeric byproducts. After filtration, the pH of the filtrate is raised to 7.0-7.5 to precipitate the crude 8-hydroxyquinoline product.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or very little product formation - Inactive reagents. - Incorrect reaction temperature (too low). - Insufficient reaction time.- Use fresh, high-purity reagents. - Optimize temperature; some reactions are exothermic once initiated.[4] - Monitor the reaction progress using Thin-Layer Chromatography (TLC) and extend the reaction time if necessary.[7]
Formation of a complex mixture of products - Reaction temperature is too high, causing decomposition. - Incorrect stoichiometry of reagents. - Presence of impurities in starting materials.- Maintain strict temperature control. - Carefully control the addition rate of reagents. - Purify starting materials before the reaction.
Product is an insoluble tar or polymer - Uncontrolled polymerization, often in acidic conditions (Duff reaction). - Reaction temperature was too high.- Moderate the reaction temperature. - Consider an alternative method that uses neutral or basic conditions, such as the Reimer-Tiemann reaction.
Difficulty separating C5 and C7 isomers - Isomers have similar polarity.- Optimize the solvent system for column chromatography; use a shallow gradient. - Attempt fractional crystallization with different solvents.

Comparison of Synthesis Methods

MethodKey ReagentsTypical ConditionsReported Yield (7-isomer)Advantages & Disadvantages
Reimer-Tiemann Reaction 8-Hydroxyquinoline, Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic system (aqueous/organic), heated to 70°C.[3][9]~10%[1]Pro: Uses common reagents. Con: Low yield and poor selectivity for the 7-isomer; formation of the 5-isomer as the major product.[1]
Duff Reaction 8-Hydroxyquinoline, Hexamethylenetetramine (Hexamine)Acidic medium (e.g., glycerol, boric acid, acetic acid), heat, followed by acid hydrolysis.[10]Low; reported at 8% for a substituted 8-hydroxyquinoline.[11]Pro: Avoids chlorinated solvents. Con: Generally inefficient; acidic conditions can be problematic.[1][10]
Vilsmeier-Haack Reaction 8-Hydroxyquinoline, POCl₃, DMFAnhydrous conditions, controlled temperature.Not specified in reviewed literature, but generally effective for electron-rich arenes.[12]Pro: Often provides higher yields than other formylation methods. Con: Risk of side reaction at the hydroxyl group to form aryl formates; reagents are moisture-sensitive.[1][13]

Experimental Protocols

Protocol 1: Reimer-Tiemann Reaction

This protocol is adapted from general procedures for the formylation of phenols.[3][6]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) (approx. 7-8 equivalents).

  • Heating: Heat the mixture to reflux (around 70°C) with vigorous stirring.[3]

  • Chloroform Addition: Slowly add chloroform (CHCl₃) (approx. 2-3 equivalents) dropwise over 1 hour. The reaction can be highly exothermic.[4]

  • Reaction: Continue to stir the mixture under reflux for several hours (e.g., 3-20 hours).[3][6] Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, remove the ethanol by rotary evaporation. Dissolve the residue in water and acidify with dilute HCl to a pH of 4-5.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to separate the 5- and 7-isomers.

Protocol 2: Duff Reaction

This protocol is based on the general mechanism of the Duff reaction.[10]

  • Preparation: In a flask, mix 8-hydroxyquinoline (1 equiv.) with hexamine (1-2 equiv.) in a solvent such as glacial acetic acid or a mixture of glycerol and boric acid.

  • Heating: Heat the mixture, typically to over 100°C, for several hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., dilute H₂SO₄). Heat the mixture again (often under reflux) to hydrolyze the intermediate imine.

  • Workup: Cool the solution and neutralize it carefully with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.

Protocol 3: Vilsmeier-Haack Reaction

This protocol follows the general procedure for the Vilsmeier-Haack reaction.[12][13]

  • Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 equivalents) dropwise while maintaining the low temperature. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 8-hydroxyquinoline (1 equivalent) in a minimum amount of DMF and add it slowly to the pre-formed Vilsmeier reagent, maintaining a controlled temperature (e.g., 0-10°C).

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 40-60°C) for several hours until TLC indicates the consumption of the starting material.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice containing a base like sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.

  • Workup: Stir until the ice has melted completely and the product precipitates. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Start: Select High-Purity 8-Hydroxyquinoline reagents Prepare Reagents (e.g., Base, Solvent, Formylating Agent) start->reagents reaction_choice Choose Synthesis Method (Reimer-Tiemann, Duff, Vilsmeier-Haack) reagents->reaction_choice run_reaction Run Reaction Under Optimized Conditions (Temp, Time, Atmosphere) reaction_choice->run_reaction monitor Monitor Progress via TLC run_reaction->monitor quench Quench Reaction & Hydrolyze monitor->quench extract Liquid-Liquid Extraction quench->extract purify Purify Crude Product (Column Chromatography) extract->purify recrystal Recrystallization (Optional) purify->recrystal characterize Characterize Product (NMR, MS, IR) recrystal->characterize end_node End: Pure 8-Hydroxyquinoline- 7-carbaldehyde characterize->end_node

Caption: General experimental workflow for synthesis and purification.

troubleshooting_yield cluster_reaction Reaction Analysis cluster_solution Potential Solutions start Low Yield of 7-Carbaldehyde Detected check_method Was Reimer-Tiemann used? start->check_method check_conditions Were Temp/Time/Stoichiometry optimal? start->check_conditions check_side_products Analyze crude NMR/MS for side products start->check_side_products consider_vilsmeier Consider Vilsmeier-Haack for potentially higher yield check_method->consider_vilsmeier Yes optimize_params Systematically optimize reaction parameters check_conditions->optimize_params No check_side_products->optimize_params Degradation products found improve_purification Refine purification to minimize loss check_side_products->improve_purification Isomers are main impurity

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Formylation of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the formylation of 8-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 8-hydroxyquinoline?

A1: The most common and versatile methods for introducing a formyl group to electron-rich aromatic compounds like 8-hydroxyquinoline are the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[1] Each method has its own advantages and potential for side reactions.

Q2: I am getting a mixture of isomers in my Reimer-Tiemann reaction. How can I improve regioselectivity?

A2: The Reimer-Tiemann reaction on 8-hydroxyquinoline can produce a mixture of C5 and C7 substituted isomers.[1] The ortho-product (C7) is often favored due to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[2] To influence the ortho:para (C7:C5) ratio, consider the following:

  • Choice of Base: Using bases with cations that can coordinate with the phenoxide may enhance ortho-selectivity.[2]

  • Solvent System: The reaction is often performed in a biphasic system. The choice of the phase-transfer catalyst can affect the outcome.[2]

Q3: My Vilsmeier-Haack reaction is not working as expected. What could be the issue?

A3: A key limitation of the Vilsmeier-Haack reaction with phenol-type substrates like 8-hydroxyquinoline is the potential for the hydroxyl group to react with phosphorus oxychloride (POCl₃) or the Vilsmeier reagent itself. This can lead to the formation of inactive aryl formates as byproducts.[1] Additionally, the Vilsmeier intermediate can be thermally unstable, which is a concern for large-scale reactions.[1]

Q4: During the Duff reaction, I'm observing a significant amount of a di-formylated product. How can I favor mono-formylation?

A4: Di-formylation is a common side reaction in the Duff reaction, particularly when both positions ortho to the hydroxyl group (C5 and C7) are available.[1][2] To promote mono-formylation, you should carefully control the stoichiometry of the reagents. Reducing the molar ratio of hexamethylenetetramine (HMTA) relative to the 8-hydroxyquinoline substrate can significantly increase the yield of the desired mono-formylated product.[2] Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also crucial to stop the reaction once the mono-formylated product is maximized.[2]

Q5: I am struggling with significant resin or polymer formation in my reaction. What causes this and how can it be prevented?

A5: Phenol-formaldehyde resin formation is a known side reaction, especially under acidic or basic conditions when formaldehyde or a formaldehyde equivalent is used. This occurs through repeated hydroxymethylation and subsequent condensation.[2] To minimize this:

  • Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one where possible.[2]

  • Manage Temperature: Avoid high temperatures which accelerate polymerization. Maintaining the lowest effective temperature is key.[2]

  • Limit Reaction Time: Keep the reaction time to the minimum necessary for the completion of the desired formylation.[2]

  • Catalyst Choice: In acid-catalyzed reactions, a milder acid may reduce the rate of polymerization.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Formylated Product 1. Formation of aryl formate byproduct (Vilsmeier-Haack).[1]2. Resin/polymer formation.[2]3. Sub-optimal reaction conditions.1. For Vilsmeier-Haack, protect the hydroxyl group prior to formylation if possible.2. See Q5 in the FAQ section for preventing polymerization.3. Systematically optimize temperature, reaction time, and solvent.
Multiple Products Observed (Isomers) 1. Lack of regioselectivity (Reimer-Tiemann).[1]2. Over-reaction leading to di-formylation (Duff).[2]1. Adjust the base and solvent system to influence the ortho:para ratio.[2]2. Reduce the stoichiometry of the formylating agent (e.g., HMTA). Monitor reaction progress closely with TLC/HPLC.[2]
Product is Difficult to Purify 1. Presence of polymeric byproducts.[3]2. Similar polarity of product and starting material.1. Adjust the pH of the aqueous solution to precipitate polymers before extraction.[3]2. Utilize column chromatography with a carefully selected solvent system. Recrystallization from a suitable solvent like methanol can also be effective.[3][4]
Reaction Not Proceeding 1. Deactivation of the aromatic ring.2. Inactive formylating agent.1. Ensure the reaction conditions are appropriate for the electron-rich nature of 8-hydroxyquinoline.2. Use fresh reagents. The Vilsmeier reagent, for example, is generated in situ and is sensitive to moisture.[5][6]

Experimental Protocols

Reimer-Tiemann Formylation of 8-Hydroxyquinoline (Yields C5 and C7 isomers)

This protocol is a general representation based on the principles of the Reimer-Tiemann reaction.

  • Preparation: Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., ethanol). Add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide) to form the phenoxide.

  • Reaction: While stirring vigorously, heat the mixture to 60-70°C. Add chloroform (CHCl₃) dropwise over a period of 1-2 hours. Maintain the temperature and continue stirring for several hours after the addition is complete.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) until it is acidic.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will contain a mixture of 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde, which can be separated by column chromatography.[1]

Duff Formylation of 8-Hydroxyquinoline (Yields C7 isomer)

This protocol is a general representation based on the principles of the Duff reaction.

  • Preparation: Dissolve 8-hydroxyquinoline and hexamethylenetetramine (HMTA) in a suitable acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.

  • Reaction: Heat the reaction mixture to a temperature between 70°C and 150°C, depending on the acidic medium used. Stir for the required time (can range from 30 minutes to several hours).[2] Monitor the reaction by TLC or HPLC.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid solution (e.g., dilute H₂SO₄ or HCl). Heat the mixture under reflux for 15-30 minutes to hydrolyze the intermediate imine.

  • Work-up: Cool the solution. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the solution and extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visual Workflow and Logic Diagrams

G cluster_0 Troubleshooting Di-formylation in Duff Reaction start High Di-formylation Observed check_ratio Check HMTA:Substrate Ratio start->check_ratio is_high Is Ratio > 1:1? check_ratio->is_high reduce_ratio Reduce HMTA:Substrate Ratio (e.g., to 0.8:1) is_high->reduce_ratio Yes monitor Monitor Reaction via TLC/HPLC is_high->monitor No reduce_ratio->monitor stop_rxn Stop Reaction at Max Mono-formylation monitor->stop_rxn success Improved Yield of Mono-formylated Product stop_rxn->success

Caption: Logical workflow for troubleshooting di-formylation.

G cluster_1 General Formylation Experimental Workflow reagents Select Formylation Method (Reimer-Tiemann, Duff, Vilsmeier-Haack) setup Reaction Setup (Solvent, Temp, Stoichiometry) reagents->setup reaction Run Reaction & Monitor Progress (TLC/HPLC) setup->reaction workup Quench & Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify Crude Product (Chromatography/Recrystallization) extraction->purification analysis Characterize Final Product (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow for formylation.

References

troubleshooting low fluorescence signals with 8-hydroxyquinoline sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low fluorescence signals during their experiments with 8-hydroxyquinoline (8-HQ) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My 8-hydroxyquinoline sensor is showing a very weak or no fluorescent signal. What are the common causes?

A weak or absent fluorescent signal from an 8-hydroxyquinoline (8-HQ) sensor can be attributed to several factors. A primary cause is the inherent weak fluorescence of 8-HQ itself in many solvents. This is often due to a non-radiative decay process called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state.[1] Additionally, the fluorescence quantum yield of 8-HQ is highly dependent on the solvent environment. In aqueous solutions, 8-HQ is known to be a very weak fluorophore.[1]

Q2: How does the choice of solvent affect the fluorescence of my 8-HQ sensor?

The solvent plays a critical role in the fluorescence properties of 8-HQ sensors. The fluorescence quantum yield is substantially dependent on the solvent. For instance, high quantum yields have been observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). In contrast, in weakly associated solvents like acetonitrile, the fluorescence quantum yield can be very low. The solvent can also influence the formation of hydrogen-bonded complexes, which can affect the emission spectra.

Q3: Can the concentration of my 8-HQ sensor be the reason for the low signal?

Yes, the concentration of the 8-HQ sensor can significantly impact the fluorescence signal. At high concentrations, many fluorescent molecules, including 8-HQ derivatives, are prone to a phenomenon called Aggregation-Caused Quenching (ACQ). When the sensor molecules aggregate, non-radiative decay pathways are favored, leading to a decrease in fluorescence intensity. Conversely, a concentration that is too low may not produce a signal that is detectable above the background noise of the instrument.

Q4: I am using an 8-HQ derivative to detect metal ions, but the fluorescence enhancement is minimal. What could be the issue?

Several factors could lead to minimal fluorescence enhancement upon the addition of metal ions.

  • Incorrect pH: The formation of the 8-HQ-metal complex and its fluorescence are often highly pH-dependent. The optimal pH for complex formation and fluorescence can vary depending on the specific metal ion and the 8-HQ derivative.

  • Interfering Ions: The presence of other metal ions in the sample can interfere with the detection of the target ion. Some metal ions may form non-fluorescent complexes with 8-HQ or quench the fluorescence of the target complex.

  • Incomplete Complexation: The concentration of the metal ion may not be sufficient to form a significant amount of the fluorescent complex, or the binding affinity of the sensor for the specific metal ion might be low under the experimental conditions.

Q5: My fluorescent signal is decreasing over time during the measurement. What is happening?

The decrease in fluorescence intensity over time during measurement is likely due to photobleaching. Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to the excitation light. To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time, and use freshly prepared solutions.

Data Presentation

Table 1: Influence of Solvent on the Fluorescence Quantum Yield of 8-Hydroxyquinoline

SolventDielectric Constant (ε)Fluorescence Quantum Yield (Φf)Reference
Cyclohexane2.02~0[2]
Dichloromethane8.930.004[2]
Acetonitrile37.5Very Low
Propanol20.1-
Dimethylformamide (DMF)36.7High
Dimethyl sulfoxide (DMSO)46.7High

Note: The fluorescence quantum yield can be highly dependent on the specific 8-HQ derivative and the experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base 8-Hydroxyquinoline Sensor

This protocol describes the general synthesis of a Schiff base sensor derived from 8-hydroxyquinoline-2-carbaldehyde, which can be used for the detection of metal ions.[3]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • An appropriate primary amine (e.g., 4-(1,2,2-triphenylethenyl)benzenamine)[3]

  • Toluene

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (1 equivalent) in toluene.

  • In a separate vial, dissolve the primary amine (1 equivalent) in toluene.

  • Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.

  • Stir the mixture and heat it at reflux (approximately 105 °C) for 4 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid product is the Schiff base sensor. Purify the product by recrystallization from a suitable solvent if necessary.

  • Characterize the synthesized sensor using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Protocol 2: Fluorescence Titration for Metal Ion Detection

This protocol outlines the steps for a fluorescence titration experiment to determine the sensor's response to a specific metal ion.[4]

Materials:

  • Stock solution of the synthesized 8-HQ sensor in a suitable solvent (e.g., 1 mM in THF or ethanol)[4]

  • Stock solution of the target metal ion salt (e.g., 10 mM ZnCl₂ in deionized water)[4]

  • Aqueous buffer solution (e.g., 20 mM HEPES, pH 7.4)[4]

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of the 8-HQ sensor at the desired concentration (e.g., 10 µM) in the appropriate buffer or solvent mixture.

  • Transfer a fixed volume of the sensor working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of the metal ion.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.

Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF) via ESIPT Inhibition

CHEF_ESIPT_Inhibition cluster_free_sensor Free 8-HQ Sensor cluster_bound_sensor Metal-Bound Sensor Free_Sensor 8-HQ Sensor (Ground State) Excited_State Excited State Free_Sensor->Excited_State Excitation Complex_Formation Complexation Free_Sensor->Complex_Formation ESIPT ESIPT (Proton Transfer) Excited_State->ESIPT Low_Fluorescence Low Fluorescence (Non-radiative decay) ESIPT->Low_Fluorescence Metal_Ion Metal Ion Metal_Ion->Complex_Formation Excited_Complex Excited Complex Complex_Formation->Excited_Complex Excitation High_Fluorescence High Fluorescence (Radiative decay) Excited_Complex->High_Fluorescence ESIPT Blocked troubleshooting_workflow start Low Fluorescence Signal Observed check_conc Check Sensor Concentration (Is it too high or too low?) start->check_conc check_solvent Verify Solvent System (Is it optimal for fluorescence?) check_conc->check_solvent No adjust_conc Adjust Concentration (Titrate to find optimal range) check_conc->adjust_conc Yes check_ph Check pH of the Solution (Is it in the optimal range?) check_solvent->check_ph No change_solvent Change Solvent (Use aprotic polar solvent like DMF/DMSO) check_solvent->change_solvent Yes check_instrument Verify Instrument Settings (Excitation/Emission wavelengths, slit widths) check_ph->check_instrument No adjust_ph Adjust pH (Use appropriate buffer) check_ph->adjust_ph Yes check_purity Assess Sensor Purity (Are there quenching impurities?) check_instrument->check_purity No optimize_instrument Optimize Instrument Settings check_instrument->optimize_instrument Yes purify_sensor Purify Sensor (e.g., by recrystallization) check_purity->purify_sensor Yes end Signal Improved adjust_conc->end change_solvent->end adjust_ph->end optimize_instrument->end purify_sensor->end ph_effect cluster_ph Effect of pH on Fluorescence Low_pH Low pH (Acidic) Protonation Protonation of Quinoline Nitrogen Low_pH->Protonation Optimal_pH Optimal pH Complex_Stability Optimal Complex Stability & Fluorescence Optimal_pH->Complex_Stability High_pH High pH (Basic) Deprotonation Deprotonation of Hydroxyl Group High_pH->Deprotonation Low_Fluorescence1 Low Fluorescence Protonation->Low_Fluorescence1 Low_Fluorescence2 Low Fluorescence Deprotonation->Low_Fluorescence2 High_Fluorescence High Fluorescence Complex_Stability->High_Fluorescence

References

stability issues of 8-Hydroxyquinoline-7-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Hydroxyquinoline-7-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity.

This is a common indicator of compound degradation. The following flowchart outlines a systematic approach to troubleshoot this issue.

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results or Loss of Activity Observed check_solution Was the solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No storage_conditions Review solution storage conditions: - Temperature - Light exposure - Headspace in vial check_solution->storage_conditions Yes retest Retest with properly stored solution prepare_fresh->retest improper_storage Improper Storage Suspected storage_conditions->improper_storage adjust_storage Adjust storage: - Store at -20°C or -80°C - Protect from light (amber vials) - Use smaller aliquots to minimize headspace improper_storage->adjust_storage Yes check_solvent Is the solvent appropriate and of high purity? improper_storage->check_solvent No adjust_storage->retest stability_study If issues persist, perform a formal stability study using HPLC. retest->stability_study Failure end Problem Resolved retest->end Success solvent_issue Potential Solvent Issue check_solvent->solvent_issue use_new_solvent Use fresh, high-purity, anhydrous solvent (e.g., DMSO, Ethanol). solvent_issue->use_new_solvent Yes check_ph What is the pH of the solution/medium? solvent_issue->check_ph No use_new_solvent->retest ph_issue Potential pH-related Degradation check_ph->ph_issue adjust_ph Buffer the solution to a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions. ph_issue->adjust_ph Yes metal_chelation Could metal ion contamination be an issue? ph_issue->metal_chelation No adjust_ph->retest metal_issue Potential Metal-Induced Degradation metal_chelation->metal_issue use_chelator Consider using a metal chelator (e.g., EDTA) in aqueous buffers or use metal-free labware. metal_issue->use_chelator Yes metal_issue->stability_study No use_chelator->retest

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors:

  • Light: Like its parent compound, 8-hydroxyquinoline, it is susceptible to photodegradation.[1] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • pH: The stability of quinoline derivatives can be pH-dependent. Both strongly acidic and basic conditions may accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation. It is advisable to store stock solutions at low temperatures.

  • Oxidation: The quinoline ring system can be susceptible to oxidation. Minimizing headspace in storage vials can reduce contact with atmospheric oxygen.

  • Metal Ions: 8-Hydroxyquinoline derivatives are potent metal chelators.[2] The presence of trace metal ions in solvents or buffers can lead to the formation of complexes, which may alter the compound's properties and stability.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions.[3] Ethanol and other polar organic solvents can also be used.[3] It is crucial to use anhydrous, high-purity solvents, as water and impurities can promote degradation. For a related compound, 8-Hydroxyquinoline-2-carbaldehyde, a solubility of 100 mg/mL in DMSO has been reported.

Q3: How should I store stock solutions of this compound?

A3: While specific stability data for the 7-carbaldehyde isomer is limited, based on data for the related 8-Hydroxyquinoline-2-carbaldehyde, the following storage conditions are recommended[4]:

Storage TemperatureRecommended Storage PeriodRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Seal tightly to prevent moisture absorption.[4]
-20°CUp to 1 monthAliquot and protect from light. Seal tightly.[4]
2-8°CShort-term (a few days)Use for immediate experimental needs. Protect from light.

Q4: My solution of this compound has changed color. What does this indicate?

A4: A color change, often to a yellowish or brownish hue, is a common sign of degradation, particularly photodegradation. It is recommended to discard the solution and prepare a fresh stock.

Q5: Can I use aqueous buffers to dilute my stock solution?

A5: Yes, but with caution. The stability in aqueous buffers can be pH-dependent. It is advisable to use a buffer in the neutral to slightly acidic range and to prepare these working solutions fresh before each experiment. Be mindful of potential precipitation, as the compound is sparingly soluble in water.[3] Also, consider the presence of metal ions in the buffer, which could lead to chelation.

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

G Workflow for a Stability-Indicating HPLC Method start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile or DMSO) stress_conditions Apply Stress Conditions (in separate aliquots) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂ at RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 80°C in solution and as solid) stress_conditions->thermal photo Photostability (Expose to UV/Vis light) stress_conditions->photo sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For acid/base samples hplc_analysis Analyze by HPLC-UV/PDA sampling->hplc_analysis neutralize->hplc_analysis data_analysis Data Analysis: - Monitor parent peak area decrease - Observe formation of degradation peaks - Assess peak purity hplc_analysis->data_analysis end Determine Degradation Profile data_analysis->end

Caption: Experimental workflow for assessing compound stability via HPLC.

HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[5]

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 250 nm). A photodiode array (PDA) detector is recommended to identify peak purity and the spectra of any degradation products.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the stock solution with an equal volume of 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Expose both the solid compound and a solution to a high temperature (e.g., 80°C).

    • Photostability: Expose a solution in a quartz cuvette or clear vial to a light source (e.g., UV lamp or a photostability chamber).

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Sample Preparation: Before injection, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Inject the samples onto the HPLC system.

  • Data Evaluation: Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the time zero sample. Observe the formation and relative area of any new peaks, which represent degradation products.

References

Technical Support Center: Overcoming Solubility Challenges of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of 8-hydroxyquinoline (8-HQ) derivatives. Poor aqueous solubility is a common hurdle in the experimental application and clinical development of these promising compounds. This guide offers practical solutions and detailed protocols to address these challenges.

Frequently Asked questions (FAQs)

Q1: Why do many 8-hydroxyquinoline derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of 8-hydroxyquinoline and its derivatives is primarily due to the hydrophobic nature of the quinoline ring system.[1] Strong intermolecular forces within the crystal lattice of the solid compounds can also make it difficult for water molecules to effectively solvate them, further contributing to their poor solubility.

Q2: What are the common consequences of poor solubility in my experiments?

A2: Poor solubility can significantly impact experimental outcomes and the therapeutic potential of 8-hydroxyquinoline derivatives. Key consequences include:

  • Reduced Bioavailability: For a compound to be absorbed, particularly through oral administration, it must first dissolve in physiological fluids. Low solubility often leads to poor and erratic bioavailability.

  • Inaccurate In Vitro Assay Results: Precipitation of the compound in aqueous assay buffers can lead to underestimated potency and misleading structure-activity relationships (SAR).

  • Challenges in Formulation Development: Developing suitable dosage forms for preclinical and clinical studies becomes difficult and may require complex and costly formulation strategies.

Q3: What are the primary strategies to enhance the solubility of 8-hydroxyquinoline derivatives?

A3: Several physical and chemical modification techniques can be employed to improve the solubility of 8-HQ derivatives. These include:

  • pH Adjustment: As weak bases, the solubility of many 8-HQ derivatives can be increased by lowering the pH of the solution.

  • Salt Formation: Converting the 8-HQ derivative into a salt, such as a hydrochloride salt, can dramatically improve its aqueous solubility.

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic 8-HQ derivative within the cavity of a cyclodextrin molecule can enhance its apparent solubility in water.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.

Q4: How do I choose the most suitable solubility enhancement technique for my specific 8-hydroxyquinoline derivative?

A4: The optimal method depends on the physicochemical properties of your specific derivative, the intended application (e.g., in vitro assay, in vivo study), and the desired formulation. A preliminary assessment of the compound's pKa, logP, and solid-state properties can help guide the selection process. It is often beneficial to screen several techniques to identify the most effective and practical approach.

Troubleshooting Guide

Issue 1: My 8-hydroxyquinoline derivative precipitates out of my aqueous buffer during an in vitro assay.

Possible CauseSuggested Solution
Insufficient Solubility in the Assay Buffer - Lower the pH of the buffer if your compound has a basic pKa. - Add a small percentage (typically 1-5%) of a co-solvent like DMSO or ethanol to the buffer. Ensure the final solvent concentration does not affect the assay performance. - Prepare a stock solution in an organic solvent and dilute it serially in the assay buffer, ensuring the final organic solvent concentration is low and consistent across all wells.
"Salting Out" Effect - If using a high concentration of salts in your buffer, consider reducing the salt concentration if possible without compromising the assay conditions.
Compound Degradation - Assess the stability of your compound in the assay buffer over the duration of the experiment. Use freshly prepared solutions.

Issue 2: I am unable to achieve a high enough concentration of my 8-hydroxyquinoline derivative for my in vivo studies.

Possible CauseSuggested Solution
Low Intrinsic Aqueous Solubility - Formulate the compound as a salt (e.g., hydrochloride) to significantly increase aqueous solubility. - Utilize cyclodextrin complexation to prepare an aqueous solution suitable for injection. - For oral administration, consider formulating the compound as a solid dispersion in a hydrophilic polymer.
Poor "Wettability" of the Solid Compound - Micronize the compound to increase its surface area, which can improve the dissolution rate.
Unsuitable Vehicle - For parenteral administration, explore the use of co-solvent systems (e.g., a mixture of water, ethanol, and polyethylene glycol). - For oral administration, consider lipid-based formulations if the compound has high lipophilicity.

Quantitative Solubility Data

The following table summarizes the solubility of 8-hydroxyquinoline and some of its derivatives in various solvents. This data can be used as a starting point for selecting appropriate solvents for your experiments.

CompoundSolventSolubilityReference
8-Hydroxyquinoline WaterSparingly soluble[1]
EthanolFreely soluble[2]
AcetoneFreely soluble[2]
ChloroformFreely soluble[2]
BenzeneFreely soluble[2]
Clioquinol Ethanol~30 mg/mL[2]
DMSO~30 mg/mL[2]
Dimethyl formamide~30 mg/mL[2]
1:8 Ethanol:PBS (pH 7.2)~0.5 mg/mL[2]
5-Chloro-8-hydroxyquinoline 1,4-Dioxane0.0751 (mole fraction at 298.15 K)[3]
2-Ethoxyethanol0.0333 (mole fraction at 298.15 K)[3]
n-Propyl acetate0.0297 (mole fraction at 298.15 K)[3]
Methanol0.0042 (mole fraction at 298.15 K)[3]
Ethanol0.0058 (mole fraction at 298.15 K)[3]

Experimental Protocols

Note: The following protocols are generalized methods and may require optimization for your specific 8-hydroxyquinoline derivative.

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Generalized Method)

This protocol describes the preparation of an inclusion complex of an 8-hydroxyquinoline derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.

Materials:

  • 8-Hydroxyquinoline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Lyophilizer (optional)

Procedure:

  • Determine the appropriate molar ratio. A common starting point is a 1:1 molar ratio of the 8-HQ derivative to HP-β-CD. This may need to be optimized.

  • Prepare the HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in a suitable volume of deionized water with stirring. Gentle heating may be applied to aid dissolution.

  • Prepare the 8-HQ derivative solution. In a separate container, dissolve the 8-HQ derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the inclusion complex. Slowly add the 8-HQ derivative solution dropwise to the stirring HP-β-CD solution.

  • Stir the mixture. Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolate the complex.

    • Co-precipitation: If a precipitate forms, collect it by filtration and wash with a small amount of cold deionized water.

    • Lyophilization: If no precipitate forms, freeze the solution and lyophilize to obtain a solid powder of the complex.

  • Dry the complex. Dry the isolated complex under vacuum to remove any residual solvent.

  • Characterize the complex. Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation of an 8-Hydroxyquinoline Hydrochloride Salt (Generalized Method)

This protocol describes the preparation of a hydrochloride salt of an 8-hydroxyquinoline derivative to improve its aqueous solubility.

Materials:

  • 8-Hydroxyquinoline derivative

  • Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether or as a gas)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolve the 8-HQ derivative. Dissolve the 8-hydroxyquinoline derivative in a minimal amount of anhydrous diethyl ether.

  • Add hydrochloric acid. While stirring, slowly add a stoichiometric amount of HCl solution (e.g., 1 M in diethyl ether) to the dissolved 8-HQ derivative. Alternatively, bubble HCl gas through the solution.

  • Induce precipitation. The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the solution in an ice bath or by adding a small amount of a non-polar co-solvent like hexane.

  • Isolate the salt. Collect the precipitated salt by filtration and wash it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt. Dry the hydrochloride salt in a vacuum desiccator or a drying oven at a suitable temperature to remove residual solvent.

  • Confirm salt formation. Verify the formation of the salt by techniques such as melting point determination, elemental analysis, or spectroscopic methods (e.g., FTIR, NMR).

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation (Generalized Method)

This protocol describes the preparation of a solid dispersion of an 8-hydroxyquinoline derivative with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • 8-Hydroxyquinoline derivative

  • Polyvinylpyrrolidone (PVP) (e.g., PVP K30)

  • A common solvent in which both the drug and polymer are soluble (e.g., ethanol, methanol, or a mixture of solvents)

  • Rotary evaporator or a shallow dish for solvent evaporation

  • Mortar and pestle

  • Sieves

Procedure:

  • Select the drug-to-polymer ratio. Common ratios to screen are 1:1, 1:2, and 1:5 (w/w) of the 8-HQ derivative to PVP.

  • Dissolve the components. Dissolve the accurately weighed amounts of the 8-HQ derivative and PVP in a suitable volume of the common solvent. Ensure complete dissolution.

  • Evaporate the solvent. Remove the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow dish and allow the solvent to evaporate in a fume hood or a vacuum oven at a controlled temperature.

  • Dry the solid dispersion. Once the solvent is completely removed, a solid film or mass will be formed. Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize and sieve. Scrape the solid dispersion and grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size.

  • Characterize the solid dispersion. Analyze the solid dispersion to confirm the amorphous state of the drug using techniques like DSC and XRPD. Evaluate the dissolution properties of the solid dispersion compared to the pure drug.

Visualizations

Proposed Mechanism of 8-Hydroxyquinoline Derivatives in Alzheimer's Disease

8-hydroxyquinoline derivatives are being investigated as potential therapeutic agents for Alzheimer's disease. Their proposed mechanism of action involves the chelation of metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) peptides. By binding to these metal ions, 8-HQ derivatives can prevent them from promoting Aβ aggregation and also facilitate the disaggregation of existing plaques.

G cluster_0 Pathogenic Cascade in Alzheimer's Disease cluster_1 Therapeutic Intervention MetalIons Excess Metal Ions (Cu²⁺, Zn²⁺) AbetaAggregation Metal-Induced Aβ Aggregation MetalIons->AbetaAggregation Promotes AbetaMonomers Amyloid-Beta (Aβ) Monomers AbetaMonomers->AbetaAggregation AbetaPlaques Amyloid Plaques AbetaAggregation->AbetaPlaques Neurotoxicity Neurotoxicity & Neuronal Death AbetaPlaques->Neurotoxicity HQ_Derivative 8-Hydroxyquinoline Derivative Chelation Metal Chelation HQ_Derivative->Chelation Chelation->MetalIons Binds to Inhibition Inhibition of Aβ Aggregation Chelation->Inhibition Disaggregation Disaggregation of Existing Plaques Chelation->Disaggregation Inhibition->AbetaAggregation Inhibits Disaggregation->AbetaPlaques Promotes Disassembly

Caption: Proposed mechanism of 8-HQ derivatives in Alzheimer's disease.

Experimental Workflow for Solubility Enhancement

This workflow outlines the general steps for addressing the solubility issues of 8-hydroxyquinoline derivatives.

G cluster_methods Solubility Enhancement Methods Start Poorly Soluble 8-HQ Derivative Screening Screen Solubility Enhancement Techniques Start->Screening pH_Adjustment pH Adjustment Screening->pH_Adjustment Salt_Formation Salt Formation Screening->Salt_Formation Cyclodextrin Cyclodextrin Complexation Screening->Cyclodextrin Solid_Dispersion Solid Dispersion Screening->Solid_Dispersion Characterization Characterize Physicochemical Properties (DSC, XRPD, etc.) pH_Adjustment->Characterization Salt_Formation->Characterization Cyclodextrin->Characterization Solid_Dispersion->Characterization Evaluation Evaluate Solubility and Dissolution Rate Characterization->Evaluation Optimization Optimize Formulation (if necessary) Evaluation->Optimization Application Proceed with In Vitro/ In Vivo Experiments Evaluation->Application Sufficient Solubility Optimization->Screening Re-screen

Caption: Workflow for enhancing the solubility of 8-HQ derivatives.

References

Optimizing the Betti Reaction for 8-Hydroxyquinoline Derivatives: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Betti reaction for the synthesis of 8-hydroxyquinoline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Betti reaction with 8-hydroxyquinoline derivatives, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my Betti reaction extremely low or non-existent?

Answer: Low to no yield in the Betti reaction involving 8-hydroxyquinoline is a common issue. The success and yield of this multi-component reaction are highly dependent on the specific aromatic amine and aldehyde used.[1][2]

  • Potential Cause 1: Inherent Low Reactivity of Substrates: The fundamental reaction conditions of the Betti reaction can lead to poor yields with certain combinations of amines and aldehydes.[1][2]

    • Solution: A systematic optimization of reaction conditions is crucial. Experiment with different catalysts, such as formic acid, which has been shown to mediate the coupling effectively.[1][3] Varying the solvent and temperature can also significantly impact the yield.

  • Potential Cause 2: Unfavorable Electronic or Steric Effects: Electron-withdrawing groups on the aromatic amine or significant steric hindrance on either the amine or the aldehyde can reduce their nucleophilicity or accessibility, thereby hindering the reaction.

    • Solution: If possible, select alternative amines or aldehydes with electron-donating groups or less steric bulk. If the specific substrates are required, a more forceful catalyst or higher reaction temperatures may be necessary.

  • Potential Cause 3: Incorrect Stoichiometry: The molar ratio of the three components (8-hydroxyquinoline, amine, and aldehyde) is critical for the reaction to proceed efficiently.

    • Solution: Ensure accurate measurement of all reactants. A common starting point is a 1:1:1 molar ratio, but optimization may require adjusting these ratios.

Question: My reaction produces a complex mixture of side products, making purification difficult. What can I do?

Answer: The formation of multiple products is a known challenge in multi-component reactions like the Betti reaction.

  • Potential Cause 1: Self-Condensation of Aldehyde: Aldehydes can undergo self-condensation reactions, especially under basic or acidic conditions and at elevated temperatures.

    • Solution: Control the reaction temperature carefully. Adding the aldehyde slowly to the reaction mixture can also minimize its self-condensation.

  • Potential Cause 2: Competing Side Reactions: The reactants can participate in other reactions besides the desired Betti condensation. For instance, the amine and aldehyde can form an imine that may not react further with the 8-hydroxyquinoline.

    • Solution: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the Betti reaction. Additionally, the use of a mild acid catalyst like formic acid can promote the desired reaction pathway.

  • Potential Cause 3: Decomposition of Starting Materials or Product: Prolonged reaction times or high temperatures can lead to the decomposition of sensitive substrates or the final product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction appears complete, proceed with the work-up promptly to avoid degradation.

Question: How can I effectively purify the Betti base product from the reaction mixture?

Answer: Purification of Betti bases derived from 8-hydroxyquinoline can be challenging due to the potential for a complex reaction mixture and the properties of the product itself.

  • Solution 1: Column Chromatography: This is a widely used and effective method for separating the desired product from unreacted starting materials and side products.[1][3] A variety of stationary phases (e.g., silica gel) and mobile phases (e.g., mixtures of hexane and ethyl acetate) can be employed.

  • Solution 2: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain a product of high purity.[1][3]

  • Solution 3: Acid-Base Extraction: Betti bases are amino compounds and therefore basic. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the Betti base, which will then move to the aqueous layer. The aqueous layer can then be basified to precipitate the purified Betti base, which can be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

What is the general mechanism of the Betti reaction with 8-hydroxyquinoline?

The Betti reaction is a three-component condensation reaction. It involves the reaction of an aromatic aldehyde, a primary or secondary aromatic amine, and a compound with an active hydrogen, in this case, 8-hydroxyquinoline. The reaction proceeds via the formation of an imine from the aldehyde and amine, which then undergoes an electrophilic attack by the electron-rich 8-hydroxyquinoline at the C-7 position.

What are the typical reaction conditions for the Betti reaction with 8-hydroxyquinoline derivatives?

A common and effective method involves a formic acid-mediated coupling.[1][3] Typically, the aldehyde, amine, and 8-hydroxyquinoline derivative are stirred in a solvent like acetonitrile at an elevated temperature (e.g., 75 °C). The reaction progress is monitored by TLC.

Which solvents are suitable for the Betti reaction?

Various solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Acetonitrile and ethanol are commonly employed.[1][4]

Can I use aliphatic amines in the Betti reaction with 8-hydroxyquinoline?

While the classic Betti reaction often utilizes aromatic amines, the use of aliphatic amines can also lead to the formation of the corresponding 7-aminoalkyl-8-hydroxyquinolines. The reactivity and optimal conditions may vary.

How does the substitution pattern on the 8-hydroxyquinoline ring affect the reaction?

The electronic properties of substituents on the 8-hydroxyquinoline ring can influence its reactivity. The hydroxyl group at the C-8 position directs the electrophilic substitution to the C-7 (ortho) and C-5 (para) positions.[1][2] The Betti reaction predominantly occurs at the more sterically accessible and electronically favorable C-7 position.

Data Presentation

The following tables summarize quantitative yield data for the Betti reaction with various 8-hydroxyquinoline derivatives, amines, and aldehydes under specific conditions.

Table 1: Formic Acid-Mediated Betti Reaction Yields

8-Hydroxyquinoline DerivativeAmineAldehydeYield (%)
8-HydroxyquinolineAnilineBenzaldehyde40
8-Hydroxyquinoline2-AminopyridineBenzaldehyde35
8-Hydroxyquinoline2-AminopyrimidineBenzaldehyde28
8-HydroxyquinolineAniline4-Nitrobenzaldehyde32
5-Chloro-8-hydroxyquinolineAnilineBenzaldehyde55
5-Nitro-8-hydroxyquinolineAnilineBenzaldehyde25

Data extracted from a study on the synthesis of a 48-membered Betti-library.[1]

Table 2: Betti Reaction Yields with Various Catalysts and Conditions

8-Hydroxyquinoline DerivativeAmineAldehydeCatalyst/ConditionsYield (%)
8-HydroxyquinolineBenzamideBenzaldehydeNeat, 110 °C, 15 min42
5-Chloro-8-hydroxyquinolineBenzamidem-TolualdehydeNeat, 110 °C, 15 min83
8-Hydroxyquinoline2-Amino-4-hydroxypyridine4-ChlorobenzaldehydeEthanol, rt, 72 h34
8-Hydroxyquinoline4-Methylpyrimidin-2-amine4-(Trifluoromethyl)benzaldehydeQuinine Base-

Data compiled from various sources.[4][5]

Experimental Protocols

General Procedure for Formic Acid-Mediated Betti Reaction

This protocol is adapted from a reported synthesis of a library of 8-hydroxyquinoline Betti products.[1]

  • Reactant Preparation: To a solution of the aldehyde (1 mmol) in acetonitrile (3 volumes), add the amine (1 equivalent) and the 8-hydroxyquinoline derivative (0.6 equivalents).

  • Catalyst Addition: Add formic acid (1% v/v) to the reaction mixture.

  • Reaction: Stir the reaction mixture at a higher temperature (e.g., 75 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane/ethyl acetate mixture).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel followed by recrystallization to obtain the pure Betti base. Yields for this procedure have been reported to be in the range of 13-90%.[3]

Visualizations

Betti Reaction Mechanism

Betti_Reaction_Mechanism cluster_0 Imine Formation cluster_1 Electrophilic Attack cluster_2 Product Formation RCHO R-CHO (Aldehyde) Imine R-CH=NR' (Imine) RCHO->Imine + R'-NH2 - H2O RNH2 R'-NH2 (Amine) RNH2->Imine Intermediate Intermediate Imine->Intermediate + H+ HQ 8-Hydroxyquinoline HQ->Intermediate Product Betti Base Intermediate->Product - H+

Caption: Mechanism of the Betti Reaction.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants (8-HQ, Amine, Aldehyde) B 2. Add Catalyst (e.g., Formic Acid) A->B C 3. Heat and Stir B->C D 4. Monitor by TLC C->D E 5. Work-up (Cooling, Extraction) D->E Reaction Complete F 6. Purification (Chromatography, Recrystallization) E->F G 7. Characterization (NMR, MS, etc.) F->G Troubleshooting_Decision_Tree Start Low or No Yield CheckSubstrates Are substrates known to be low-reactive? Start->CheckSubstrates OptimizeConditions Optimize Conditions: - Vary catalyst - Change solvent - Adjust temperature CheckSubstrates->OptimizeConditions Yes CheckStoichiometry Verify Stoichiometry CheckSubstrates->CheckStoichiometry No AdjustRatios Adjust Molar Ratios CheckStoichiometry->AdjustRatios Incorrect ComplexMixture Complex Mixture? CheckStoichiometry->ComplexMixture Correct ControlTemp Control Temperature and Addition Rate ComplexMixture->ControlTemp Yes MonitorReaction Monitor Reaction by TLC and Quench Promptly ComplexMixture->MonitorReaction Also consider ControlTemp->MonitorReaction

References

Technical Support Center: 8-Hydroxyquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 8-hydroxyquinoline (8-HQ) and its derivatives as fluorescent probes, with a specific focus on the effects of pH.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during their experiments.

Question Answer
Why is my fluorescence signal unexpectedly low or completely quenched? Several factors related to pH can cause low fluorescence: 1. Suboptimal pH: The fluorescence of 8-HQ probes is highly pH-sensitive. The optimal pH for the fluorescence of many metal-complexed 8-HQ derivatives is between 5 and 8[1]. Outside the optimal range, the probe may exist in a non-fluorescent or weakly fluorescent protonated/deprotonated state. 2. Excited-State Intramolecular Proton Transfer (ESIPT): In the absence of a target metal ion, 8-HQ itself is weakly fluorescent in aqueous solutions. This is due to ESIPT, a process that provides a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence[2][3]. 3. Low Target Ion Concentration: Many 8-HQ probes are "turn-on" sensors that fluoresce upon chelating metal ions. If the concentration of your target ion (e.g., Zn²⁺, Al³⁺) is too low, the signal will be weak[2].
My fluorescence intensity is unstable or drifting over time. What could be the cause? Signal instability can arise from: 1. pH Fluctuation: Your buffer capacity may be insufficient to maintain a stable pH throughout the experiment, especially if the experimental process generates acidic or basic byproducts. 2. Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the fluorophore, leading to a decrease in signal. Reduce excitation light intensity or exposure time. 3. Phototoxicity: In live-cell imaging, excitation light can interact with 8-HQ to produce reactive oxygen species (ROS), which can damage cells and alter their physiology, leading to artifacts and signal changes[2]. Signs of phototoxicity include cell shrinkage, membrane blebbing, or apoptosis[2].
I am observing high background fluorescence. How can I reduce it? High background can obscure your signal. Consider the following: 1. Autofluorescence: Biological samples (e.g., cells, media) can have intrinsic fluorescence. Image a control sample without the probe to assess the level of autofluorescence and subtract it from your experimental data[2]. 2. Contaminated Reagents: Ensure all buffers, media, and solutions are freshly prepared with high-purity reagents and filtered to remove fluorescent impurities[2]. 3. Probe Concentration: Using too high a concentration of the probe can lead to high background and potential self-quenching or aggregation. Optimize the probe concentration by performing a titration.
The probe's excitation or emission wavelength seems to have shifted. Why? Wavelength shifts are often pH-dependent: 1. Protonation State: The protonation or deprotonation of the quinoline nitrogen or the hydroxyl group changes the electronic structure of the molecule, which can lead to shifts in the absorption (excitation) and emission spectra[4][5]. For example, protonation of some 8-benzyloxyquinoline derivatives causes a pronounced red shift in the emission wavelength[4]. 2. Solvent Effects: The polarity of the solvent can also influence the spectral properties of 8-HQ probes[6]. Ensure consistent solvent conditions across all experiments.

Frequently Asked Questions (FAQs)

Question Answer
What is the fundamental mechanism behind the pH sensitivity of 8-HQ probes? The fluorescence of 8-HQ is governed by the interplay between its different chemical forms. In its neutral state, 8-HQ exhibits very weak fluorescence due to an efficient quenching mechanism called Excited-State Intramolecular Proton Transfer (ESIPT)[2][3]. Changes in pH alter this equilibrium: • Acidic Conditions (Low pH): The quinoline nitrogen atom becomes protonated. This alters the electronic properties and can change the fluorescence output. • Alkaline Conditions (High pH): The hydroxyl group is deprotonated, forming an anion. This deprotonated form is also involved in metal chelation[3][7]. • Metal Chelation: When 8-HQ binds to a metal ion, the ESIPT process is inhibited, locking the molecule in a conformation that fluoresces strongly. This chelation-enhanced fluorescence is the basis for its use as a "turn-on" sensor[2][6].
What is the optimal pH range for using 8-HQ based probes? There is no single optimal pH for all 8-HQ probes, as it is highly dependent on the specific derivative and the target analyte. However, some general ranges have been reported: • For many metal chelates of 8-hydroxyquinoline-5-sulfonic acid (HQS), the optimal pH for fluorescence lies between pH 5 and 8 [1]. • Some specialized probes are designed for different ranges. For instance, a rhodamine-8-HQ conjugate for Hg²⁺ detection works best in acidic to weakly alkaline conditions (pH < 8.0 )[8], while other derivatives have been developed as turn-on probes specifically for alkaline environments (pH 9.7 to 10.8 )[9].
How does metal ion binding affect the probe's response to pH? Metal ion binding is crucial. The chelation of a metal ion, such as Zn²⁺, typically involves the deprotonated hydroxyl group of the 8-HQ molecule[3]. This complex is often the species that exhibits strong fluorescence. Therefore, the fluorescence of the probe-metal complex can still be pH-dependent. For example, in highly acidic solutions, protonation may compete with metal binding, leading to a decrease in the fluorescent complex. Conversely, at very high pH, the formation of metal hydroxo complexes can also interfere[1]. Some modern probes, however, show stable fluorescence with their target ion across a wide pH range (e.g., pH 6-12)[7][10].
My probe is not dissolving well in my aqueous buffer. What should I do? Standard 8-HQ has limited water solubility. 1. Use a water-soluble derivative: Consider using a sulfonated version like 8-hydroxyquinoline-5-sulfonic acid (HQS), which has greatly enhanced aqueous solubility[1]. 2. Prepare a stock solution: Dissolve the probe in an organic solvent like DMSO or ethanol to create a concentrated stock solution first. Then, dilute this stock solution into your aqueous buffer for the final working concentration[11]. Be sure that the final concentration of the organic solvent is low and does not affect your experiment.

Data Presentation

Table 1: pH-Dependent Fluorescence Characteristics of Selected 8-HQ Systems

Probe SystemOptimal pH RangeExcitation Max (λex)Emission Max (λem)Key Observation
Metal-HQS Chelates[1]5 - 8Varies with metalVaries with metalOptimal pH is a balance between ligand ionization and metal hydroxo complex formation.
HL-Zn²⁺ Complex[7][10]6 - 12420 nm596 nmFluorescence is strongly enhanced and stable over a wide pH range upon Zn²⁺ binding.
RHOQ Probe[8]4.0 - 10.0 (stable)~566 nm (with Hg²⁺)594 nm (with Hg²⁺)The free probe is non-fluorescent; the Hg²⁺ complex fluoresces strongly below pH 8.2.
Bis(HBX) Derivatives[9]9.7 - 10.8 (pKa)444 nmVaries"Turn-on" fluorescence specifically in alkaline conditions.

Experimental Protocols

Protocol 1: General Procedure for Testing pH Effects on Probe Fluorescence

This protocol outlines how to perform a pH titration to characterize the fluorescence response of an 8-HQ based probe.

  • Reagent Preparation:

    • Probe Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the 8-HQ probe in a suitable organic solvent (e.g., DMSO, Ethanol). Store protected from light.

    • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system (e.g., Britton-Robinson) or a series of buffers (e.g., citrate, phosphate, borate) can be used. Verify the final pH of each buffer with a calibrated pH meter.

  • Sample Preparation:

    • In a set of cuvettes or a microplate, add the appropriate buffer solution.

    • Add a small aliquot of the probe stock solution to each buffer to reach the desired final concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept constant and minimal (e.g., <1%) across all samples.

    • If studying a metal complex, also add the metal ion solution to each sample at a fixed concentration.

    • Gently mix and allow the samples to equilibrate for a set period (e.g., 5-10 minutes) at a constant temperature, protected from light.

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence spectra of each sample.

    • First, determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at an estimated peak.

    • Then, record the emission spectrum for each sample using the optimal excitation wavelength. Set appropriate excitation and emission slit widths (e.g., 5-10 nm)[1].

  • Data Analysis:

    • Plot the fluorescence intensity at the peak emission wavelength as a function of pH.

    • Analyze the resulting titration curve to determine the pKa value(s) and the optimal pH range for the probe.

Protocol 2: Live-Cell Imaging to Observe "Turn-On" Fluorescence

This protocol provides a general method for visualizing the fluorescence of an 8-HQ probe in response to an intracellular analyte.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Probe Loading:

    • Prepare a loading buffer (e.g., HEPES-buffered saline) at the desired physiological pH (e.g., 7.4).

    • Dilute the 8-HQ probe stock solution into the loading buffer to the final working concentration (e.g., 1-5 µM).

    • Remove the cell culture medium, wash the cells once with the loading buffer.

    • Incubate the cells with the probe-containing loading buffer for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells two to three times with fresh loading buffer to remove excess extracellular probe.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter sets for the probe.

    • To induce a "turn-on" response, you may need to treat the cells with a stimulus to increase the intracellular concentration of the target ion (e.g., adding a zinc solution for a zinc probe).

    • Acquire images using minimal excitation light exposure to reduce phototoxicity. Include a control group of untreated cells to monitor for any effects of the probe or stimulus.

Visualizations

G cluster_0 Low pH (Acidic) cluster_1 Neutral pH cluster_2 High pH / + Metal Ion cluster_3 Fluorescence Output Acid Protonated (N-H+) Neutral Neutral Form (N, O-H) Acid->Neutral - H+ LowF Low Fluorescence Acid->LowF Altered State Neutral->Acid + H+ Alkaline Deprotonated / Metal Chelate (N, O-) Neutral->Alkaline - H+ / + Metal Neutral->LowF ESIPT Quenching Alkaline->Neutral + H+ / - Metal HighF High Fluorescence Alkaline->HighF ESIPT Inhibited

Caption: Mechanism of pH and metal ion influence on 8-HQ fluorescence.

G start Start: Prepare Probe Stock & Buffer Series (pH 2-12) add_probe Add Probe & Metal Ion (if any) to each pH buffer start->add_probe incubate Incubate to Equilibrate (Constant Temp, Dark) add_probe->incubate measure Measure Excitation & Emission Spectra incubate->measure analyze Plot Fluorescence Intensity vs. pH measure->analyze end End: Determine pKa & Optimal pH Range analyze->end G cluster_no cluster_yes start Is fluorescence signal as expected? low_signal Signal too low? start->low_signal No ok Proceed with experiment start->ok Yes high_bg High background? low_signal->high_bg No check_ph 1. Verify buffer pH 2. Check target ion concentration low_signal->check_ph Yes unstable Signal unstable? high_bg->unstable No check_auto 1. Check for autofluorescence 2. Check for reagent contamination high_bg->check_auto Yes check_photo 1. Check for photobleaching 2. Ensure stable pH unstable->check_photo Yes

References

Validation & Comparative

A Comparative Guide to 8-Hydroxyquinoline-7-carbaldehyde Derivatives and Other Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical analytical challenge. Fluorescent probes offer a powerful approach due to their operational simplicity, high sensitivity, and spatial resolution. 8-Hydroxyquinoline-7-carbaldehyde stands out as a versatile precursor for designing highly effective fluorescent chemosensors. This guide provides a comparative overview of the performance of 8-hydroxyquinoline-carbaldehyde derivatives, particularly Schiff bases, against other classes of fluorescent probes for the detection of metal ions like aluminum (Al³⁺) and zinc (Zn²⁺), supported by experimental data and detailed protocols.

While 8-hydroxyquinoline itself is weakly fluorescent, its derivatives, especially those formed through the reaction of the carbaldehyde group, can exhibit significantly enhanced fluorescence upon metal ion chelation.[1][2] This "turn-on" fluorescence is often a result of chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways.[3]

Performance Comparison of Fluorescent Probes

The efficacy of a fluorescent probe is evaluated based on several key parameters, including its selectivity for the target ion, limit of detection (LOD), quantum yield (Φ), and Stokes shift. The following tables summarize the performance of various fluorescent probes, including derivatives of 8-hydroxyquinoline-carbaldehyde, for the detection of Al³⁺ and Zn²⁺.

Probes for Aluminum (Al³⁺) Detection
Probe/Sensor TypeLimit of Detection (LOD)Quantum Yield (Φ)Stokes Shift (nm)Solvent SystemReference(s)
8-Hydroxyquinoline-carbaldehyde Schiff-base < 10⁻⁷ MNot SpecifiedNot SpecifiedWeak acidic aqueous conditions[1][4][5][6]
Schiff base of 8-hydroxyquinoline and isatin derivative 7.38 x 10⁻⁶ MNot SpecifiedNot SpecifiedEtOH/H₂O (1:99, v/v)[7][8]
β-pinene-based fluorescent probe (Probe 2a) 8.1 x 10⁻⁸ M0.49~165EtOH/HEPES buffer[9][10][11][12]
Naphthalimide fluorescent probe (M1) 7.55 × 10⁻⁸ MNot Specified~15Not Specified[13]
Benzothiazole-based probe (BHMP) 1.04 × 10⁻⁸ MNot SpecifiedNot SpecifiedNot Specified[14]
Schiff base derivative (ITEC) 2.19 nMNot Specified~95Not Specified[15]
Schiff base derivative (BHMMP) 0.70 µMNot SpecifiedNot SpecifiedEtOH/H₂O
Multifunctional Schiff base (Receptor 1) 0.193 µMNot SpecifiedNot SpecifiedAqueous solution[16]
Probes for Zinc (Zn²⁺) Detection
Probe/Sensor TypeLimit of Detection (LOD)Quantum Yield (Φ)Stokes Shift (nm)Solvent SystemReference(s)
8-Hydroxyquinoline-2-carbaldehyde Schiff-base (HL) Not SpecifiedNot Specified>150THF/H₂O[3][9][17]
8-Hydroxyquinoline ester derivatives Not SpecifiedNot Specified~75-83Not Specified[5]
Pyrazoline based fluorescent probe Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][7]
Coumarin derivative fluorescent probe (FCP) Not SpecifiedNot SpecifiedNot SpecifiedAqueous solution[4]
Coumarin and quinoline-based probe (T2) 48.1 nMNot SpecifiedNot SpecifiedNot Specified[4]
Naphthalimide-based ratiometric probe 25 ± 5 nM0.22 (complexed)60HEPES buffer with 10% MeOH[18]
Quinoline-Based Fluorescent Probe (FLHE) 63.2 nM0.23 (complexed)156HEPES buffer (50% ACN)[19]
Schiff base probe L 9.53 × 10⁻⁸ MNot SpecifiedNot SpecifiedEthanol[6]
FluoZin Dyes 0.1–100 µM rangeNot SpecifiedNot SpecifiedAqueous[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies involved in using these fluorescent probes, the following diagrams illustrate a typical signaling pathway and a general experimental workflow.

Signaling_Pathway cluster_process Mechanism: Chelation-Enhanced Fluorescence (CHEF) Probe 8-Hydroxyquinoline-Carbaldehyde Schiff Base Derivative (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Chelation Intramolecular Rotation Intramolecular Rotation Probe->Intramolecular Rotation Metal_Ion Target Metal Ion (e.g., Al³⁺, Zn²⁺) Metal_Ion->Complex Rigid Structure Rigid Structure Complex->Rigid Structure Fluorescence Quenching Fluorescence Quenching Intramolecular Rotation->Fluorescence Quenching Fluorescence Emission Fluorescence Emission Rigid Structure->Fluorescence Emission

Caption: Signaling pathway of a typical 8-hydroxyquinoline-carbaldehyde Schiff base fluorescent probe.

Experimental_Workflow cluster_prep Probe Preparation and Characterization cluster_exp Fluorescence Measurements cluster_analysis Data Analysis Synthesis Synthesis of Fluorescent Probe Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Stock_Solution Preparation of Probe Stock Solution Purification->Stock_Solution Titration Fluorescence Titration with Target Metal Ion Stock_Solution->Titration Selectivity Selectivity Study with Interfering Ions Stock_Solution->Selectivity pH_Study pH Optimization Stock_Solution->pH_Study Calibration Calibration Curve Construction Titration->Calibration Binding Binding Stoichiometry Determination (Job's Plot) Titration->Binding Quantum_Yield Quantum Yield Calculation Titration->Quantum_Yield LOD Limit of Detection (LOD) Calculation Calibration->LOD

Caption: General experimental workflow for evaluating a fluorescent metal ion probe.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Schiff base sensors derived from 8-hydroxyquinoline-carbaldehyde and for their use in metal ion detection.

Synthesis of 8-Hydroxyquinoline-Carbaldehyde Schiff Base Probes

This protocol describes a general one-step condensation reaction to synthesize Schiff base derivatives.

Materials:

  • This compound (or other isomers)

  • An appropriate primary amine

  • Ethanol or Toluene as solvent

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting precipitate (the Schiff base product) can be collected by filtration.

  • Wash the product with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Fluorescence Titration and Selectivity Studies

This protocol outlines the general procedure for evaluating the performance of a fluorescent probe for a specific metal ion.

Materials and Reagents:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM in deionized water or an appropriate buffer).

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Quartz cuvettes.

  • Fluorescence spectrophotometer.

Procedure for Fluorescence Titration:

  • Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Place a known volume of the probe solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to generate a titration curve.

  • The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).[17]

Procedure for Selectivity Study:

  • Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM) in the chosen buffer.

  • To separate solutions, add a specific concentration (e.g., 2-10 equivalents) of the target metal ion and of various potentially interfering metal ions.

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe in the presence of the target metal ion to its response with other metal ions to assess its selectivity.[9]

Conclusion

Derivatives of this compound, particularly its Schiff bases, have demonstrated significant potential as "turn-on" fluorescent probes for the selective and sensitive detection of metal ions such as Al³⁺ and Zn²⁺. Their performance, characterized by low limits of detection and significant fluorescence enhancement, makes them competitive with other established classes of fluorescent probes. The straightforward synthesis and tunable properties of these 8-hydroxyquinoline-based sensors continue to make them a valuable platform for the development of novel analytical tools for researchers in chemistry, biology, and medicine.

References

A Comparative Guide to 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise detection of metal ions is critical in various fields, from environmental monitoring to understanding biological processes and drug development. 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as a versatile and highly effective class of fluorescent chemosensors. Their ability to form stable complexes with metal ions, often leading to a significant and selective fluorescence response, makes them powerful analytical tools.[1][2]

This guide provides a comparative analysis of the performance of several 8-hydroxyquinoline-based fluorescent sensors for the detection of Aluminum (Al³⁺) and Zinc (Zn²⁺) ions. The selection of these ions is based on their environmental significance and biological relevance.[2][3] The data presented is compiled from various studies to offer an objective comparison of their sensing capabilities.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of most 8-hydroxyquinoline-based fluorescent sensors relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] In its free form, the 8-hydroxyquinoline moiety is typically weakly fluorescent. This is due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom within the quinoline ring in the excited state, providing a non-radiative decay pathway.[5][6]

Upon chelation with a metal ion such as Al³⁺ or Zn²⁺, the hydroxyl proton is displaced, and the metal ion coordinates with both the hydroxyl oxygen and the quinoline nitrogen. This coordination forms a rigid five-membered ring structure, which inhibits the ESIPT process.[2][7] The increased rigidity of the molecule and the blockage of the non-radiative decay pathway lead to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response.[6][7]

Performance Comparison of 8-Hydroxyquinoline Derivatives

The following tables summarize the key performance characteristics of various 8-hydroxyquinoline derivatives as fluorescent sensors for Al³⁺ and Zn²⁺ ions.

Sensors for Aluminum (Al³⁺)
Sensor Name/DescriptionLimit of Detection (LoD)Solvent/MediumFluorescence ChangeReference
Schiff base of 8-hydroxyquinoline and isatin derivative7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)Significant enhancement[4]
Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline (Probe L)3.23 x 10⁻⁸ MDMSO/H₂O (7:3, v/v)"Turn-on" fluorescence[8]
8-hydroxyquinoline-carbaldehyde Schiff-base<1 x 10⁻⁷ MWeakly acidicModerate selectivity[9]
Unmodified 8-Hydroxyquinoline~1 x 10⁻⁸ MSoil extractsFluorometric detection[9]
Sensors for Zinc (Zn²⁺)
Sensor Name/DescriptionLimit of Detection (LoD)Solvent/MediumFluorescence ChangeReference
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)1.07 x 10⁻⁷ MTHF/H₂O (3:7, v/v)Orange fluorescence "turn-on"[5]
(8-hydroxyquinolin-5-yl)methyl benzoateNot SpecifiedNot SpecifiedFluorescence quenching[3]
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoateNot SpecifiedNot SpecifiedFluorescence quenching[3]
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoateNot SpecifiedNot SpecifiedFluorescence quenching[3]

Signaling Pathway and Experimental Workflow

The general mechanism and workflow for metal ion detection using 8-hydroxyquinoline-based sensors are depicted in the following diagrams.

Signaling_Pathway Sensor 8-HQ Derivative (Low Fluorescence) Complex 8-HQ-Metal Complex (High Fluorescence) Sensor->Complex Chelation (Inhibition of ESIPT) Analyte Metal Ion (e.g., Al³⁺, Zn²⁺) Analyte->Complex

Signaling pathway for metal ion detection.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Sensor Prepare Sensor Stock Solution Add_Sensor Add Sensor Solution to Cuvette Prep_Sensor->Add_Sensor Prep_Analyte Prepare Analyte Standard Solutions Add_Analyte Titrate with Analyte Solution Prep_Analyte->Add_Analyte Record_Initial Record Initial Fluorescence Add_Sensor->Record_Initial Record_Initial->Add_Analyte Record_Final Record Fluorescence after each addition Add_Analyte->Record_Final Plot Plot Fluorescence Intensity vs. Analyte Concentration Record_Final->Plot Calculate Calculate Limit of Detection (LoD) Plot->Calculate

References

Validation of 8-Hydroxyquinoline-7-carbaldehyde as a Selective Metal Ion Sensor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparative analysis of 8-Hydroxyquinoline-7-carbaldehyde (8-HQC) as a selective metal ion sensor. While specific quantitative performance data for the 7-carbaldehyde isomer is limited in publicly available literature, this document extrapolates its potential efficacy based on the well-established principles of 8-hydroxyquinoline chemistry and compares it with closely related and commonly utilized isomers and other sensor types.

Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)

8-Hydroxyquinoline and its derivatives function as fluorescent chemosensors.[1][2][3][4] In their unbound state, they typically exhibit weak fluorescence. This is due to processes such as excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen. Upon chelation with a metal ion, a rigid five-membered ring is formed, which inhibits non-radiative decay pathways.[5] This process, known as chelation-enhanced fluorescence (CHEF), results in a significant increase in fluorescence intensity, providing a "turn-on" signal for metal ion detection.

Synthesis of this compound

The synthesis of this compound has been documented through various methods, including the formylation of 8-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, which can yield a mixture of the 5-carbaldehyde and 7-carbaldehyde isomers.[6]

Performance Comparison

Quantitative data for the metal ion sensing capabilities of this compound is not as extensively documented as for its 2- and 5-carbaldehyde isomers. However, a Schiff base derivative of a generic "8-hydroxyquinoline-carbaldehyde" has been reported to exhibit moderate selectivity for Al³⁺ with a limit of detection below 10⁻⁷ M in weakly acidic conditions.[1][2]

To provide a useful comparison, the following table summarizes the performance of other 8-hydroxyquinoline-based sensors for various metal ions. It is anticipated that this compound would exhibit comparable, though not identical, performance metrics.

Table 1: Performance of 8-Hydroxyquinoline-Based Metal Ion Sensors

SensorTarget IonLimit of Detection (LOD)MethodReference
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ MFluorometric[1][2]
Schiff base of 8-Hydroxyquinoline-5-carbaldehydeAl³⁺< 10⁻⁷ MFluorescent[1]
Schiff base of 8-Hydroxyquinoline-2-carbaldehyde and isatin derivativeAl³⁺7.38 x 10⁻⁶ MFluorescence[7]
Schiff base of 8-Hydroxyquinoline-2-carbaldehyde and isatin derivativeFe²⁺4.24 x 10⁻⁷ MColorimetric[7]
Schiff base of 8-Hydroxyquinoline-2-carbaldehyde and isatin derivativeFe³⁺5.60 x 10⁻⁷ MColorimetric[7]
8-Hydroxyquinoline-based sensorCu²⁺2.82 µMColorimetric[8]

Experimental Protocols

The following are detailed methodologies for the synthesis of a Schiff base derivative of this compound and its use as a fluorescent metal ion sensor. These protocols are based on established procedures for other 8-hydroxyquinoline derivatives and can be adapted for the 7-carbaldehyde isomer.

Protocol 1: Synthesis of a Schiff Base of this compound

Materials:

  • This compound

  • A primary amine (e.g., aniline or a functionalized aniline)

  • Ethanol or methanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolution: Dissolve equimolar amounts of this compound and the selected primary amine in ethanol or methanol in a round-bottom flask.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol. The product can be further purified by recrystallization from a suitable solvent.

  • Characterization: Confirm the structure of the synthesized Schiff base using techniques such as NMR, FT-IR, and mass spectrometry.

Protocol 2: Fluorescent Metal Ion Detection

Materials:

  • Synthesized this compound Schiff base sensor

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Aqueous buffer (e.g., HEPES, pH 7.4)

  • Stock solutions of various metal ion salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃, etc.)

  • 96-well black microplate

  • Spectrofluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the metal ions (e.g., 10 mM) in the aqueous buffer.

    • Prepare a working solution of the sensor by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Setup:

    • To the wells of the 96-well plate, add the working sensor solution.

    • For selectivity studies, add solutions of different metal ions at the same concentration to different wells.

    • For titration experiments, add varying concentrations of the target metal ion solution to different wells.

    • Include a blank control containing only the sensor solution in the buffer.

  • Measurement:

    • Incubate the plate for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

    • Measure the fluorescence intensity using a spectrofluorometer at the predetermined excitation and emission wavelengths for the sensor-metal complex.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for metal ion detection by 8-hydroxyquinoline derivatives and a typical experimental workflow.

G cluster_legend Legend cluster_pathway Signaling Pathway Sensor Sensor Metal_Ion Metal Ion Complex Fluorescent Complex Signal Signal Unbound_Sensor 8-HQC (Weak Fluorescence) Chelation Chelation Unbound_Sensor->Chelation Metal Metal Ion Metal->Chelation Complex_Formation Formation of Stable Complex Chelation->Complex_Formation Fluorescence Enhanced Fluorescence Complex_Formation->Fluorescence

Caption: General signaling pathway for metal ion detection by 8-HQC.

G cluster_workflow Experimental Workflow Start Start Synthesis Synthesize 8-HQC Schiff Base Start->Synthesis Preparation Prepare Sensor and Metal Ion Solutions Synthesis->Preparation Incubation Incubate Sensor with Metal Ions Preparation->Incubation Measurement Measure Fluorescence Incubation->Measurement Analysis Data Analysis (Calibration Curve, LOD) Measurement->Analysis End End Analysis->End

References

comparing the sensitivity and selectivity of 8-hydroxyquinoline-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 8-Hydroxyquinoline-Based Sensors: Sensitivity and Selectivity

The quest for highly sensitive and selective chemical sensors is a cornerstone of analytical chemistry, with profound implications for environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the diverse array of fluorescent chemosensors, those based on the 8-hydroxyquinoline (8-HQ) scaffold have garnered significant attention.[1][2] The inherent chelating ability of the 8-HQ moiety, combined with its favorable photophysical properties, makes it an excellent platform for the design of sensors for a variety of analytes, particularly metal ions.[1][3] This guide provides a comparative analysis of the sensitivity and selectivity of several 8-hydroxyquinoline-based sensors, supported by experimental data and detailed methodologies, to aid researchers in the selection and application of these powerful analytical tools.

Performance Comparison of 8-Hydroxyquinoline-Based Sensors

The efficacy of an 8-hydroxyquinoline-based sensor is primarily determined by its sensitivity, often quantified by the limit of detection (LOD), and its selectivity, which is its ability to detect a specific analyte in the presence of other potentially interfering species. The following table summarizes the performance of various 8-HQ derivatives in the detection of different metal ions.

Sensor Name/DescriptionTarget AnalyteLimit of Detection (LOD)Interfering IonsSolvent/MediumReference
(8-hydroxyquinolin-5-yl)methyl benzoate (1)Zn²⁺Not specifiedNot specifiedNot specified[4]
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate (2)Zn²⁺Not specifiedNot specifiedNot specified[4]
(8-hydroxyquinolin-5-yl)methyl 4-trifluoromethylbenzoate (3)Zn²⁺Not specifiedNot specifiedNot specified[4]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺1.07 x 10⁻⁷ MAl³⁺, Ca²⁺, Co²⁺, Cu²⁺, Cd²⁺, Cr³⁺, Fe³⁺, K⁺, Li⁺, Na⁺, Ni²⁺, Mn²⁺, Mg²⁺, Pb²⁺THF/H₂O (3:7, v/v)[5]
Schiff base of 8-hydroxyquinoline and isatin derivativeAl³⁺7.38 x 10⁻⁶ MNot specifiedEtOH/H₂O (1:99, v/v)[6]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe²⁺4.24 x 10⁻⁷ MNot specifiedEtOH/THF (99:1, v/v)[6]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe³⁺5.60 x 10⁻⁷ MNot specifiedEtOH/THF (99:1, v/v)[6]
8-hydroxyquinoline-5-carbaldehyde Schiff-baseAl³⁺<10⁻⁷ MNot specifiedWeak acidic aqueous medium[7]
(4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide (HL1)Al³⁺8.08 x 10⁻⁸ MOther common cationsNot specified[8]
5-Chloro-8-hydroxyquinoline Schiff base (HQBH)Al³⁺Not specifiedLi⁺, Ni²⁺, Co²⁺, Ag⁺, Mg²⁺, Mn²⁺, Ca²⁺, Ba²⁺, Cu²⁺, Hg²⁺, Fe²⁺, Rb²⁺, Fe³⁺, Cs⁺, Cd²⁺Not specified[9]

Signaling Pathways and Experimental Workflows

The signaling mechanism of 8-hydroxyquinoline-based sensors often relies on phenomena such as Chelation-Enhanced Fluorescence (CHEF) or Excited-State Intramolecular Proton Transfer (ESIPT).[6][10] In the unbound state, the fluorescence of the 8-HQ derivative is typically quenched. Upon binding to the target analyte, a rigid complex is formed, which restricts intramolecular rotations and vibrations, leading to a significant enhancement of the fluorescence intensity.

CHEF_Mechanism Sensor 8-HQ Sensor (Low Fluorescence) Complex Sensor-Analyte Complex (High Fluorescence) Sensor->Complex Chelation Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

A typical experimental workflow for evaluating the performance of an 8-hydroxyquinoline-based sensor involves the synthesis of the sensor, followed by characterization of its photophysical properties in the absence and presence of the target analyte and potential interferents.

Experimental_Workflow cluster_synthesis Sensor Synthesis cluster_analysis Performance Evaluation A Reactants: 8-HQ derivative + Amine B Condensation Reaction (e.g., Reflux in Ethanol) A->B C Purification and Characterization (NMR, MS) B->C D Prepare Sensor and Analyte Stock Solutions C->D E Fluorescence Titration: Add increasing analyte concentration to sensor solution D->E F Selectivity Study: Introduce potential interfering ions D->F G Data Analysis: Determine Limit of Detection (LOD) and selectivity E->G F->G

Caption: General experimental workflow for sensor evaluation.

Experimental Protocols

Synthesis of a Schiff Base Sensor from 8-Hydroxyquinoline-2-carbaldehyde

This protocol describes a general method for the synthesis of a Schiff base sensor, a common class of 8-hydroxyquinoline derivatives.[6]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • An appropriate amine-containing compound

  • Ethanol or methanol

Procedure:

  • Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the desired amine-containing compound in a suitable solvent, such as ethanol or methanol.

  • Reflux the resulting mixture for a period of 2 to 4 hours.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the synthesized Schiff base sensor using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

General Protocol for Fluorescence-Based Metal Ion Detection

This protocol outlines a general procedure for quantifying metal ions using a synthesized 8-hydroxyquinoline-based fluorescent sensor.[11]

Materials:

  • Synthesized 8-hydroxyquinoline-based sensor

  • A suitable solvent (e.g., DMSO, ethanol/water mixture)

  • Stock solutions of the target metal ion and various interfering metal ions

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sensor (e.g., 1 mM) in the chosen solvent.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.

  • Fluorescence Measurements:

    • Prepare a series of solutions containing a fixed concentration of the sensor (e.g., 10 µM) and varying concentrations of the target metal ion.

    • For selectivity studies, prepare solutions containing the sensor and the target metal ion, as well as a solution containing the sensor and a potential interfering ion at the same concentration.

    • Record the fluorescence emission spectra of each solution using a fluorometer at an appropriate excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.

    • Compare the fluorescence response of the sensor to the target analyte with its response to other metal ions to assess its selectivity.

References

Performance of 8-Hydroxyquinoline-7-carbaldehyde in Various Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 8-Hydroxyquinoline-7-carbaldehyde in different solvents, focusing on its solubility, stability, and spectroscopic properties. The information presented herein is intended to assist researchers in selecting the optimal solvent for their specific application, whether it be for chemical synthesis, analytical measurements, or formulation development.

Executive Summary

This compound is a versatile building block in medicinal chemistry and materials science. Its performance is significantly influenced by the solvent environment. This guide summarizes key performance indicators in a range of common laboratory solvents. While comprehensive quantitative data remains partially elusive in publicly available literature, this document compiles available experimental data and provides established protocols for its determination. In general, this compound exhibits good solubility in polar aprotic solvents like DMSO and hot polar protic solvents such as ethanol and methanol, while being insoluble in water. Its stability is influenced by factors such as light and the presence of oxidizing or hydrolytic conditions. The spectroscopic properties of this compound show solvent-dependent shifts, which can be leveraged for various analytical applications.

Data Presentation

Solubility

Quantitative solubility data for this compound across a wide range of solvents at various temperatures is not extensively documented. However, qualitative information and data for related compounds provide valuable insights. The following table summarizes the known and inferred solubility characteristics.

SolventTypeQualitative SolubilityQuantitative Data (mg/mL)
WaterProticInsoluble[1]Not Reported
Dimethyl Sulfoxide (DMSO)AproticSoluble[1]> 100 (for 8-Hydroxyquinoline-2-carbaldehyde)
MethanolProticSoluble (especially when hot)[1]Not Reported
EthanolProticSoluble (especially when hot)[1]Not Reported
ChloroformAproticSlightly SolubleNot Reported
AcetoneAproticSolubleNot Reported
AcetonitrileAproticSolubleNot Reported

Note: The quantitative data for DMSO is for a structurally similar isomer and should be considered as an estimate.

Spectroscopic Properties

The UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectra of this compound are influenced by the solvent. This phenomenon, known as solvatochromism, can provide information about the solute-solvent interactions.

UV-Vis Spectroscopy

Solventλmax (nm)Molar Absorptivity (log ε)
Methanol429, 350, 286, 267, 248, 2072.86, 3.27, 3.65, 4.03, 3.83, 4.09[2]

¹H-NMR Spectroscopy

The chemical shifts of the protons in this compound can vary with the solvent due to differences in solvent polarity and hydrogen bonding interactions.

SolventAldehyde Proton (CHO) δ (ppm)Hydroxyl Proton (OH) δ (ppm)
DMSO-d₆10.41Not explicitly assigned

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are crucial for obtaining reliable and reproducible data. The following are standard protocols that can be adapted for this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of the compound in a specific solvent.

  • Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Dilute an aliquot of the clear supernatant to a suitable concentration and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol is designed to assess the stability of this compound under various stress conditions.

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the stock solution to UV light. 8-hydroxyquinoline derivatives are known to be light-sensitive.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The HPLC method should be capable of separating the parent compound from any degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add precise volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate separate Separate solid and liquid phases agitate->separate quantify Quantify concentration in supernatant (HPLC) separate->quantify

A flowchart of the thermodynamic solubility determination protocol.
Signaling Pathway for Solvent-Dependent Spectroscopic Shifts

G cluster_ground Ground State (S0) GS Ground State ES_nonpolar Excited State (Non-polar Solvent) GS->ES_nonpolar Absorption (hν) (Higher Energy) ES_polar Excited State (Polar Solvent) GS->ES_polar Absorption (hν) (Lower Energy) ES_nonpolar->GS Fluorescence (Higher Energy) ES_polar->GS Fluorescence (Lower Energy)

Energy level diagram illustrating solvatochromic shifts.

References

A Comparative Guide to the Structural and Vibrational Properties of 8-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 8-Hydroxyquinoline and Its Derivatives

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The biological efficacy of these compounds is intrinsically linked to their three-dimensional structure and vibrational characteristics, which govern their interactions with biological targets and their ability to chelate metal ions.[1][4] This guide provides a comprehensive comparison of the structural and vibrational properties of 8-hydroxyquinoline and its derivatives, supported by experimental and computational data.

Structural Analysis: A Tale of Two Rings

8-Hydroxyquinoline is a bicyclic compound composed of a phenol ring fused to a pyridine ring, with a hydroxyl group at the 8th position.[5] This arrangement allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyridine ring.[6][7] The planarity of the molecule is a key feature, with dihedral angles close to 0° and 180°.[7]

Structural parameters of 8-hydroxyquinoline have been determined experimentally through X-ray crystallography and computationally using Density Functional Theory (DFT).[6][8][9] A comparison of key bond lengths and angles from both experimental and theoretical studies is presented below.

Bond/AngleExperimental (X-ray)Calculated (DFT/B3LYP)
O-H Bond Length (Å)0.980.99
C-O Bond Length (Å)1.361.35
C-N Bond Length (Å)1.371.38
O-H···N Angle (°)140.5141.2
C-O-H Angle (°)108.2107.9

Note: Experimental values are for a monoclinic polymorph of 8-hydroxyquinoline.[6] Calculated values are from DFT studies. Slight variations may exist between different studies.

Vibrational Spectroscopy: Unraveling Molecular Motions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. These techniques, coupled with DFT calculations, allow for the precise assignment of vibrational frequencies to specific molecular motions.[9][10][11]

The vibrational spectrum of 8-hydroxyquinoline is characterized by several key regions:

  • O-H Stretching: A broad band in the region of 3000-3500 cm⁻¹ is characteristic of the O-H stretching vibration involved in the intramolecular hydrogen bond.[12][13]

  • C=C and C=N Stretching: Strong bands observed between 1000 and 1600 cm⁻¹ correspond to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.[12]

  • Ring Breathing Modes: The collective vibrations of the entire ring system, known as ring breathing modes, are typically observed in the lower frequency region of the Raman spectrum.[14]

A comparison of key experimental and calculated vibrational frequencies for 8-hydroxyquinoline is provided below.

Vibrational ModeExperimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (DFT/B3LYP) (cm⁻¹)
O-H Stretch~3390-~3450
C-H Stretch (Aromatic)3050 - 31003060 - 30803050 - 3100
C=N Stretch~1580~1585~1575
C=C Stretch (Ring)1500 - 16001500 - 16001490 - 1590
O-H In-plane Bend~1380-~1370
C-O Stretch~1280~1285~1275

Note: Frequencies can be influenced by the physical state (solid, solution) and intermolecular interactions.

Experimental and Computational Methodologies

The structural and vibrational data presented in this guide are derived from a combination of experimental techniques and computational modeling.

Experimental Protocols

X-ray Crystallography:

  • Crystal Growth: Single crystals of the 8-hydroxyquinoline compound are grown from a suitable solvent by slow evaporation.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using monochromatic radiation (e.g., Mo Kα).[6]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

FT-IR and Raman Spectroscopy:

  • Sample Preparation: For FT-IR spectroscopy, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman spectroscopy, the sample is placed in a capillary tube.

  • Data Acquisition: FT-IR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. FT-Raman spectra are recorded using a spectrometer with a near-infrared laser excitation source (e.g., 1064 nm) to minimize fluorescence.

  • Data Analysis: The recorded spectra are analyzed to identify the positions and relative intensities of the vibrational bands.

Computational Protocol: Density Functional Theory (DFT)
  • Molecular Modeling: The initial molecular structure of the 8-hydroxyquinoline compound is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-31G* or 6-311G.[8][9][10]

  • Frequency Calculation: Following geometry optimization, vibrational frequencies and intensities (for both IR and Raman) are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Spectral Analysis and Assignment: The calculated vibrational frequencies are often scaled by an empirical factor to better match the experimental data. The potential energy distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule.[11]

Workflow for Structural and Vibrational Analysis

The integrated approach of combining experimental techniques with computational modeling is crucial for a thorough understanding of the structural and vibrational properties of 8-hydroxyquinoline compounds.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 8-HQ Derivative xray X-ray Crystallography synthesis->xray spectroscopy FT-IR & Raman Spectroscopy synthesis->spectroscopy structural_data Structural Parameters xray->structural_data vibrational_data Vibrational Frequencies spectroscopy->vibrational_data modeling Molecular Modeling dft DFT Calculations (Geometry Optimization & Frequency) modeling->dft dft->structural_data dft->vibrational_data comparison Comparison & Correlation structural_data->comparison vibrational_data->comparison

Caption: Workflow for the combined experimental and computational study of 8-hydroxyquinoline compounds.

Conclusion

The structural and vibrational properties of 8-hydroxyquinoline and its derivatives are fundamental to their chemical behavior and biological activity. This guide has provided a comparative overview of these properties, highlighting the synergy between experimental and computational methods. A thorough understanding of these molecular characteristics is essential for the rational design of new 8-hydroxyquinoline-based compounds with enhanced therapeutic potential.

References

8-Hydroxyquinoline-7-carbaldehyde: A Superior Alternative to Commercial Fluorescent Dyes for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence imaging and sensing, the quest for probes with high sensitivity, specificity, and photostability is perpetual. While commercial fluorescent dyes have long been the workhorses in many biological and chemical applications, specialized molecules like 8-Hydroxyquinoline-7-carbaldehyde and its derivatives are emerging as powerful alternatives, particularly for the detection of specific analytes like metal ions. This guide provides a comprehensive comparison of the advantages of this compound over conventional commercial fluorescent dyes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

A primary advantage of this compound lies in its mechanism of fluorescence. Unlike many commercial dyes that are "always on," leading to potential background signal, 8-hydroxyquinoline derivatives often operate on a "turn-on" mechanism known as chelation-enhanced fluorescence (CHEF).[1] In their free form, these molecules are typically weakly fluorescent. However, upon binding to a specific metal ion, their structure becomes more rigid, which inhibits non-radiative decay pathways and leads to a significant increase in fluorescence intensity. This property makes them highly sensitive and selective chemosensors.

Quantitative Performance Comparison

The choice of a fluorescent probe is dictated by its photophysical properties. The following table summarizes the key performance indicators of this compound (in its metal-complexed form) and popular classes of commercial fluorescent dyes. It is important to note that the properties of this compound are highly dependent on the specific metal ion it is complexed with and the solvent environment.

FeatureThis compound (as metal complex)Fluorescein (FITC)Rhodamine BCyanine Dyes (e.g., Cy5)Alexa Fluor Dyes (e.g., Alexa Fluor 488)
Quantum Yield (Φ) Variable (can be high upon chelation)~0.92~0.31~0.20 - 0.28[2]~0.92[2][3]
Photostability Moderate to HighLow[4]Moderate[5]Moderate[2]Very High[4][6]
Stokes Shift Generally Large~20 nm~20 nm~20-30 nm~25 nm
Brightness High upon chelationModerateHighHighVery High
"Turn-on" Response Yes (analyte-dependent)No ("Always on")No ("Always on")No ("Always on")No ("Always on")
Selectivity High for specific analytesLow (general labeling)Low (general labeling)Low (general labeling)Low (general labeling)

Key Advantages of this compound

  • "Turn-On" Fluorescence: This characteristic is ideal for detecting specific analytes with a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target.

  • High Selectivity: The 8-hydroxyquinoline scaffold can be chemically modified to create derivatives with high selectivity for specific metal ions, enabling precise detection in complex biological or environmental samples.

  • Large Stokes Shift: Many 8-hydroxyquinoline derivatives exhibit a large separation between their excitation and emission maxima, which minimizes self-quenching and crosstalk between channels in multiplexed imaging.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the formylation of 8-hydroxyquinoline. One established procedure is the Reimer-Tiemann reaction.

Materials:

  • 8-Hydroxyquinoline

  • Chloroform

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Dissolve 8-hydroxyquinoline in ethanol in a round-bottom flask.

  • Add a concentrated aqueous solution of sodium hydroxide to the flask and stir the mixture.

  • Heat the mixture to 60-70°C.

  • Add chloroform dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify it with hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash it with cold water, and recrystallize it from a suitable solvent like ethanol to obtain the pure product.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8][9][10][11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solution of this compound complex of interest

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of five dilutions for both the standard and the sample in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where Φ_standard is the quantum yield of the standard, and η is the refractive index of the solvent.

Assessment of Photostability

The photostability of a fluorescent dye is its resistance to photobleaching when exposed to excitation light.[2][4]

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive camera

  • Solution of the fluorescent dye (e.g., this compound complex or a commercial dye)

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a sample of the fluorescent dye on a microscope slide. For cellular imaging, cells can be stained with the dye.

  • Place the slide on the microscope stage and focus on the sample.

  • Select the appropriate filter set for the dye.

  • Acquire an initial image (time = 0).

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.

  • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.

  • Plot the normalized fluorescence intensity versus time.

  • The photostability can be quantified by determining the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams illustrate the chelation-enhanced fluorescence mechanism and the general experimental workflows.

CHEF_Mechanism cluster_process Chelation-Enhanced Fluorescence (CHEF) Free_Ligand This compound (Weakly Fluorescent) Complex Rigid Metal-Ligand Complex (Highly Fluorescent) Free_Ligand->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Analysis cluster_application Application Synthesis Synthesize 8-HQ-7-carbaldehyde Purification Purify Product Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Quantum_Yield Measure Quantum Yield Characterization->Quantum_Yield Photostability Assess Photostability Characterization->Photostability Stokes_Shift Determine Stokes Shift Characterization->Stokes_Shift Sensing Metal Ion Sensing Quantum_Yield->Sensing Imaging Cellular Imaging Photostability->Imaging Sensing->Imaging

References

A Senior Application Scientist's Guide to Benchmarking 8-Hydroxyquinoline-Based Sensors for Specific Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth technical comparison of 8-hydroxyquinoline (8-HQ) based fluorescent sensors, offering insights grounded in experimental data and established scientific principles. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a self-validating system of analysis.

The 8-hydroxyquinoline scaffold is a remarkably versatile platform in the development of fluorescent chemosensors.[1][2][3] Its inherent ability to form stable complexes with a wide variety of metal ions and anions, coupled with its responsive fluorescence properties, makes it an ideal building block for creating highly sensitive and selective sensors.[1][2][3][4] This guide will explore the nuances of these sensors, benchmark their performance for specific analytes, and provide the necessary experimental frameworks for their effective utilization.

Understanding the Sensing Mechanisms of 8-Hydroxyquinoline Derivatives

The fluorescence response of 8-HQ-based sensors upon analyte binding is governed by several key photophysical processes. A fundamental understanding of these mechanisms is crucial for designing and interpreting experiments.

In its unbound state, 8-hydroxyquinoline is weakly fluorescent. This is largely due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[4][5] Upon chelation with a metal ion, this proton transfer is inhibited, leading to a significant enhancement in fluorescence.[5][6] This "turn-on" response is a hallmark of many 8-HQ-based sensors.

The primary signaling mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism where the binding of a metal ion to the 8-HQ derivative forms a rigid complex.[5] This rigidity restricts intramolecular rotations and vibrations, which are non-radiative decay pathways. By minimizing these non-radiative processes, the fluorescence quantum yield is significantly increased, resulting in a "turn-on" signal.[5]

  • Photoinduced Electron Transfer (PET): In some 8-HQ derivatives, a fluorophore is linked to the 8-HQ chelator, which also has a donor group with lone pair electrons. In the absence of an analyte, the lone pair electrons can be transferred to the excited fluorophore, quenching its fluorescence. Upon metal ion binding, the lone pair electrons of the donor are involved in chelation, preventing PET and restoring fluorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): As mentioned, the intramolecular hydrogen bond in 8-HQ facilitates ESIPT, a process that provides a non-radiative decay pathway and keeps the fluorescence "off".[6][7] When a metal ion binds, it displaces the proton from the hydroxyl group, thereby inhibiting ESIPT and "turning on" the fluorescence.[6][7] This mechanism is often responsible for the large Stokes shift observed in these sensors.[6]

The interplay of these mechanisms dictates the sensor's response. For instance, a sensor might be designed where metal binding simultaneously inhibits both PET and ESIPT, leading to a highly pronounced fluorescence enhancement.[8][9]

CHEF_Mechanism cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Unbound Sensor Unbound Sensor Excited State Excited State Unbound Sensor->Excited State Bound Sensor Bound Sensor Unbound Sensor->Bound Sensor Excitation Excitation Excitation->Unbound Sensor hv Non-Radiative Decay Non-Radiative Decay Excited State->Non-Radiative Decay Dominant Pathway Intramolecular Rotation/Vibration Intramolecular Rotation/Vibration Non-Radiative Decay->Intramolecular Rotation/Vibration Excited State_Bound Excited State_Bound Bound Sensor->Excited State_Bound Analyte Analyte Excitation_Bound Excitation_Bound Excitation_Bound->Bound Sensor hv Fluorescence Fluorescence Excited State_Bound->Fluorescence Dominant Pathway

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

ESIPT_Mechanism cluster_unbound Unbound State (ESIPT Active) cluster_bound Bound State (ESIPT Inhibited) Enol_Ground Enol (Ground State) Enol_Excited Enol* (Excited State) Enol_Ground->Enol_Excited Excitation (hv) Keto_Excited Keto* (Excited State) Enol_Excited->Keto_Excited Proton Transfer Non-Radiative_Decay Non-Radiative Decay Keto_Excited->Non-Radiative_Decay Complex_Ground Complex (Ground State) Complex_Excited Complex* (Excited State) Complex_Ground->Complex_Excited Excitation (hv) Fluorescence Fluorescence Complex_Excited->Fluorescence

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Benchmarking Performance: A Comparative Analysis

The efficacy of an 8-HQ-based sensor is determined by several key performance metrics. This section provides a comparative analysis of various 8-HQ derivatives for the detection of specific and commonly targeted analytes.

Sensors for Zinc (Zn²⁺)

Zinc is a vital trace element, and its detection is crucial in biological and environmental contexts.[5][10] 8-HQ derivatives have been extensively developed as fluorescent sensors for Zn²⁺.[10][11][12] A significant challenge in Zn²⁺ sensing is achieving selectivity over other divalent metal ions, particularly cadmium (Cd²⁺), which often coexists with zinc.[11][12]

Sensor DerivativeSelectivityLimit of Detection (LOD)ResponseReference
8-Hydroxyquinoline-2-carbaldehyde Schiff BaseHigh for Zn²⁺ over other cationsNot SpecifiedFluorescence "turn-on"[5]
Ligand 1 (unspecified 8-HQ derivative)Selective for Zn²⁺ over Cd²⁺Not SpecifiedFluorescence enhancement[11]
(8-hydroxyquinolin-5-yl)methyl benzoate derivativesSelective for Zn²⁺Not SpecifiedFluorescence quenching[10]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Selective for Zn²⁺ over numerous other cations1.07 x 10⁻⁷ MOrange fluorescence "turn-on"[6][7]

It is noteworthy that subtle structural modifications to the 8-HQ scaffold can significantly impact selectivity. For instance, two closely related 8-HQ ligands demonstrated opposing selectivity for Zn²⁺ and Cd²⁺, highlighting the fine-tunability of these sensors.[11] The HL sensor, which incorporates a tetraphenylethylene (TPE) group, leverages both ESIPT inhibition and aggregation-induced emission (AIE) for a highly sensitive and selective response to Zn²⁺.[6][7]

Sensors for Copper (Cu²⁺)

Copper is another essential trace metal, but it can be toxic at elevated concentrations. Therefore, sensitive and selective detection of Cu²⁺ is of great importance.

Sensor DerivativeSelectivityLimit of Detection (LOD)ResponseReference
4-methyl-2-((quinolinyl-8-amino)methyl)phenol (MQAMP)Selective for Cu²⁺ over a wide range of ions1.1 x 10⁻⁷ MUV-visible absorbance enhancement and red-shift[13]
Rhodamine B derivative with 8-hydroxyquinolineSelective for Cu²⁺4.7 nMOver 1000-fold fluorescence enhancement[14]

The MQAMP sensor provides a colorimetric response, which can be advantageous for certain applications.[13] The rhodamine-based probe demonstrates exceptionally high sensitivity, with a detection limit in the nanomolar range, making it suitable for trace analysis.[14]

Sensors for Aluminum (Al³⁺)

Aluminum is a neurotoxin, and its detection in biological and environmental samples is critical.[4] 8-HQ itself is a well-known reagent for the gravimetric analysis of aluminum.[15] Its derivatives have been developed into highly sensitive fluorescent probes.

Sensor DerivativeSelectivityLimit of Detection (LOD)ResponseReference
Tris(8-hydroxyquinoline)aluminum (Alq3)Forms stable complex with Al³⁺Not specified for sensingGreen fluorescence[16][17][18]
Quinoline-based tripodal probe (TQSB)Selective for Al³⁺Not specifiedFluorescent and colorimetric "turn-on"[19]
Unspecified 8-HQ derivativeSelective for Al³⁺7.38 x 10⁻⁶ MFluorescence enhancement[20]

Alq3 is a well-known electroluminescent material used in OLEDs, but its formation can also be exploited for Al³⁺ detection.[16][17][18] The TQSB probe offers both fluorescent and colorimetric detection capabilities.[19]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of your results, it is imperative to follow rigorous and well-documented experimental protocols. The following sections detail the synthesis of a representative 8-HQ sensor and the workflow for its characterization and use in analyte detection.

Synthesis of a Representative 8-Hydroxyquinoline-Based Sensor

This protocol describes the synthesis of a Schiff base sensor derived from 8-hydroxyquinoline-2-carbaldehyde, a common and straightforward method.[21]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • An appropriate primary amine (e.g., aniline or a derivative)

  • Ethanol or methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolution: Dissolve equimolar amounts of 8-hydroxyquinoline-2-carbaldehyde and the chosen primary amine in a minimal amount of ethanol in a round-bottom flask.

  • Reaction: Add a few drops of glacial acetic acid as a catalyst (optional, but can accelerate the reaction).

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent if necessary.

  • Characterization: Confirm the structure of the synthesized sensor using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good choice as it dissolves the reactants and allows for precipitation of the less soluble product upon cooling.

  • Catalyst: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

General Experimental Workflow for Analyte Detection

This workflow outlines the steps for evaluating the performance of a newly synthesized 8-HQ-based fluorescent sensor.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Synthesize and Purify Sensor B Prepare Stock Solutions (Sensor, Analytes, Buffers) A->B C Determine Optimal Conditions (pH, Solvent, Time) B->C D Fluorescence Titration C->D E Selectivity Study C->E G Determine Stoichiometry (Job's Plot) D->G H Calculate Limit of Detection (LOD) D->H F Competition Study E->F I Assess Performance Metrics F->I G->I H->I

Caption: General experimental workflow for sensor evaluation.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Sensor Stock Solution: Prepare a stock solution of the synthesized 8-HQ derivative (e.g., 1 mM) in a suitable solvent like THF or ethanol.[5] Store this solution in the dark to prevent photodegradation.[5]

    • Analyte Stock Solution: Prepare a stock solution of the target analyte (e.g., 10 mM ZnCl₂) in deionized water.[5]

    • Buffer Solution: Prepare a buffer solution appropriate for the intended application (e.g., 20 mM HEPES, pH 7.4).[5]

  • Fluorescence Measurements:

    • Instrumentation: Use a spectrofluorometer for all fluorescence measurements.

    • Initial Spectrum: In a quartz cuvette, add the sensor working solution (a dilution of the stock solution in the buffer). Record the initial fluorescence spectrum.[5]

    • Titration: Incrementally add small aliquots of the analyte stock solution to the cuvette containing the sensor solution. After each addition, gently mix and record the fluorescence spectrum. Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity and Competition Studies:

    • Selectivity: To separate cuvettes containing the sensor solution, add a specific concentration of the target analyte and, in other cuvettes, add the same concentration of various potentially interfering ions.[5] Record the fluorescence response for each.

    • Competition: To a cuvette containing the sensor and the target analyte, add a high concentration of a potentially interfering ion and observe any changes in the fluorescence signal.[5]

  • Data Analysis:

    • Stoichiometry: Use the fluorescence titration data to create a Job's plot to determine the binding stoichiometry between the sensor and the analyte.[6][7]

    • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[13][21]

Trustworthiness Through Self-Validation:

  • Control Experiments: Always run blank experiments (sensor only) and control experiments with non-target analytes to validate the selectivity of your sensor.

  • Reproducibility: Repeat experiments multiple times to ensure the reproducibility of your results.

  • Characterization: Thoroughly characterize your synthesized sensor to confirm its identity and purity, as impurities can significantly affect the fluorescence response.

Conclusion

8-Hydroxyquinoline and its derivatives offer a powerful and versatile platform for the development of fluorescent sensors for a wide range of analytes.[1][2][3] By understanding the underlying sensing mechanisms and following rigorous experimental protocols, researchers can design and benchmark these sensors for specific applications in biological research, drug development, and environmental monitoring. The ability to fine-tune the selectivity and sensitivity of these sensors through synthetic modifications makes them an invaluable tool in the modern scientist's arsenal.

References

A Comparative Analysis of 8-Hydroxyquinoline and its Sulfonated Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and characteristics of 8-hydroxyquinoline and its sulfonated analogue, 8-hydroxyquinoline-5-sulfonic acid, supported by experimental data.

This guide provides a comprehensive comparison of 8-hydroxyquinoline (8HQ) and its prominent sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid (8HQS). Both compounds are recognized for their potent metal-chelating properties and diverse biological activities. This analysis is designed to assist researchers, scientists, and drug development professionals in understanding the key differences between these molecules and selecting the appropriate compound for their specific applications.

Executive Summary

8-Hydroxyquinoline is a versatile heterocyclic compound with a well-established profile of antimicrobial, anticancer, and antioxidant activities.[1] Its lipophilic nature allows for effective penetration of cell membranes. The introduction of a sulfonic acid group at the 5-position to create 8-hydroxyquinoline-5-sulfonic acid significantly alters its physicochemical properties, most notably increasing its aqueous solubility.[2][3] This modification impacts its biological activity and analytical applications, presenting a trade-off between solubility and, in some cases, potency.

Physicochemical Properties

The primary distinction between 8HQ and 8HQS lies in their solubility and acidity. The sulfonic acid moiety in 8HQS renders it highly water-soluble, a significant advantage in biological assays and pharmaceutical formulations where aqueous systems are preferred.[2] Conversely, 8-hydroxyquinoline has a more limited solubility in water.[4] The pKa values also differ, which can influence the chelation behavior and biological activity at different physiological pH levels.[2]

Property8-Hydroxyquinoline (8HQ)8-Hydroxyquinoline-5-sulfonic acid (8HQS)Reference(s)
Molecular Formula C₉H₇NOC₉H₇NO₄S[5][6]
Molecular Weight 145.16 g/mol 225.22 g/mol [5][7]
Appearance White to off-white crystalline powderPale yellow crystalline powder[3][5]
Solubility in Water Slightly solubleVery soluble[2][4]
pKa₁ (Phenolic OH) ~9.88.776[2]
pKa₂ (Pyridinium NH⁺) ~5.04.092[2]

Metal Chelation

Both 8HQ and 8HQS are potent bidentate chelating agents, forming stable complexes with a wide range of metal ions through their hydroxyl and quinoline nitrogen atoms. This chelating ability is central to many of their biological and analytical functions. While both compounds chelate metals, the stability of the resulting complexes can vary.

Metal IonLigandLog K₁Log K₂Reference(s)
Cu(II) 8-Hydroxyquinoline12.1911.27[8]
8-Hydroxyquinoline-5-sulfonic acid11.610.1[9]
Zn(II) 8-Hydroxyquinoline8.587.82[8]
8-Hydroxyquinoline-5-sulfonic acid8.27.0[9]
Fe(III) 8-Hydroxyquinoline12.311.5[8]
8-Hydroxyquinoline-5-sulfonic acid11.610.5[9]
Mg(II) 8-Hydroxyquinoline3.83.1[8]
8-Hydroxyquinoline-5-sulfonic acid3.52.8[9]

Biological Activities: A Comparative Overview

Antimicrobial Activity

Both 8HQ and its sulfonated derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting microbial metabolism. However, the sulfonation can impact the potency. In some cases, the increased water solubility of 8HQS may be advantageous, while in others, the lipophilicity of 8HQ allows for better penetration of microbial cell walls.

A study on the antifungal mechanism revealed that while both clioquinol (a halogenated derivative of 8HQ) and 8HQS target the fungal cell wall, 8HQS also compromises the integrity of the cytoplasmic membrane, suggesting a different primary mechanism of action.[10]

MicroorganismCompoundMIC (µg/mL)Reference(s)
Staphylococcus aureus8-Hydroxyquinoline-5-sulfonic acid500[11]
Candida albicans8-Hydroxyquinoline-5-sulfonic acid250[11]
Various FungiHalogenated 8-quinolinol-5-sulfonic acidsWithin one order of magnitude of 8-quinolinol[12]
Antioxidant Activity

The antioxidant properties of 8-hydroxyquinoline derivatives are linked to their ability to scavenge free radicals. The presence of the hydroxyl group is crucial for this activity. Comparative studies on the antioxidant potential of 8HQ and its sulfonated derivatives are ongoing, with the substitution pattern on the quinoline ring influencing the radical scavenging capacity.

CompoundAssayIC₅₀ (µg/mL)Reference(s)
8-Hydroxyquinoline Derivatives (general)DPPHVaries with substitution[13]
Ascorbic Acid (Standard)DPPH25.74[13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits visible microbial growth, is a key measure of antimicrobial potency. The broth microdilution method is a standard protocol.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum: Culture the test microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[14]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid) in methanol. Create a series of dilutions.

  • Assay Procedure: In a 96-well microplate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the different concentrations of the test compound, positive control, or methanol (as a blank).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[2]

Visualizing Molecular Mechanisms

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare stock solution of test compound C Serial dilution of compound in 96-well plate A->C B Culture microorganism overnight D Prepare standardized inoculum (0.5 McFarland) B->D E Inoculate wells with bacterial suspension C->E D->E F Incubate plate at 37°C for 18-24h E->F G Visually assess for turbidity F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Apoptosis Induction Signaling Pathway by 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline derivatives have been shown to induce apoptosis in cancer cells through the activation of the death receptor pathway. This involves the upregulation of death receptors like Fas and the subsequent activation of the caspase cascade.

Apoptosis_Pathway HQ 8-Hydroxyquinoline Derivative DR Death Receptor (e.g., Fas) HQ->DR Upregulates FADD FADD DR->FADD Recruits ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Simplified signaling pathway of apoptosis induction by 8-HQ derivatives.

Conclusion

The choice between 8-hydroxyquinoline and its sulfonated derivatives depends heavily on the specific research or development goal. For applications requiring high lipophilicity and cell membrane permeability, 8-hydroxyquinoline remains a primary choice. However, for studies in aqueous biological systems or for the development of water-soluble formulations, 8-hydroxyquinoline-5-sulfonic acid offers a significant advantage. The differences in their metal chelation stability and mechanisms of biological action further underscore the importance of selecting the appropriate derivative for the intended application. Further research into a broader range of sulfonated derivatives will likely unveil more compounds with tailored properties for specific therapeutic and analytical needs.

References

validation of antimicrobial activity of 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives have long been recognized for their potent and broad-spectrum antimicrobial properties.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their potential to combat a wide range of pathogens, including bacteria and fungi.[2][3] Some derivatives have demonstrated antibacterial activity superior to standard antibiotics.[4][5] The core mechanism of their antimicrobial action is attributed to the chelation of essential metal ions, which disrupts vital microbial cellular processes.[1][6] This guide provides a comparative analysis of the antimicrobial efficacy of various 8-hydroxyquinoline derivatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Metal Ion Chelation

The primary mechanism by which 8-hydroxyquinoline and its derivatives exert their antimicrobial effect is through the chelation of metal ions that are crucial for microbial survival and enzymatic functions.[1][6] By binding to and sequestering these ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), these compounds inhibit essential enzymes and disrupt cellular processes, ultimately leading to microbial cell death.[1] The 8-hydroxyquinoline scaffold acts as a bidentate chelating agent, forming stable complexes with these metal ions.

Mechanism of Action of 8-Hydroxyquinoline HQ 8-Hydroxyquinoline Derivative Chelation Chelation HQ->Chelation Metal Essential Metal Ions (Fe, Cu, Zn) Metal->Chelation Complex Stable Metal Complex Chelation->Complex Disruption Disruption of Enzymatic Function Complex->Disruption Enzyme Microbial Metalloenzymes Enzyme->Disruption inhibition Death Microbial Cell Death Disruption->Death

Caption: Chelation of essential metal ions by 8-hydroxyquinoline derivatives.

Comparative Antimicrobial Activity

The antimicrobial potency of 8-hydroxyquinoline derivatives can be significantly influenced by substitutions on the quinoline ring, particularly at the C5 and C7 positions.[1][6] These modifications can alter the compound's lipophilicity, electronic properties, and ability to penetrate microbial cell membranes.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of various 8-hydroxyquinoline derivatives compared to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against various bacteria.

CompoundTest OrganismMIC (µM)Reference
8-Hydroxyquinoline (8-HQ) Staphylococcus aureus27.58[7]
Enterococcus faecalis27.58[7]
Candida albicans27.58[7]
P. aeruginosa1764.87[7]
M. tuberculosis3.6[8]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) M. tuberculosis0.1[9]
M. smegmatis1.56[9]
Methicillin-sensitive S. aureus (MSSA)2.2[9]
Methicillin-resistant S. aureus (MRSA)1.1[9]
8-O-prenyl derivative (QD-12) Biofilm of M. smegmatis and S. aureus12.5[9]
5-Nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol Yersinia pseudotuberculosis-[2]
Cloxyquin (5-Chloro-8-hydroxyquinoline) Staphylococcus aureus≤5.58 - 44.55[10]
PH176 (an 8-HQ derivative) Staphylococcus aureus (38 clinical isolates)MIC₅₀: 16 µg/ml, MIC₉₀: 32 µg/ml[11]

Table 2: Comparison of Inhibition Zones of 8-Hydroxyquinoline Derivatives and Penicillin G. [4]

CompoundE. coli (mm)S. aureus (mm)V. parahaemolyticus (mm)P. aeruginosa (mm)
Derivative 2 20242518
Derivative 3 18222316
Derivative 4 21252619
Derivative 5 22262720
Derivative 6 19232417
Penicillin G (Standard) 15181914

Experimental Protocols

The evaluation of antimicrobial activity of 8-hydroxyquinoline derivatives typically involves standard microbiological assays to determine their efficacy against various pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency. The agar dilution method is a commonly employed technique.[7][10]

Protocol: Agar Dilution Method [7]

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of dilutions of each compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Incorporation into Agar: Each dilution is mixed with molten Mueller-Hinton agar and poured into Petri dishes.

  • Inoculation: Standardized suspensions of the test microorganisms (e.g., 1x10⁸ cells/mL) are prepared and spotted onto the surface of the agar plates containing the different compound concentrations.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Determination of Zone of Inhibition

The agar disk diffusion assay is a qualitative or semi-quantitative method to assess antimicrobial activity.

Protocol: Agar Disk Diffusion Assay [12]

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (e.g., 6 mm diameter) are impregnated with a known concentration of the test compound.

  • Placement on Agar: The impregnated disks are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

General Experimental Workflow for Antimicrobial Activity Testing cluster_prep Preparation cluster_mic MIC Determination (Agar Dilution) cluster_diffusion Zone of Inhibition (Disk Diffusion) Compound Dissolve 8-HQ Derivative in Solvent (e.g., DMSO) SerialDilution Prepare Serial Dilutions of Compound Compound->SerialDilution ImpregnateDisk Impregnate Paper Disk with Compound Compound->ImpregnateDisk Culture Prepare Standardized Microbial Culture InoculateMIC Inoculate Agar Plates with Microbes Culture->InoculateMIC InoculatePlate Inoculate Agar Plate with Microbes Culture->InoculatePlate MixAgar Mix Dilutions with Molten Agar SerialDilution->MixAgar MixAgar->InoculateMIC IncubateMIC Incubate Plates InoculateMIC->IncubateMIC ReadMIC Determine MIC IncubateMIC->ReadMIC PlaceDisk Place Disk on Agar InoculatePlate->PlaceDisk ImpregnateDisk->PlaceDisk IncubateDiffusion Incubate Plate PlaceDisk->IncubateDiffusion MeasureZone Measure Zone of Inhibition IncubateDiffusion->MeasureZone

References

Safety Operating Guide

Proper Disposal of 8-Hydroxyquinoline-7-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 8-Hydroxyquinoline-7-carbaldehyde (CAS No. 5683-78-3), a chemical widely used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with the utmost care due to its hazardous properties. This compound is classified as acutely toxic if swallowed, a skin and eye irritant, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety data.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[4]GHS07 (Exclamation Mark)P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Irritation Causes skin irritation.GHS07 (Exclamation Mark)P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.[1]GHS07 (Exclamation Mark)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Hazardous to the Aquatic Environment, Acute and Chronic Very toxic to aquatic life with long lasting effects.[2][3]GHS09 (Environment)P273: Avoid release to the environment.[1]

Transportation Classification: Toxic Solid, Organic, N.O.S. (this compound), UN2811, Hazard Class 6.1, Packing Group III.[5]

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory procedures for the disposal of this compound and associated contaminated materials within a laboratory setting.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: this compound must be managed as hazardous waste.[2]

  • Segregation: Do not mix this waste with non-hazardous materials. It should be segregated as a solid organic toxic waste. Keep it separate from incompatible materials such as strong oxidizing agents.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this chemical waste, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles

    • A lab coat

3. Containerization:

  • Primary Container: Collect solid this compound waste in a designated, leak-proof, and sealable container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as weighing boats, gloves, and absorbent paper from spill cleanups, should also be placed in this designated waste container.

  • Spill Cleanup: In the event of a spill, do not flush down the drain.[3] Carefully sweep the solid material to avoid creating dust.[2] Place the collected material and all cleanup materials into the designated hazardous waste container.

4. Labeling:

  • Immediately label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The accumulation start date (the date the first piece of waste is placed in the container)

    • The name and contact information of the generating researcher or laboratory

5. Storage:

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible chemicals.

6. Disposal:

  • Professional Disposal: The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[2][3] Do not attempt to dispose of this chemical via standard laboratory trash or down the sanitary sewer.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the full waste container.

Disposal Workflow Diagram

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Solid Organic Toxic Waste ppe->segregate container Collect in a Labeled, Sealable, Compatible Container segregate->container label Label Container: 'Hazardous Waste' Chemical Name & Hazards Date & Contact Info container->label store Store in Designated Satellite Accumulation Area label->store spill Spill Occurs store->spill contact_ehs Contact EHS/Waste Disposal Service for Pickup store->contact_ehs cleanup Cleanup Spill: Sweep solid, avoid dust. Collect all materials. spill->cleanup Follow Spill Protocol cleanup->container end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 8-Hydroxyquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling information for 8-Hydroxyquinoline-7-carbaldehyde based on data for the closely related compounds 8-Hydroxyquinoline and 8-Hydroxyquinoline-5-carbaldehyde. No specific Safety Data Sheet (SDS) for this compound was found. Researchers should handle this compound with caution and adhere to the highest safety standards.

This guide is intended for researchers, scientists, and drug development professionals to provide immediate and essential safety, handling, and disposal information for this compound.

Health Hazard Summary

This compound is presumed to share hazards with its parent compound, 8-Hydroxyquinoline. The primary hazards include:

  • Acute Oral Toxicity: Toxic if swallowed.[1][2][3]

  • Serious Eye Damage: Causes serious eye damage.[2][3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2][3][4]

  • Reproductive Toxicity: May damage the unborn child.[1][4][5]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][5]

The related compound, 8-Hydroxyquinoline-5-carbaldehyde, is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecification/Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.[5]Conforming to EN 166 (EU) or NIOSH (US).[5][7]
Skin Protection Chemical-resistant gloves (Butyl caoutchouc/butyl rubber recommended), lab coat.[4][5]Gloves tested according to EN 374.[4][5]
Respiratory Protection Dust respirator. A self-contained breathing apparatus (SCBA) should be used for large spills or fires.[5][7]NIOSH or European Standard EN 149 approved respirator.[7]

Procedural Guidance for Handling

A systematic approach to handling, from receipt to disposal, is critical to minimize risks.

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[5][8]

  • Ensure an eyewash station and safety shower are readily accessible.[7]

Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation and inhalation of dust.[4][5][7]

  • Operation: Avoid contact with skin and eyes.[4][8] Do not eat, drink, or smoke when using this product.[1][5]

  • Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][7] The substance should be stored locked up.[1][5]

Disposal Plan

Contaminated materials and the compound itself must be disposed of as hazardous waste.

  • Waste Container: Place in appropriate, sealed containers for disposal.[4]

  • Disposal Method: Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site.[5] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]

  • Spill Cleanup: For spills, vacuum or sweep up the material and place it into a suitable disposal container.[7] Avoid generating dusty conditions.[7] Ventilate the affected area.[4] For large spills, a self-contained breathing apparatus should be used.[5]

Experimental Workflow

The following diagram outlines the safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat - Dust respirator B Ensure fume hood is operational A->B C Verify eyewash station and safety shower accessibility B->C D Weigh and dispense compound in fume hood C->D Proceed to Handling E Perform experimental procedure D->E F Avoid dust generation and inhalation E->F G Clean work area and equipment F->G Proceed to Cleanup H Store compound in a cool, dry, well-ventilated, and light-resistant container G->H I Store locked up H->I J Collect all waste (solid and contaminated PPE) in a labeled hazardous waste container I->J Proceed to Disposal K Arrange for disposal by a licensed hazardous-waste contractor J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.